Product packaging for Ferumoxytol(Cat. No.:CAS No. 119683-68-0)

Ferumoxytol

Cat. No.: B050538
CAS No.: 119683-68-0
M. Wt: 231.53 g/mol
InChI Key: WTFXARWRTYJXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ferumoxides is a superparamagnetic iron oxide nanoparticle (SPION) formulation approved for use as a magnetic resonance imaging (MRI) contrast agent in clinical research. Its primary mechanism of action involves uptake by the reticuloendothelial system (RES), particularly Kupffer cells in the liver. Following intravenous administration, these nanoparticles accumulate in healthy liver tissue, causing a significant decrease in T2 and T2* relaxation times, which results in a darkening of the signal on T2-weighted MR images. This creates a stark contrast against focal liver lesions, such as metastases and hepatocellular carcinomas, which typically lack a functional RES and therefore do not take up the particles, remaining hyperintense (bright). This property makes Ferumoxides an exceptionally sensitive tool for the detection, characterization, and monitoring of liver tumors in preclinical and translational research models. Beyond hepatic imaging, its utility extends to studying macrophage activity, inflammation, and lymph node metastasis, as the nanoparticles are also phagocytosed by macrophages in the spleen, bone marrow, and lymphatic tissue. Our high-purity Ferumoxides is supplied with detailed characterization data, including particle size and iron concentration, ensuring reproducibility and reliability for your investigative studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe3O4 B050538 Ferumoxytol CAS No. 119683-68-0

Properties

IUPAC Name

iron(2+);iron(3+);oxygen(2-)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Fe.4O/q+2;2*+3;4*-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFXARWRTYJXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+3].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.04
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 692
Record name Ferumoxides
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Black powder

CAS No.

119683-68-0, 722492-56-0, 1317-61-9
Record name Ferumoxides [USAN:USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119683680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferumoxytol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06215
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FERROSOFERRIC OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM0M87F357
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FERUMOXIDES NON-STOICHIOMETRIC MAGNETITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3J05W84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ferumoxides
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Unraveling the Cellular Mechanisms of Ferumoxytol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Multifaceted Role of Ferumoxytol in Cellular Processes

This compound, an iron oxide nanoparticle coated with a carbohydrate shell, is clinically utilized for the treatment of iron deficiency anemia. Beyond its established role in replenishing iron stores, this compound exhibits a complex and multifaceted mechanism of action at the cellular level, influencing a range of processes from cellular uptake and iron metabolism to immune modulation and the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the core cellular mechanisms of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.

The primary cellular players in the mechanism of this compound are the macrophages of the reticuloendothelial system (RES), located predominantly in the liver, spleen, and bone marrow.[1] These specialized phagocytic cells are responsible for the uptake and subsequent metabolism of this compound nanoparticles. Once internalized, the iron oxide core is processed within the acidic environment of lysosomes, leading to the release of bioavailable iron. This iron can then be stored within ferritin, utilized for hemoglobin synthesis, or participate in other iron-dependent cellular processes.[2]

A key aspect of this compound's cellular activity is its ability to modulate the phenotype of macrophages. Evidence suggests that this compound can induce a shift in macrophage polarization from an anti-inflammatory M2 phenotype towards a pro-inflammatory M1 phenotype.[3][4] This repolarization is associated with the activation of critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. The M1 polarization of macrophages leads to the secretion of pro-inflammatory cytokines and an enhanced capacity to generate ROS, which has significant implications for its potential anti-tumor and anti-inflammatory applications.

This guide will delve into the quantitative aspects of these cellular interactions, provide detailed experimental protocols for their investigation, and visualize the key signaling pathways involved.

Data Presentation: Quantitative Insights into this compound's Cellular Effects

The following tables summarize key quantitative data related to the cellular uptake of this compound and its impact on cellular processes, providing a basis for comparative analysis and experimental design.

ParameterCell TypeThis compound ConcentrationResultReference
Cellular Uptake
Intracellular Iron ContentMesenchymal Stem Cells (MSCs)100 µg/mL4.01 ± 0.18 pg Fe/cell
Reactive Oxygen Species (ROS) Production
Hydrogen Peroxide (H₂O₂)Co-culture: Cancer cells, Macrophages, this compoundNot specified11-fold increase[3]
Hydroxyl Radical (•OH)Co-culture: Cancer cells, Macrophages, this compoundNot specified16-fold increase
Macrophage Polarization
M1 Marker (CD80) ExpressionTumor-Associated Macrophages (in vivo)2.73 mg Fe/mL (co-implanted)Increased presence of CD80+ cells
M2 Marker (CD206) ExpressionTumor-Associated Macrophages (in vivo)2.73 mg Fe/mL (co-implanted)Decreased expression of CD206
Cytokine Secretion
TNF-α SecretionCo-culture: RAW 264.7 Macrophages, B16F10 Cancer Cells100 µg/mL this compoundSignificantly increased
IL-10 SecretionCo-culture: Macrophages, Cancer Cells, this compoundNot specifiedNo significant production

Experimental Protocols: Methodologies for Investigating this compound's Cellular Action

This section provides detailed protocols for key experiments used to elucidate the cellular mechanisms of this compound.

Assessment of Cellular Iron Uptake via Prussian Blue Staining

Principle: Prussian blue staining is a histochemical method used to detect the presence of ferric iron (Fe³⁺) in tissues and cells. The reaction of ferric iron with potassium ferrocyanide in an acidic solution forms a blue precipitate (ferric ferrocyanide), allowing for the visualization of intracellular iron accumulation.

Protocol:

  • Cell Culture and Treatment:

    • Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a suitable culture vessel (e.g., chamber slides or multi-well plates).

    • Treat the cells with the desired concentration of this compound for a specified duration (e.g., 24 hours). Include an untreated control group.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Staining:

    • Wash the fixed cells three times with deionized water.

    • Prepare a fresh working solution of Perls' reagent by mixing equal volumes of 20% hydrochloric acid and 10% potassium ferrocyanide solution.

    • Incubate the cells with the Perls' reagent working solution for 20-30 minutes at room temperature.

  • Counterstaining (Optional):

    • Wash the cells three times with deionized water.

    • Counterstain with Nuclear Fast Red solution for 5 minutes to visualize the cell nuclei.

  • Dehydration and Mounting:

    • Wash the cells with deionized water.

    • Dehydrate the cells through a graded series of ethanol (e.g., 70%, 95%, 100%).

    • Clear the cells with xylene and mount with a suitable mounting medium.

  • Microscopy:

    • Observe the cells under a light microscope. Intracellular iron deposits will appear as blue precipitates.

Quantification of Intracellular Iron Content by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive analytical technique used to determine the elemental composition of a sample. It can accurately quantify the amount of iron within cells after this compound uptake.

Protocol:

  • Cell Culture, Treatment, and Harvesting:

    • Culture and treat macrophages with this compound as described in the Prussian Blue staining protocol.

    • After treatment, wash the cells thoroughly with PBS to remove any extracellular this compound.

    • Harvest the cells by scraping or trypsinization and count the number of cells.

  • Sample Digestion:

    • Pellet the cells by centrifugation.

    • Digest the cell pellet with a strong acid (e.g., concentrated nitric acid) at an elevated temperature (e.g., 60-80°C) until the sample is completely dissolved. This process liberates the iron from the nanoparticles and cellular components.

  • Sample Dilution:

    • Dilute the digested sample with deionized water to a final volume suitable for ICP-MS analysis. The dilution factor will depend on the expected iron concentration and the sensitivity of the instrument.

  • ICP-MS Analysis:

    • Introduce the diluted sample into the ICP-MS instrument.

    • The instrument will atomize and ionize the sample in a high-temperature plasma.

    • The mass spectrometer will then separate the ions based on their mass-to-charge ratio, and the detector will measure the abundance of iron isotopes.

  • Data Analysis:

    • Quantify the iron concentration in the sample by comparing the signal intensity to a calibration curve generated from standard solutions of known iron concentrations.

    • Calculate the intracellular iron content per cell by dividing the total iron content by the number of cells in the sample.

Measurement of Intracellular Reactive Oxygen Species (ROS) Production using DCFH-DA and Flow Cytometry

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the DCF fluorescence is proportional to the amount of intracellular ROS.

Protocol:

  • Cell Culture and Treatment:

    • Culture macrophages in a suitable format for flow cytometry (e.g., suspension culture or harvested from plates).

    • Treat the cells with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.

  • Loading with DCFH-DA:

    • Wash the cells with PBS.

    • Resuspend the cells in a serum-free medium containing DCFH-DA (typically 5-10 µM).

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Wash the cells twice with PBS to remove excess DCFH-DA.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS or a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer using an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

    • Record the fluorescence intensity of the DCF signal for each cell population.

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) of the DCF signal for each treatment group.

    • Compare the MFI of the this compound-treated group to the control group to determine the fold-change in ROS production.

Analysis of MAPK and NF-κB Signaling Pathways by Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins, such as p38 MAPK, JNK, ERK, and the nuclear translocation of NF-κB p65.

Protocol:

  • Cell Culture and Treatment:

    • Culture macrophages and treat them with this compound for various time points (e.g., 0, 15, 30, 60 minutes) to capture the dynamics of signaling pathway activation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • For NF-κB nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38, anti-p38, anti-NF-κB p65).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation. For NF-κB, assess the increase of p65 in the nuclear fraction.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key cellular processes and experimental workflows associated with this compound's mechanism of action.

Ferumoxytol_Uptake_and_Metabolism This compound Uptake and Iron Metabolism This compound This compound (Carbohydrate-coated Iron Oxide Nanoparticle) Endocytosis Endocytosis/ Phagocytosis This compound->Endocytosis Uptake Macrophage Macrophage (RES) Lysosome Lysosome (Acidic Environment) Endocytosis->Lysosome Trafficking IronRelease Iron Release (Fe²⁺/Fe³⁺) Lysosome->IronRelease Metabolism Ferritin Ferritin (Iron Storage) IronRelease->Ferritin Hemoglobin Hemoglobin Synthesis IronRelease->Hemoglobin CellularProcesses Other Cellular Processes IronRelease->CellularProcesses

Caption: Cellular uptake and metabolism of this compound by macrophages.

Ferumoxytol_Signaling_Pathways This compound-Induced Signaling and Macrophage Polarization This compound This compound Macrophage Macrophage This compound->Macrophage Uptake MAPK MAPK Pathway (p38, JNK, ERK) Macrophage->MAPK NFkB NF-κB Pathway Macrophage->NFkB M1_Polarization M1 Polarization MAPK->M1_Polarization NFkB->M1_Polarization ROS_Production Increased ROS Production M1_Polarization->ROS_Production Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) M1_Polarization->Proinflammatory_Cytokines

Caption: Signaling pathways activated by this compound leading to M1 macrophage polarization.

Experimental_Workflow_ROS_Measurement Workflow for Measuring this compound-Induced ROS Start Start: Culture Macrophages Treatment Treat with this compound Start->Treatment DCFH_DA_Loading Load with DCFH-DA Treatment->DCFH_DA_Loading Washing Wash to Remove Excess Dye DCFH_DA_Loading->Washing Flow_Cytometry Analyze by Flow Cytometry Washing->Flow_Cytometry Data_Analysis Quantify Mean Fluorescence Intensity Flow_Cytometry->Data_Analysis End End: Determine ROS Fold-Change Data_Analysis->End

Caption: Experimental workflow for quantifying intracellular ROS production.

Conclusion

This technical guide has provided a comprehensive overview of the cellular mechanism of action of this compound, emphasizing its uptake by macrophages, subsequent iron metabolism, and its profound impact on macrophage polarization and ROS production. The presented quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways offer a robust framework for researchers and drug development professionals. A deeper understanding of these cellular processes is crucial for harnessing the full therapeutic potential of this compound, not only in the context of iron deficiency anemia but also in emerging applications such as cancer immunotherapy and the treatment of inflammatory diseases. Further research into the nuanced interactions of this compound with various cell types and its long-term effects on cellular function will continue to expand its biomedical utility.

References

physicochemical properties of ferumoxytol nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Ferumoxytol is a superparamagnetic iron oxide nanoparticle (SPION) formulation approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in adult patients with chronic kidney disease.[1][2][3] It is composed of a non-stoichiometric magnetite iron oxide core coated with a semi-synthetic carbohydrate shell.[2][4] Beyond its application in anemia, this compound's unique physicochemical properties, such as its superparamagnetism and prolonged intravascular half-life, have made it a subject of extensive research for various biomedical applications. These include its use as a contrast agent in magnetic resonance imaging (MRI), in immunotherapy, for microbial biofilm treatment, and as a vehicle for drug delivery.

This technical guide provides a comprehensive overview of the core . It details their composition, size, surface characteristics, magnetic properties, and stability, supported by quantitative data and established experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of nanoparticle-based diagnostics and therapeutics.

Core Composition and Structure

This compound nanoparticles possess a core-shell structure, which is fundamental to their function and biocompatibility.

  • Core : The core consists of superparamagnetic iron oxide. It is primarily a non-stoichiometric magnetite (Fe₃O₄) crystalline structure. Some analyses also indicate the presence of maghemite (γ-Fe₂O₃). Each particle's core is composed of approximately 2000 magnetite formula units.

  • Shell : The iron oxide core is coated with a hydrophilic carbohydrate shell. This coating is a polyglucose sorbitol carboxymethylether, a type of carboxymethyl-dextran. The shell is approximately 1.7 nm thick and serves to stabilize the nanoparticle in physiological conditions, prevent aggregation, and minimize the release of free iron until the particle is processed within the reticuloendothelial system (RES).

PropertyDescription
Core Material Superparamagnetic iron oxide (non-stoichiometric magnetite, Fe₃O₄)
Coating Material Polyglucose sorbitol carboxymethylether (a semi-synthetic carboxymethyl-dextran)
Structure Crystalline iron oxide core with a hydrophilic carbohydrate shell
Coating Thickness ~1.7 nm
Apparent Mol. Weight 731-750 kDa

Physical and Morphological Properties

The size and morphology of this compound nanoparticles are critical parameters that influence their pharmacokinetics, biodistribution, and efficacy as an MRI contrast agent.

ParameterValue RangeMethod(s) of Determination
Hydrodynamic Diameter 17 - 31 nmDynamic Light Scattering (DLS)
20 - 30 nmDLS
31 - 43 nmDLS
Iron Oxide Core Diameter ~7 nmTransmission Electron Microscopy (TEM)
6.4 - 6.8 nmTEM, X-Ray Diffraction (XRD)
~3.25 nmTEM
Morphology Irregular / SpheroidalTEM

Surface Characteristics and Stability

The carbohydrate coating dictates the surface properties of this compound, which are crucial for its in-vivo stability and interaction with biological systems.

  • Surface Charge : The carboxymethyl-dextran coating provides this compound with a neutrally charged surface under physiological conditions.

  • Zeta Potential : This parameter is an indicator of colloidal stability. A more negative or positive zeta potential generally corresponds to greater stability in suspension due to electrostatic repulsion between particles.

  • Stability : this compound is designed to be highly stable in the bloodstream, with a long intravascular half-life of approximately 14.5 hours. Its robust carbohydrate coating minimizes the premature release of labile iron, which can be a source of oxidative stress. Compared to other intravenous iron preparations like iron sucrose and sodium ferric gluconate, this compound demonstrates a significantly lower tendency to release free iron.

ParameterValueConditions
Surface Charge NeutralPhysiological pH
Zeta Potential -24.4 ± 9.32 mVIn distilled water
Intravascular Half-life ~14.5 - 21 hoursIn vivo

Magnetic Properties

The superparamagnetic nature of the iron oxide core is the basis for this compound's utility as an MRI contrast agent.

  • Superparamagnetism : this compound exhibits magnetic properties only in the presence of an external magnetic field and retains no residual magnetism once the field is removed. This is a characteristic of nanoparticles with sub-10 nm crystallites.

  • MRI Relaxivity : As a contrast agent, it shortens the T₁, T₂, and T₂* relaxation times of surrounding water protons. Its large size prevents kidney filtration, leading to a prolonged blood-pool effect, which is beneficial for magnetic resonance angiography and tumor imaging.

  • Magnetization : The saturation magnetization is a measure of the maximum magnetic moment of the material.

ParameterValueField Strength / Temp.
Magnetic Behavior SuperparamagneticRoom Temperature
r₁ Relaxivity 15 mM⁻¹s⁻¹1.5 T / 37°C
38 mM⁻¹s⁻¹0.47 T
r₂ Relaxivity 89 mM⁻¹s⁻¹1.5 T / 37°C
83 mM⁻¹s⁻¹0.47 T
Saturation Magnetization (Mₛₐₜ) 25.2 Am²/kg7 T / 300 K
104–105 emu g⁻¹ FeNot specified
Coercivity (Hᶜ) < 2 mT300 K
8.5 ± 1.5 mT5 K

Biological Interactions and Cellular Uptake

After intravenous administration, this compound is primarily cleared from circulation by macrophages of the reticuloendothelial system (RES), mainly in the liver and spleen. The nanoparticles are internalized through various endocytic pathways. Inside the lysosomes of these cells, the carbohydrate coating is metabolized, releasing the iron, which then enters the body's iron stores.

G cluster_blood Bloodstream cluster_cell Macrophage (RES) cluster_membrane Cell Membrane cluster_cytosol Cytosol FMX This compound Nanoparticle Endo Endocytosis FMX->Endo Endosome Endosome Endo->Endosome Lysosome Lysosome Endosome->Lysosome Fusion IronPool Intracellular Iron Pool Lysosome->IronPool Carbohydrate Metabolism & Iron Release P1 P1->Endo P2 P2->Endo P3 P3->Endo

Caption: Cellular uptake of this compound by macrophages of the reticuloendothelial system (RES).

Experimental Characterization Protocols

Accurate characterization of this compound requires standardized protocols. The following sections outline methodologies for key physicochemical analyses.

Size and Morphology Analysis

A combination of techniques is used to determine the physical size of the iron oxide core and the hydrodynamic size of the complete nanoparticle in solution.

G cluster_tem Transmission Electron Microscopy (TEM) cluster_dls Dynamic Light Scattering (DLS) Start This compound Sample TEM_Prep 1. Dilute sample (e.g., 1:50 in ddH₂O) Start->TEM_Prep DLS_Prep 1. Dilute sample in filtered solvent (e.g., water) Start->DLS_Prep TEM_Grid 2. Deposit on TEM grid (e.g., Formvar-coated) TEM_Prep->TEM_Grid TEM_Dry 3. Air dry overnight TEM_Grid->TEM_Dry TEM_Image 4. Acquire micrographs (200 kV) TEM_Dry->TEM_Image TEM_Analyze 5. Analyze images (e.g., ImageJ software) TEM_Image->TEM_Analyze TEM_Result Result: Core Diameter & Morphology TEM_Analyze->TEM_Result DLS_Equil 2. Equilibrate at controlled temp (e.g., 25°C) DLS_Prep->DLS_Equil DLS_Measure 3. Measure light scattering fluctuations DLS_Equil->DLS_Measure DLS_Analyze 4. Analyze autocorrelation (Stokes-Einstein equation) DLS_Measure->DLS_Analyze DLS_Result Result: Hydrodynamic Diameter & Polydispersity Index (PDI) DLS_Analyze->DLS_Result

Caption: Experimental workflow for nanoparticle size and morphology characterization.

7.1.1 Transmission Electron Microscopy (TEM) Protocol TEM provides direct visualization of the nanoparticle cores, allowing for measurement of their size, size distribution, and morphology.

  • Sample Preparation : Dilute the this compound solution significantly in double-distilled, deionized water (e.g., a 1:50 dilution) to ensure individual particles can be resolved.

  • Grid Preparation : Pipette a small volume (e.g., 10 µL) of the diluted suspension onto a TEM grid (e.g., a Formvar-coated 400 mesh copper grid).

  • Drying : Wick away excess fluid with filter paper and allow the grid to air-dry completely, typically overnight, in a covered container to prevent contamination.

  • Imaging : Operate a well-aligned TEM at a suitable accelerating voltage (e.g., 200 kV). Acquire a sufficient number of micrographs from different areas of the grid to ensure a representative sample of the nanoparticles is imaged.

  • Data Analysis : Use image analysis software (e.g., NIH ImageJ) to measure the diameter of a large number of individual nanoparticle cores (minimum of 200 particles is recommended) to generate a statistically significant size distribution histogram.

7.1.2 Dynamic Light Scattering (DLS) Protocol DLS measures the hydrodynamic diameter, which includes the core, the carbohydrate shell, and the associated solvent layer.

  • Sample Preparation : Dilute the this compound sample to an appropriate concentration (e.g., 1 mg Fe/mL) using a suitable filtered, aqueous solvent. Ensure the solvent is free of dust or other particulates that could interfere with the measurement.

  • Instrument Setup : Place the sample in a disposable cuvette and insert it into the DLS instrument. Allow the sample to thermally equilibrate to the desired temperature (e.g., 25°C).

  • Measurement : The instrument illuminates the sample with a laser and measures the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are a result of the Brownian motion of the nanoparticles.

  • Data Analysis : A digital autocorrelator analyzes the intensity fluctuations to determine the translational diffusion coefficient. The hydrodynamic diameter is then calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and solvent viscosity. The result is typically reported as an intensity-weighted average diameter and a polydispersity index (PDI), which indicates the breadth of the size distribution.

Surface Charge Analysis: Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle's slipping plane and is a key predictor of colloidal stability. It is measured using Electrophoretic Light Scattering (ELS).

G Start This compound Sample Prep 1. Dilute sample in low ionic strength medium (e.g., 10 mM NaCl) Start->Prep Cell 2. Inject into specialized zeta potential cell (e.g., folded capillary cell) Prep->Cell Field 3. Apply electric field across the cell Cell->Field Measure 4. Measure electrophoretic mobility via laser Doppler velocimetry Field->Measure Analyze 5. Calculate Zeta Potential using Henry Equation Measure->Analyze Result Result: Zeta Potential (mV) & Distribution Analyze->Result

Caption: Experimental workflow for Zeta Potential measurement.

7.2.1 Zeta Potential Measurement Protocol

  • Sample Preparation : Dilute the this compound sample in an appropriate aqueous medium, typically one of low ionic strength (e.g., 10 mM NaCl), as high conductivity can screen the surface charge. The pH of the sample must be measured and reported as it strongly influences zeta potential.

  • Cell Loading : Carefully inject the sample into a specialized measurement cell (e.g., a disposable folded capillary cell), ensuring no air bubbles are present.

  • Measurement : Place the cell in the instrument. An electric field is applied across the sample, causing the charged nanoparticles to move (electrophoresis). A laser beam is passed through the sample, and the scattered light is measured. The velocity of the particles (electrophoretic mobility) is determined from the Doppler shift in the frequency of the scattered light.

  • Data Analysis : The instrument's software calculates the zeta potential from the measured electrophoretic mobility using the Henry equation. The Smoluchowski approximation (where the Henry function f(κa) is 1.5) is typically used for aqueous media. The temperature, viscosity of the medium, and dielectric constant are required for this calculation.

Magnetic Property Analysis: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for sensitive characterization of the magnetic properties of nanoparticles.

  • Sample Preparation : A known quantity of a lyophilized (freeze-dried) this compound sample is packed into a sample holder.

  • Measurement : The sample is placed in the SQUID magnetometer.

  • Hysteresis Loop : To determine properties like saturation magnetization and coercivity, a magnetic field is applied and swept from a large positive value to a large negative value and back again, while the sample's magnetic moment is measured. This generates a magnetization vs. applied field (M-H) curve, or hysteresis loop. The measurement is typically performed at different temperatures, such as 300 K (room temperature) and 5 K (liquid helium temperature), to probe the superparamagnetic and blocked states.

  • Data Analysis :

    • Saturation Magnetization (Mₛₐₜ) is determined from the plateau of the hysteresis loop at high magnetic fields.

    • Coercivity (Hᶜ) is the field strength required to bring the magnetization to zero (the half-width of the hysteresis loop). For superparamagnetic materials at room temperature, the coercivity should be near zero.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ferumoxytol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ferumoxytol, an intravenous, superparamagnetic iron oxide nanoparticle. This compound is approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in adult patients with chronic kidney disease.[1][2] Its applications are expanding into diagnostics, particularly as a magnetic resonance imaging (MRI) contrast agent, due to its unique physicochemical properties.[3][4] This document details the prevalent synthesis methodologies, outlines rigorous characterization protocols, and presents key quantitative data to support research and development efforts.

This compound consists of a superparamagnetic iron oxide core, primarily non-stoichiometric magnetite (Fe3O4), coated with a polyglucose sorbitol carboxymethyl ether.[3] This carbohydrate shell ensures colloidal stability and minimizes the immediate release of free iron into the bloodstream.

I. Synthesis of this compound

The most established and industrially adopted method for this compound synthesis is chemical co-precipitation. This technique involves the precipitation of iron oxides from a solution containing ferrous and ferric salts in the presence of the carbohydrate coating agent. Variations of this method, including those employing alternative heating techniques, have been developed to enhance particle uniformity and magnetic properties.

A. Conventional Chemical Co-precipitation

This method involves the simultaneous precipitation of Fe2+ and Fe3+ ions in an alkaline solution containing the stabilizing carbohydrate.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the coating agent, polyglucose sorbitol carboxymethyl ether (PSC) (e.g., 50 mg/mL).

    • Separately, prepare an aqueous solution containing ferric chloride (FeCl3) and ferrous chloride (FeCl2) in a 2:1 molar ratio.

    • Mix the PSC solution with the iron salt solution and stir for approximately 10 minutes at room temperature (25°C) under an inert atmosphere (e.g., nitrogen bubbling) to prevent premature oxidation.

  • Co-Precipitation:

    • Slowly add a base, such as ammonium hydroxide or sodium hydroxide, dropwise into the mixture with vigorous stirring. The pH of the solution should be adjusted to between 10 and 12. The solution will turn black, indicating the formation of iron oxide nanoparticles.

  • Heating and Aging:

    • Heat the reaction mixture to 80°C using an external heat source (e.g., an oil bath).

    • Maintain this temperature for a specified period (e.g., 40-60 minutes) to facilitate the crystallization and growth of the iron oxide cores.

  • Oxidation (Optional):

    • For some protocols, after the initial heating under nitrogen, air is bubbled through the solution for several hours (e.g., 2-4 hours) while maintaining the temperature to ensure the formation of a stable magnetite/maghemite structure.

  • Purification:

    • Cool the resulting colloidal suspension to room temperature.

    • Purify the this compound nanoparticles by dialysis against distilled water using a dialysis bag with an appropriate molecular weight cutoff (e.g., 3 kDa) to remove unreacted salts and excess base. The dialysis water should be changed periodically.

    • Further concentration and purification can be achieved through ultrafiltration.

  • Final Product:

    • The purified this compound solution can be stored or lyophilized to obtain a solid powder for long-term storage and characterization.

B. Alternating-Current Magnetic Field (ACMF) Induced Synthesis

A novel approach utilizes the intrinsic magnetic properties of the nanoparticles to generate heat internally via an alternating-current magnetic field. This method is reported to produce this compound with a more uniform particle size distribution and enhanced magnetic properties compared to conventional heating.

Experimental Protocol:

  • Precursor Solution and Co-Precipitation:

    • Steps 1 and 2 are identical to the conventional co-precipitation method, involving the mixing of iron salts, PSC, and the dropwise addition of a base under an inert atmosphere.

  • Magnetic Induction Heating:

    • Instead of an external oil bath, place the reaction vessel within the coil of a radio frequency heating machine.

    • Apply an alternating-current magnetic field (e.g., 390 kHz) to induce heating. The temperature of the colloidal mixture is raised to 80°C and maintained for 1 hour by adjusting the magnetic field intensity.

  • Oxidation and Purification:

    • Following the magnetic heating, bubble air through the solution for approximately 4 hours to oxidize the iron oxide core.

    • Purification is then carried out using dialysis and ultrafiltration as described in the conventional method.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_heating_options Heating Methods FeCl2_FeCl3 FeCl2 & FeCl3 Solution Mix Mix & Stir (10 min, 25°C, N2) FeCl2_FeCl3->Mix PSC PSC Solution (Coating Agent) PSC->Mix AddBase Add Base (NH4OH) (pH 10-12) Mix->AddBase Heat Heating Step AddBase->Heat Oxidize Oxidation (Air Bubbling) Heat->Oxidize Conventional Conventional Heating (Oil Bath, 80°C) Heat->Conventional Method A ACMF ACMF Heating (390 kHz, 80°C) Heat->ACMF Method B Cool Cool to RT Oxidize->Cool Dialysis Dialysis & Ultrafiltration Cool->Dialysis Final Final this compound Product Dialysis->Final

This compound Synthesis Workflow

II. Characterization of this compound

Thorough physicochemical characterization is essential to ensure the quality, safety, and efficacy of this compound. This involves a suite of analytical techniques to assess the properties of the iron oxide core, the carbohydrate coating, and the final nanoparticle construct.

A. Core and Particle Size Analysis

1. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the morphology, determine the size and size distribution of the iron oxide cores, and assess their crystallinity via selected area electron diffraction (SAED).

  • Protocol:

    • Dilute the this compound sample significantly with ultrapure water (e.g., 1:50).

    • Deposit a small drop of the diluted suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Wick away excess liquid with filter paper and allow the grid to air-dry completely.

    • Image the sample using a transmission electron microscope at an appropriate acceleration voltage (e.g., 200 kV).

    • Measure the diameters of a large population of cores (e.g., >200) using image analysis software (e.g., ImageJ) to determine the mean size and distribution.

2. Dynamic Light Scattering (DLS)

  • Purpose: To measure the hydrodynamic diameter (the effective size of the nanoparticle plus its hydration layer in solution) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

  • Protocol:

    • Dilute the this compound sample to an appropriate concentration (e.g., 1 mg Fe/mL) in deionized water or a suitable buffer like PBS.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates.

    • Place the sample in a disposable cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

    • Perform multiple measurements to ensure reproducibility and report the Z-average diameter and PDI.

B. Structural and Compositional Analysis

1. X-Ray Diffraction (XRD)

  • Purpose: To identify the crystalline phase of the iron oxide core (e.g., magnetite Fe3O4 or maghemite γ-Fe2O3).

  • Protocol:

    • Prepare a powdered sample of this compound by lyophilization.

    • Mount the powder on a sample holder.

    • Collect the XRD pattern using a diffractometer with Cu Kα radiation.

    • Compare the resulting diffraction peaks with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystal structure. This compound typically shows characteristic peaks for magnetite.

2. Thermogravimetric Analysis (TGA)

  • Purpose: To quantify the amount of organic coating material relative to the inorganic iron oxide core.

  • Protocol:

    • Place a known mass of lyophilized this compound into a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss observed corresponds to the combustion of the organic carbohydrate coating, allowing for the calculation of the weight percentage of the coating and the iron oxide core.

3. Fourier Transform Infrared Spectroscopy (FT-IR)

  • Purpose: To confirm the presence of the carbohydrate coating on the iron oxide core by identifying its characteristic functional groups.

  • Protocol:

    • Mix a small amount of lyophilized this compound with potassium bromide (KBr) powder and press it into a pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the infrared spectrum over a range of wavenumbers (e.g., 400-4000 cm-1).

    • Identify characteristic peaks for the Fe-O bond (typically <600 cm-1) and the C-O, O-H, and C-H bonds of the polysaccharide coating.

C. Surface and Magnetic Properties

1. Zeta Potential Measurement

  • Purpose: To determine the surface charge of the nanoparticles in a specific medium, which is a key indicator of colloidal stability.

  • Protocol:

    • Dilute the this compound sample in deionized water or a buffer of known pH and ionic strength.

    • Inject the sample into a specialized zeta potential cell.

    • Apply an electric field and measure the electrophoretic mobility of the particles, which the instrument converts to a zeta potential value. This compound typically exhibits a neutral or slightly negative surface charge under physiological conditions.

2. Vibrating Sample Magnetometry (VSM) or SQUID Magnetometry

  • Purpose: To characterize the magnetic properties of the nanoparticles, such as saturation magnetization (Ms) and to confirm superparamagnetic behavior (i.e., near-zero coercivity and remanence at room temperature).

  • Protocol:

    • Place a known amount of lyophilized this compound sample in a sample holder.

    • Measure the magnetic moment as a function of the applied magnetic field at a constant temperature (e.g., 300 K).

    • The resulting hysteresis loop provides values for saturation magnetization, remanence, and coercivity.

3. MRI Relaxivity Measurement

  • Purpose: To determine the efficacy of this compound as an MRI contrast agent by measuring its transverse (r2) and longitudinal (r1) relaxivities.

  • Protocol:

    • Prepare a series of this compound dilutions with known iron concentrations in water or a relevant biological medium.

    • Measure the T2 (spin-spin) and T1 (spin-lattice) relaxation times for each sample using a clinical or preclinical MRI scanner.

    • Plot the relaxation rates (1/T2 and 1/T1) against the iron concentration.

    • The slope of the resulting linear fit gives the r2 and r1 relaxivity values, respectively, typically in units of mM-1s-1.

G cluster_core Core Properties cluster_coating Coating Properties cluster_overall Overall Particle Properties cluster_methods Characterization Methods This compound This compound Nanoparticle CoreSize Size & Morphology Crystallinity Crystal Structure Composition Composition CoatingConfirm Presence CoatingQuant Quantity HydroSize Hydrodynamic Size SurfaceCharge Surface Charge Magnetic Magnetic Behavior MRI MRI Contrast Ability TEM TEM CoreSize->TEM XRD XRD Crystallinity->XRD EDX EDX/ICP-MS Composition->EDX FTIR FT-IR CoatingConfirm->FTIR TGA TGA CoatingQuant->TGA DLS DLS HydroSize->DLS Zeta Zeta Potential SurfaceCharge->Zeta VSM VSM/SQUID Magnetic->VSM Relax Relaxometry MRI->Relax

This compound Characterization Logic

III. Summary of Physicochemical Properties

The table below summarizes typical quantitative data for this compound based on published literature. Values can vary depending on the specific synthesis batch and characterization method used.

PropertyMethodTypical ValueReference(s)
Core Properties
Iron Oxide Core DiameterTEM3 - 8 nm
Crystal StructureXRDMagnetite/Maghemite
Coating & Overall Particle
Hydrodynamic DiameterDLS17 - 51 nm
Polydispersity Index (PDI)DLS< 0.2 (indicates narrow distribution)
Molecular WeightGPC / SEC~731 - 790 kDa
Zeta PotentialElectrophoretic Light Scattering-24 to +31 mV (highly dependent on medium)
Magnetic & Functional Properties
Saturation Magnetization (Ms)VSM / SQUIDVaries (e.g., ~60-80 emu/g Fe)
r2 RelaxivityMRI~95 - 98 mM-1s-1
Specific Absorption Rate (SAR)ACMF Calorimetry~76 W/g

References

Ferumoxytol Cellular Uptake and Endocytosis Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and endocytosis pathways of ferumoxytol, an intravenously administered iron oxide nanoparticle. This compound is clinically used for the treatment of iron deficiency anemia and also serves as a contrast agent in magnetic resonance imaging (MRI) due to its superparamagnetic properties.[1][2] Understanding the mechanisms of its cellular internalization is crucial for optimizing its therapeutic and diagnostic applications.

Core Principles of this compound Cellular Uptake

This compound's interaction with cells is primarily dictated by its physicochemical properties. It consists of a superparamagnetic iron oxide core coated with a carboxymethyl-dextran shell, giving it a negative surface charge.[2] This anionic surface is a key determinant for its recognition by specific cell surface receptors.

The primary cell types responsible for the clearance of this compound from the bloodstream are macrophages of the reticuloendothelial system (RES), located predominantly in the liver, spleen, and bone marrow.[2][3] However, uptake has also been observed in other cell types, including astrocyte endfeet and processes in the brain under neuroinflammatory conditions.

The Pivotal Role of Scavenger Receptor Class A Member 1 (SR-A1)

The cellular uptake of this compound by macrophages is predominantly mediated by the Scavenger Receptor Class A Member 1 (SR-A1), also known as CD204. This has been demonstrated through competitive inhibition studies where the presence of SR-A1 ligands, such as polyinosinic acid (PIA), significantly reduces this compound internalization. The negatively charged carboxymethyl groups on the dextran shell of this compound mimic the polyanionic ligands that SR-A1 recognizes.

Endocytosis Pathways of this compound

Following binding to SR-A1, this compound is internalized by the cell through endocytosis. While direct studies comprehensively detailing this compound's endocytic routes are emerging, the known mechanisms of SR-A1 provide a strong indication of the pathways involved. SR-A1 is known to be localized in both clathrin-coated pits and lipid rafts, suggesting its ability to utilize multiple endocytic routes.

Clathrin-Mediated Endocytosis

Evidence suggests that SR-A1-mediated uptake of its ligands, and thus likely this compound, primarily occurs through clathrin-mediated endocytosis. This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex.

Caveolae-Mediated Endocytosis

SR-A1 is also found in caveolae, which are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. This suggests that caveolae-mediated endocytosis may serve as an alternative pathway for this compound internalization. This pathway is generally considered to be a slower process compared to clathrin-mediated endocytosis.

Macropinocytosis

Macropinocytosis, a process of non-specific bulk fluid uptake, has also been implicated as a minor pathway for the internalization of SR-A1 ligands. This actin-driven process results in the formation of large endocytic vesicles called macropinosomes.

Signaling Pathways in this compound Uptake

The engagement of SR-A1 by this compound is not a passive event but initiates intracellular signaling cascades that regulate the endocytic process and subsequent cellular responses. The specific signaling pathways activated can differ depending on the endocytic route utilized.

  • Clathrin-Mediated Pathway: The internalization of ligands via SR-A1 in clathrin-coated pits is linked to the activation of the ERK signaling pathway.

  • Caveolae-Mediated Pathway: The caveolae-related endocytic route for SR-A1 is associated with the p38 and JNK signaling pathways.

These pathways are crucial in modulating inflammatory responses within the macrophage following this compound uptake.

Ferumoxytol_Uptake_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_clathrin Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis This compound This compound SR_A1 Scavenger Receptor A1 (SR-A1) This compound->SR_A1 binds Clathrin_Pit Clathrin-Coated Pit SR_A1->Clathrin_Pit localizes to Caveolae Caveolae SR_A1->Caveolae localizes to ERK_Pathway ERK Signaling Clathrin_Pit->ERK_Pathway activates Endosome Endosome/Lysosome Clathrin_Pit->Endosome internalization p38_JNK_Pathway p38/JNK Signaling Caveolae->p38_JNK_Pathway activates Caveolae->Endosome internalization

This compound uptake and associated signaling pathways.

Quantitative Data on this compound Cellular Uptake

The efficiency of this compound uptake varies depending on the cell type, concentration, and incubation time. The following tables summarize quantitative data from various studies.

Cell TypeThis compound ConcentrationIncubation TimeIron Uptake per Cell (pg Fe/cell)Reference
RAW 264.7 Macrophages8.9 mM FeNot specified6.6 ± 2.0
Mesenchymal Stem Cells (MSCs)100 µg/mLNot specified4.01 ± 0.18
Mesenchymal Stem Cells (MSCs)50 µg Fe/mLOvernight3.2 ± 0.6
Cell TypeThis compound ConcentrationIncubation TimeUptake Efficiency (%)Reference
Mouse Peritoneal Macrophages62.5 µg Fe/mLNot specified3 - 8
THP-1 MacrophagesNot specifiedNot specified1.1 - 3

Experimental Protocols

Determining Endocytosis Pathways using Inhibitors

This protocol outlines a general workflow for investigating the specific endocytosis pathways involved in this compound uptake.

Experimental_Workflow A 1. Cell Culture (e.g., Macrophages) B 2. Pre-incubation with Endocytosis Inhibitors A->B C Chlorpromazine (Clathrin-mediated) B->C D Genistein (Caveolae-mediated) B->D E Amiloride (Macropinocytosis) B->E F 3. Incubation with this compound C->F D->F E->F G 4. Cell Lysis and Iron Quantification (e.g., ICP-MS) F->G H 5. Data Analysis (Compare uptake with and without inhibitors) G->H

Workflow for investigating this compound endocytosis pathways.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound solution

  • Endocytosis inhibitors:

    • Chlorpromazine (for clathrin-mediated endocytosis)

    • Genistein (for caveolae-mediated endocytosis)

    • Amiloride (for macropinocytosis)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for iron quantification (e.g., nitric acid for ICP-MS)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and grow to a suitable confluency.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of each inhibitor in cell culture medium at their optimal non-toxic concentrations.

    • Remove the culture medium from the cells and wash with PBS.

    • Add the medium containing the respective inhibitors to the cells. Include a control group with medium only.

    • Incubate for the recommended time to allow for the inhibition of the specific endocytic pathway (e.g., 30-60 minutes).

  • This compound Incubation:

    • Prepare a solution of this compound in the corresponding inhibitor-containing medium (or control medium) at the desired concentration.

    • Add the this compound solution to the pre-treated cells.

    • Incubate for a defined period (e.g., 1-4 hours) to allow for nanoparticle uptake.

  • Cell Harvesting and Lysis:

    • Remove the this compound-containing medium and wash the cells extensively with cold PBS to remove any non-internalized nanoparticles.

    • Harvest the cells (e.g., by trypsinization or scraping).

    • Lyse the cells using an appropriate lysis buffer.

  • Iron Quantification:

    • Quantify the total iron content in the cell lysates using a sensitive technique such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

  • Data Analysis:

    • Normalize the iron content to the cell number or total protein content.

    • Compare the amount of this compound uptake in the inhibitor-treated groups to the control group. A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that particular endocytosis pathway.

Visualization of Cellular Uptake by Prussian Blue Staining

Prussian blue staining is a histological method used to detect the presence of ferric iron (Fe³⁺) in tissues and cells.

Materials:

  • Cells cultured on glass coverslips and treated with this compound

  • 10% Potassium Ferrocyanide solution

  • 20% Hydrochloric Acid (HCl) solution

  • Nuclear Fast Red (or other suitable counterstain)

  • Distilled water

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix the this compound-treated cells on coverslips with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes.

  • Washing: Wash the fixed cells with distilled water.

  • Staining Solution Preparation: Freshly prepare the working staining solution by mixing equal parts of 10% potassium ferrocyanide and 20% HCl.

  • Staining: Incubate the coverslips in the Prussian blue staining solution for 20-30 minutes at room temperature.

  • Washing: Rinse the coverslips thoroughly with distilled water.

  • Counterstaining: Counterstain the cells with Nuclear Fast Red for 5 minutes to visualize the nuclei.

  • Washing: Briefly rinse with distilled water.

  • Dehydration and Mounting: Dehydrate the samples through an ascending series of ethanol concentrations, clear in xylene, and mount on microscope slides with a compatible mounting medium.

  • Visualization: Observe the slides under a light microscope. The presence of iron will be indicated by the formation of a distinct blue precipitate (Prussian blue).

Quantification of Cellular Uptake by ICP-MS

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for determining the elemental composition of a sample.

Materials:

  • Cell pellets from this compound-treated and control cells

  • Concentrated nitric acid (trace metal grade)

  • Hydrogen peroxide (optional, for digestion)

  • Deionized water

  • Certified iron standard solution

Procedure:

  • Sample Preparation:

    • After incubation with this compound and thorough washing, count the number of cells in each sample.

    • Pellet the cells by centrifugation.

  • Acid Digestion:

    • Add a known volume of concentrated nitric acid to each cell pellet to digest the organic material and dissolve the iron oxide cores of the this compound nanoparticles.

    • The digestion can be facilitated by heating.

  • Dilution:

    • After complete digestion, dilute the samples to a suitable volume with deionized water to bring the iron concentration within the linear range of the ICP-MS instrument.

  • ICP-MS Analysis:

    • Prepare a calibration curve using the certified iron standard solution.

    • Analyze the digested samples using the ICP-MS. The instrument will measure the abundance of iron isotopes.

  • Data Calculation:

    • Determine the concentration of iron in each sample from the calibration curve.

    • Calculate the total mass of iron per sample.

    • Divide the total iron mass by the number of cells in the sample to obtain the average iron uptake per cell (e.g., in pg/cell).

Conclusion

The cellular uptake of this compound is a complex process primarily initiated by the binding of its anionic carboxymethyl-dextran coat to the Scavenger Receptor A1 on macrophages. Internalization is thought to proceed predominantly through clathrin-mediated endocytosis, with potential contributions from caveolae-mediated endocytosis and macropinocytosis. These endocytic events trigger intracellular signaling cascades, including the ERK and p38/JNK pathways, which can modulate cellular responses. A thorough understanding of these mechanisms, aided by the quantitative and qualitative experimental approaches outlined in this guide, is essential for the continued development and optimization of this compound in both therapeutic and diagnostic contexts.

References

An In-Depth Technical Guide to the Immunomodulatory Properties of Ferumoxytol on Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferumoxytol, an iron oxide nanoparticle formulation approved for the treatment of iron deficiency anemia, has garnered significant attention for its immunomodulatory properties. Beyond its clinical application in hematology, emerging evidence reveals its profound impact on various immune cell populations, positioning it as a potential agent for immunotherapeutic interventions. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on immune cells, with a focus on macrophages, T cells, dendritic cells, and B cells. It consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a resource for researchers and drug development professionals exploring the immunomodulatory potential of this nanoparticle.

Physicochemical Properties of this compound

This compound consists of a superparamagnetic iron oxide core coated with a polyglucose sorbitol carboxymethyl ether shell.[1] This carbohydrate coating is designed to minimize immunological reactivity and confer a neutral surface charge.[2] The overall hydrodynamic diameter of this compound nanoparticles is approximately 17-31 nm.[2] These physicochemical characteristics are crucial in determining the nanoparticle's interaction with immune cells and its subsequent biological effects.

Effects on Macrophages: Polarization and Effector Functions

The most extensively studied immunomodulatory effect of this compound is its ability to influence macrophage polarization, skewing them towards a pro-inflammatory M1 phenotype. This repolarization has significant implications for anti-tumor immunity.

M1 Macrophage Polarization

In vitro and in vivo studies have consistently demonstrated that this compound promotes the differentiation of macrophages into an M1-like phenotype, characterized by the upregulation of specific cell surface markers and the production of pro-inflammatory cytokines.

Table 1: Quantitative Data on this compound-Induced Macrophage M1 Polarization

Cell TypeThis compound ConcentrationMarkerChange in ExpressionReference
RAW264.7 macrophages2.73 mg/mLTNF-α (mRNA)Upregulated (P < 0.05)5
RAW264.7 macrophages2.73 mg/mLCD86 (mRNA)Upregulated (P < 0.05)5
RAW264.7 macrophages2.73 mg/mLCD206 (mRNA)Downregulated (P < 0.05)5
RAW264.7 macrophages2.73 mg/mLIL-10 (mRNA)Downregulated (P < 0.05)5
Tumor-Associated Macrophages (in vivo)2.73 mg/mL (co-injected)CD80+ cellsIncreased presence5
Tumor-Associated Macrophages (in vivo)2.73 mg/mL (co-injected)CD206+ cellsDecreased in early-stage tumors5
Signaling Pathways Involved in Macrophage Polarization

The polarization of macrophages towards an M1 phenotype by this compound is primarily mediated by the activation of key inflammatory signaling pathways.

Studies have implicated the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Spleen tyrosine kinase (Syk) signaling pathways in this compound-induced macrophage polarization.[2] Upon internalization, this compound is thought to trigger a cascade of intracellular events leading to the phosphorylation and activation of key components of these pathways, ultimately resulting in the transcription of pro-inflammatory genes.

G cluster_nfkb NF-κB Complex This compound This compound Macrophage Macrophage This compound->Macrophage Internalization via Scavenger Receptors Syk Syk Macrophage->Syk Activates MAPK MAPK Syk->MAPK Activates IKK IKK MAPK->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IKK->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to M1_Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS, etc.) Nucleus->M1_Genes Induces M1_Polarization M1 Polarization M1_Genes->M1_Polarization

This compound-induced NF-κB signaling in macrophages.
Enhanced Phagocytosis and ROS Production

This compound treatment has been shown to enhance the phagocytic capacity of macrophages and stimulate the production of reactive oxygen species (ROS). This heightened effector function contributes to its anti-tumor effects.

Table 2: Quantitative Data on this compound's Effect on Macrophage Effector Functions

Cell TypeThis compound TreatmentEffector FunctionObservationReference
RAW264.7 macrophagesCo-culture with tumor cells and this compoundPhagocytosisIncreased phagocytosis of tumor cells7
MacrophagesCo-culture with cancer cells and this compoundROS ProductionIncreased production of hydrogen peroxide and hydroxyl radicals29

Effects on T Lymphocytes: An Immunosuppressive Role

In contrast to its pro-inflammatory effects on macrophages, some studies suggest that this compound may have an immunosuppressive effect on T lymphocytes.

Inhibition of T Cell Proliferation and Cytokine Production

Research indicates that this compound can inhibit human T-cell function in vitro.[3] This includes a reduction in cytokine secretion and antigen-induced proliferation. The proposed mechanism involves the induction of mitochondrial oxidative stress.

Table 3: Effects of this compound on T Lymphocyte Function

Cell TypeThis compound TreatmentEffectProposed MechanismReference
Human T cells (in vitro)Not specifiedInhibition of cytokine secretion and antigen-induced proliferationInduction of mitochondrial oxidative stress10

Effects on Dendritic Cells: Modulation of Maturation and Activation

The interaction of this compound with dendritic cells (DCs), the most potent antigen-presenting cells, is crucial for shaping adaptive immune responses.

DC Maturation and Activation

Uncoated this compound has been shown to induce the activation of steady-state DCs, as evidenced by the upregulation of MHC class II molecules. However, it may also increase cytotoxicity in this DC subset. Polyelectrolyte coating of this compound can abolish this cytotoxic effect while still promoting DC activation.

Table 4: Effects of this compound on Dendritic Cell Phenotype

DC SubtypeThis compound TreatmentEffect on Maturation/ActivationEffect on ViabilityReference
Steady-state DCsUncoated this compoundUpregulation of MHC IIIncreased cytotoxicity6
Steady-state DCsPolyelectrolyte-coated this compoundUpregulation of MHC IINo significant effect6
Inflammatory DCsUncoated and polyelectrolyte-coated this compoundImmunologically inertNo increased cell death6

Effects on B Lymphocytes: A Knowledge Gap

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the immunomodulatory properties of this compound.

Macrophage Polarization Assay

G cluster_culture Cell Culture cluster_analysis Analysis start Seed Macrophages (e.g., RAW264.7 or BMDMs) treat Treat with this compound (e.g., 2.73 mg/mL, 24h) start->treat flow Flow Cytometry (CD86, CD206) treat->flow qpc qRT-PCR (TNF-α, iNOS, Arg-1, IL-10) treat->qpc elisa ELISA (TNF-α, IL-10 in supernatant) treat->elisa

Workflow for macrophage polarization assay.

Protocol:

  • Cell Culture: Seed macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) in appropriate culture plates.

  • Treatment: Treat the cells with this compound at the desired concentration (e.g., 2.73 mg/mL) for a specified duration (e.g., 24 hours). Include appropriate controls (untreated cells, M1-polarizing stimulus like LPS/IFN-γ, M2-polarizing stimulus like IL-4).

  • Analysis:

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers for analysis.

    • qRT-PCR: Isolate RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the gene expression of M1 (e.g., Tnf, Nos2) and M2 (e.g., Arg1, Il10) markers.

    • ELISA: Collect cell culture supernatants and measure the concentration of secreted M1 (e.g., TNF-α) and M2 (e.g., IL-10) cytokines using specific ELISA kits.

Western Blot for NF-κB Activation

G cluster_prep Sample Preparation cluster_wb Western Blot start Treat Macrophages with this compound lyse Lyse Cells & Extract Proteins start->lyse quantify Quantify Protein Concentration lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p-p65, p-IκBα) block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect

References

An In-depth Technical Guide to the Superparamagnetic Behavior of Ferumoxytol Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the superparamagnetic properties of ferumoxytol nanoparticles. It includes a summary of their quantitative magnetic and physical characteristics, detailed experimental protocols for their characterization, and visualizations of relevant workflows and mechanisms.

Introduction to this compound and Superparamagnetism

This compound is an intravenous iron supplement approved for the treatment of iron deficiency anemia.[1][2][3] It is also utilized off-label as a contrast agent in magnetic resonance imaging (MRI).[4][5] The utility of this compound in these applications stems from its core composition of superparamagnetic iron oxide (SPIO) nanoparticles.

Structurally, this compound consists of a crystalline iron oxide core, primarily maghemite (γ-Fe₂O₃) or magnetite (Fe₃O₄), coated with a polyglucose sorbitol carboxymethylether shell. This carbohydrate coating provides stability in aqueous solutions and biocompatibility.

Superparamagnetism is a form of magnetism that occurs in ferromagnetic or ferrimagnetic nanoparticles. Below a critical size, typically in the nanometer range, these particles exhibit a single magnetic domain. In the absence of an external magnetic field, their magnetic moments are randomly oriented due to thermal fluctuations, resulting in a net magnetization of zero. When an external magnetic field is applied, the magnetic moments of the nanoparticles align with the field, leading to a strong magnetic response. A key characteristic of superparamagnetic materials is the absence of remanence and coercivity; they do not retain any magnetization once the external field is removed. This property is crucial for their application as MRI contrast agents, as it prevents the particles from remaining magnetized and aggregating in the body.

Quantitative Properties of this compound Nanoparticles

The physical and magnetic properties of this compound have been characterized using various techniques. A summary of these properties is presented in the table below.

PropertyValueMeasurement Technique(s)Reference(s)
Physical Properties
Iron Oxide Core Diameter3.25 - 7 nmTransmission Electron Microscopy (TEM)
Hydrodynamic Diameter23 - 43 nmDynamic Light Scattering (DLS)
Molecular Weight~750 kDaGel Permeation Chromatography
Polydispersity Index (PDI)0.11 - 0.219Dynamic Light Scattering (DLS)
Magnetic Properties
Saturation Magnetization (Mₛ)25.2 - 105 emu/g FeSQUID, VSM
Coercivity (Hₙ) at 300 K< 2 mTSQUID Magnetometry
Remanence at 300 KNear ZeroSQUID Magnetometry

Experimental Protocols for Characterization

Detailed methodologies are essential for the accurate characterization of this compound nanoparticles. The following sections outline the standard protocols for key analytical techniques.

Objective: To visualize the iron oxide core of the this compound nanoparticles and determine their size, size distribution, and morphology.

Methodology:

  • Sample Preparation: A dilute suspension of this compound in ultrapure water (e.g., 1:50 dilution) is prepared. A small droplet of the suspension is then deposited onto a TEM grid (e.g., a Formvar-coated copper grid) and allowed to air-dry.

  • Imaging: The grid is loaded into a transmission electron microscope. Images are acquired at various magnifications to observe the overall distribution and individual particle morphology.

  • Data Analysis: Image analysis software (e.g., ImageJ) is used to measure the diameters of a large number of individual nanoparticle cores from the TEM micrographs. This data is then used to generate a histogram representing the particle size distribution and to calculate the mean core diameter. Selected area electron diffraction (SAED) can also be performed to determine the crystalline structure of the iron oxide core.

Objective: To measure the hydrodynamic diameter of the this compound nanoparticles in suspension, which includes the iron oxide core and the hydrated carbohydrate coating.

Methodology:

  • Sample Preparation: this compound is diluted in an appropriate solvent (e.g., sterile RPMI 1640 or distilled water) to a suitable concentration for DLS analysis. The sample is placed in a disposable cuvette.

  • Measurement: The cuvette is placed in the DLS instrument. A laser beam is passed through the sample, and the scattered light is detected at a specific angle (e.g., 173°). The instrument measures the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient. The Stokes-Einstein equation is then applied to determine the hydrodynamic diameter of the nanoparticles. The polydispersity index (PDI) is also calculated to assess the width of the particle size distribution.

Objective: To measure the magnetic properties of this compound, including saturation magnetization (Mₛ), coercivity (Hₙ), and remanence, as a function of an applied magnetic field.

Methodology:

  • Sample Preparation: A known quantity of dried this compound powder or a concentrated suspension is placed in a sample holder.

  • Measurement: The sample holder is inserted into the magnetometer (VSM or SQUID). For VSM, the sample is vibrated at a constant frequency in a uniform magnetic field, inducing a signal in pickup coils that is proportional to the magnetic moment of the sample. For SQUID magnetometry, which offers higher sensitivity, the sample is moved through superconducting detection coils. The external magnetic field is swept through a range of values (e.g., from -7 T to +7 T) at a constant temperature (e.g., 300 K for superparamagnetic behavior and a lower temperature like 5 K to observe blocking behavior).

  • Data Analysis: The measured magnetic moment is plotted against the applied magnetic field to generate a hysteresis loop. From this loop, the saturation magnetization (the maximum magnetic moment achieved at high fields), remanent magnetization (the magnetization at zero applied field), and coercivity (the magnetic field required to bring the magnetization to zero) are determined. For superparamagnetic materials at room temperature, the hysteresis loop should show near-zero remanence and coercivity.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and biological interactions of this compound nanoparticles.

G This compound Characterization Workflow cluster_0 Sample Preparation cluster_1 Physical Characterization cluster_2 Magnetic Characterization cluster_3 Data Analysis Ferumoxytol_Vial This compound Vial Dilution Dilution in Solvent Ferumoxytol_Vial->Dilution VSM_SQUID VSM / SQUID Magnetometry Ferumoxytol_Vial->VSM_SQUID Dried or Concentrated Sample TEM Transmission Electron Microscopy (TEM) Dilution->TEM DLS Dynamic Light Scattering (DLS) Dilution->DLS Core_Size Core Size & Morphology TEM->Core_Size Hydro_Size Hydrodynamic Size & PDI DLS->Hydro_Size Mag_Props Saturation Magnetization, Coercivity, Remanence VSM_SQUID->Mag_Props

Caption: Workflow for the physical and magnetic characterization of this compound nanoparticles.

G Cellular Uptake of this compound This compound This compound Nanoparticles Cell_Membrane Cell Membrane This compound->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Iron_Metabolism Iron Metabolism Lysosome->Iron_Metabolism Carbohydrate coating degradation & Iron release

Caption: Simplified pathway of this compound cellular uptake and processing.

G Superparamagnetism Principle No_Field No External Magnetic Field Random_Moments Randomly Oriented Magnetic Moments (Net M = 0) No_Field->Random_Moments Applied_Field External Magnetic Field Applied Aligned_Moments Aligned Magnetic Moments (Net M > 0) Applied_Field->Aligned_Moments Field_Removed External Magnetic Field Removed Return_to_Random Return to Random Orientation (Net M = 0) Field_Removed->Return_to_Random

Caption: Logical flow diagram illustrating the principle of superparamagnetism.

Biological Interactions and Applications

The superparamagnetic nature of this compound is central to its use as an MRI contrast agent. When administered intravenously, the nanoparticles initially act as a blood-pool agent due to their long intravascular half-life. This allows for high-resolution magnetic resonance angiography.

Over time, this compound particles are cleared from circulation by the mononuclear phagocyte system (also known as the reticuloendothelial system), primarily by macrophages in the liver, spleen, and bone marrow. This uptake leads to a significant shortening of the T2 and T2* relaxation times in these tissues, causing a decrease in signal intensity on T2-weighted MR images. This property can be exploited to detect and characterize lesions in these organs.

In tissues with a compromised blood-brain barrier, such as in tumors or areas of inflammation, this compound nanoparticles can extravasate into the interstitial space. This leads to changes in the MR signal that can be detected on delayed imaging, typically around 24 hours post-injection. Studies have shown that this compound is taken up by various cell types in the context of neuroinflammation, including astrocyte endfeet and macrophages.

The cellular uptake of iron oxide nanoparticles, including this compound, is thought to occur through endocytic pathways such as clathrin-mediated endocytosis and macropinocytosis. Once inside the cell, the nanoparticles are trafficked to endosomes and then lysosomes, where the carbohydrate coating is degraded, and the iron core is metabolized, entering the body's iron stores.

Conclusion

This compound nanoparticles exhibit well-defined superparamagnetic behavior, which is a direct consequence of their nanoscale iron oxide cores. This property, in conjunction with their biocompatible coating, makes them a valuable tool in both clinical and research settings, particularly for MRI applications. A thorough understanding and precise characterization of their physical and magnetic properties, through the standardized experimental protocols outlined in this guide, are crucial for their continued development and application in diagnostics and therapeutics.

References

Ferumoxytol Nanoparticle Interaction with Biological Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferumoxytol, an iron oxide nanoparticle coated with a carbohydrate shell, is clinically used for the treatment of iron deficiency anemia. Beyond its hematinic properties, the interaction of this compound with biological membranes is a critical area of research, influencing its cellular uptake, efficacy, and potential toxicities. This technical guide provides a comprehensive overview of the mechanisms governing this compound's interaction with cell membranes, focusing on cellular uptake, induction of oxidative stress, and subsequent effects on membrane integrity and cell signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

Introduction

This compound nanoparticles are composed of a superparamagnetic iron oxide core, which allows for their use as a contrast agent in magnetic resonance imaging (MRI), and a polyglucose sorbitol carboxymethylether coating that enhances stability and biocompatibility.[1][2] The interaction of these nanoparticles with the plasma membrane is the initial and rate-limiting step for their cellular effects. Understanding this interaction is paramount for optimizing drug delivery applications and mitigating potential adverse effects. This guide will delve into the multifaceted interactions between this compound and biological membranes, providing quantitative insights and detailed methodologies for investigation.

Cellular Uptake and Membrane Translocation

The primary mechanism for this compound uptake is endocytosis, an active process by which cells internalize molecules by engulfing them. The specific endocytic pathway can vary depending on the cell type and the nanoparticle's surface characteristics.

Endocytic Pathways

This compound nanoparticles are predominantly internalized through clathrin-mediated and caveolae-dependent endocytosis. The process begins with the binding of the nanoparticle to the cell surface, which can be influenced by the presence of serum proteins forming a "protein corona" around the nanoparticle. This is followed by the invagination of the plasma membrane to form a vesicle containing the nanoparticle, which is then trafficked into the cell.

G cluster_membrane Biological Membrane cluster_cytoplasm Cytoplasm This compound This compound Nanoparticle Receptor Receptor This compound->Receptor Binding Clathrin Clathrin Receptor->Clathrin Recruitment Caveolin Caveolin Receptor->Caveolin Recruitment Endosome Endosome Clathrin->Endosome Vesicle Formation (Clathrin-mediated) Caveolin->Endosome Vesicle Formation (Caveolae-mediated) Lysosome Lysosome Endosome->Lysosome Fusion IronRelease Iron Release (Fe³⁺/Fe²⁺) Lysosome->IronRelease Degradation

Quantitative Analysis of Cellular Uptake

The quantification of this compound uptake by cells is crucial for understanding its dose-dependent effects. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for measuring the intracellular iron content.

Cell LineThis compound Concentration (µg/mL)Incubation Time (h)Intracellular Iron (pg/cell)
Macrophages (RAW 264.7)5068.2 ± 1.1
Macrophages (RAW 264.7)502415.4 ± 2.3
Glioblastoma (U87)100244.1 ± 0.5
Mesenchymal Stem Cells100244.01 ± 0.18[3]

Interaction with Membrane Integrity and Function

Upon internalization, this compound can influence the integrity and function of both the plasma and lysosomal membranes, primarily through the generation of reactive oxygen species (ROS).

Oxidative Stress and Lipid Peroxidation

The iron core of this compound can catalyze the Fenton and Haber-Weiss reactions, leading to the production of highly reactive hydroxyl radicals. These radicals can initiate a cascade of lipid peroxidation, damaging the polyunsaturated fatty acids in cellular membranes. This process can compromise membrane fluidity and barrier function.

Quantitative Analysis of Lipid Peroxidation

The extent of lipid peroxidation can be quantified by measuring the levels of malondialdehyde (MDA), a stable end-product of this process, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Cell LineThis compound Concentration (µg/mL)Treatment Duration (h)MDA Level (nmol/mg protein)
Hepatocytes (HepG2)0240.5 ± 0.1
Hepatocytes (HepG2)50241.8 ± 0.3
Hepatocytes (HepG2)100243.5 ± 0.5
Hepatocytes (HepG2)200246.2 ± 0.8
Effects on Membrane Potential

Lipid peroxidation and the resulting membrane damage can lead to a dissipation of the electrochemical gradient across the plasma membrane, causing membrane depolarization. This can be monitored using voltage-sensitive fluorescent dyes.

Cell LineThis compound Concentration (µg/mL)Change in Membrane Potential (%)
Neuronal Cells (SH-SY5Y)00
Neuronal Cells (SH-SY5Y)50-15 ± 3
Neuronal Cells (SH-SY5Y)100-28 ± 5
Neuronal Cells (SH-SY5Y)200-45 ± 7

Signaling Pathways Activated by this compound-Membrane Interactions

The interaction of this compound with biological membranes can trigger specific signaling pathways, most notably ferroptosis, a form of iron-dependent regulated cell death.

Ferroptosis Signaling

Ferroptosis is characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This compound can induce ferroptosis by increasing the intracellular labile iron pool, which in turn enhances lipid peroxidation. This process is counteracted by the glutathione peroxidase 4 (GPX4) system, which detoxifies lipid hydroperoxides.

G This compound This compound LabileIron Increased Labile Iron Pool This compound->LabileIron LipidROS Lipid ROS Accumulation LabileIron->LipidROS Catalyzes Ferroptosis Ferroptosis LipidROS->Ferroptosis GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->LipidROS Inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor

Experimental Protocols

Quantification of Cellular Uptake of this compound by ICP-MS

Objective: To quantify the amount of intracellular iron following treatment with this compound.

Materials:

  • Cell culture medium

  • This compound solution of known concentration

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Nitric acid (trace metal grade)

  • Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

Procedure:

  • Seed cells in a 6-well plate and culture until they reach 80-90% confluency.

  • Treat the cells with varying concentrations of this compound in fresh cell culture medium for the desired incubation time.

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound nanoparticles.

  • Harvest the cells using trypsin-EDTA and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in a known volume of PBS and count the cells using a hemocytometer or an automated cell counter.

  • Digest the cell pellet with concentrated nitric acid overnight at 60°C.

  • Dilute the digested samples with deionized water to a final volume suitable for ICP-MS analysis.

  • Analyze the samples using ICP-MS to determine the iron concentration.

  • Calculate the intracellular iron content per cell.

Measurement of Lipid Peroxidation using TBARS Assay

Objective: To quantify the level of malondialdehyde (MDA) as an indicator of lipid peroxidation.

Materials:

  • TBA reagent (0.375% w/v thiobarbituric acid in 0.25 M HCl)

  • Trichloroacetic acid (TCA, 15% w/v)

  • Butylated hydroxytoluene (BHT)

  • MDA standard solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorometer or spectrophotometer

Procedure:

  • Culture and treat cells with this compound as described in the previous protocol.

  • After treatment, wash the cells with PBS and lyse them using a suitable cell lysis buffer containing BHT to prevent further oxidation.

  • Centrifuge the cell lysate to remove cellular debris.

  • To 200 µL of the supernatant, add 200 µL of 15% TCA and 200 µL of the TBA reagent.

  • Incubate the mixture at 95°C for 20 minutes.

  • Cool the samples on ice and centrifuge to pellet any precipitate.

  • Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (typically 532 nm for absorbance or 553 nm for fluorescence).

  • Generate a standard curve using the MDA standard solution to determine the concentration of MDA in the samples.

  • Normalize the MDA concentration to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).

Assessment of Membrane Potential using a Voltage-Sensitive Dye (DiBAC₄(3))

Objective: To measure changes in plasma membrane potential.

Materials:

  • DiBAC₄(3) fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry).

  • Treat the cells with this compound for the desired time.

  • Wash the cells with HBSS.

  • Load the cells with DiBAC₄(3) dye (typically 1-5 µM) in HBSS and incubate in the dark for 15-30 minutes at 37°C.

  • For microscopy, image the cells using appropriate filter sets (excitation ~490 nm, emission ~516 nm).

  • For flow cytometry, analyze the fluorescence intensity of the cell population.

  • An increase in fluorescence intensity indicates membrane depolarization. Quantify the change in fluorescence relative to untreated control cells.

Conclusion

The interaction of this compound nanoparticles with biological membranes is a complex process involving cellular uptake via endocytosis, which can lead to the generation of reactive oxygen species and subsequent lipid peroxidation. This can compromise membrane integrity, leading to depolarization and the activation of specific cell death pathways such as ferroptosis. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these interactions, paving the way for the development of safer and more effective iron-based nanomedicines. A thorough understanding of these fundamental interactions is essential for harnessing the full therapeutic potential of this compound while minimizing its off-target effects.

References

Ferumoxytol: A Preclinical In-depth Technical Guide to its Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferumoxytol, an iron oxide nanoparticle formulation approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in patients with chronic kidney disease, has demonstrated significant therapeutic potential beyond its initial indication in a multitude of preclinical studies.[1][2][3][4] Its unique physicochemical properties, including superparamagnetism and biocatalytic activity, coupled with its immunomodulatory capabilities, have positioned it as a promising agent in oncology, infectious diseases, and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic applications of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Therapeutic Effects in Oncology

Preclinical research has extensively investigated the anti-cancer properties of this compound, revealing a multi-faceted mechanism of action that primarily targets the tumor microenvironment.

Immunomodulation and Macrophage Polarization

A key therapeutic effect of this compound in cancer is its ability to repolarize tumor-associated macrophages (TAMs) from an anti-inflammatory M2 phenotype to a pro-inflammatory M1 phenotype. This shift is crucial for initiating an anti-tumor immune response. The M1 macrophages, stimulated by this compound, release reactive oxygen species (ROS), such as hydrogen peroxide, which in the presence of the iron core of this compound, leads to the generation of highly cytotoxic hydroxyl radicals, inducing cancer cell death.

Signaling Pathway for Macrophage Polarization

The induction of M1 macrophage polarization by this compound is associated with the activation of the mitogen-activated protein kinase (MAPK) and the spleen-associated tyrosine kinase (Syk)/nuclear factor kappa-B (NF-κB) signaling pathways.

G This compound This compound Macrophage Tumor-Associated Macrophage (M2) This compound->Macrophage MAPK MAPK Pathway Macrophage->MAPK Syk_NFkB Syk/NF-κB Pathway Macrophage->Syk_NFkB M1_Macrophage Pro-inflammatory Macrophage (M1) MAPK->M1_Macrophage Syk_NFkB->M1_Macrophage ROS Reactive Oxygen Species (ROS) M1_Macrophage->ROS Cancer_Cell_Death Cancer Cell Death ROS->Cancer_Cell_Death

This compound-induced macrophage polarization signaling pathway.
Induction of Ferroptosis in Cancer Cells

Beyond immunomodulation, this compound can directly induce a form of programmed cell death known as ferroptosis in cancer cells. This iron-dependent process is characterized by the accumulation of lipid peroxides. In leukemia models, this compound has shown efficacy against cancer cells with low expression of the iron exporter protein ferroportin, leading to increased intracellular iron, elevated ROS production, and subsequent cell death.

Experimental Workflow for In Vivo Cancer Studies

A common preclinical workflow to evaluate the anti-tumor efficacy of this compound involves the use of murine cancer models.

G cluster_0 In Vivo Efficacy Evaluation cluster_1 Ex Vivo Analysis A Tumor Cell Implantation B Tumor Growth Establishment A->B C Treatment Initiation (this compound/Control) B->C D Tumor Volume Monitoring C->D E Endpoint Analysis D->E F Tumor Excision E->F G Immunohistochemistry (e.g., M1/M2 markers) F->G H Western Blot (e.g., Caspase-3) F->H

Generalized experimental workflow for preclinical cancer studies.
Quantitative Data from Preclinical Cancer Studies

Model System Treatment Key Findings Reference
Subcutaneous Adenocarcinoma (Mice)This compoundSignificant inhibition of tumor growth.
Mammary Cancer and Lung Metastases (Mice)This compoundInhibition of tumor growth and metastatic spread.
Adenocarcinoma Cells (in vitro co-culture with macrophages)This compoundIncreased caspase-3 activity in cancer cells.
Leukemia Cell Lines and Patient-Derived Xenografts (PDX)This compoundSignificant reduction in disease burden, particularly in cells with low ferroportin expression.
Experimental Protocols: In Vivo Adenocarcinoma Model
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Cell Line: Murine adenocarcinoma cell line (e.g., 4T1).

  • Tumor Inoculation: 1 x 10^6 cells were injected subcutaneously into the mammary fat pad.

  • Treatment Regimen: When tumors reached a palpable size (e.g., ~100 mm³), mice were randomized into treatment and control groups. This compound was administered intravenously at a dose of, for example, 5 mg/kg body weight, twice a week. The control group received saline.

  • Tumor Measurement: Tumor volume was measured every 2-3 days using a digital caliper, calculated using the formula: (length x width²)/2.

  • Endpoint Analysis: At the end of the study (e.g., 21 days or when tumors in the control group reached a certain size), mice were euthanized, and tumors were excised for histological and molecular analysis.

  • Immunohistochemistry: Tumor sections were stained for M1 macrophage markers (e.g., iNOS) and M2 macrophage markers (e.g., Arginase-1) to assess macrophage polarization.

  • Western Blot: Tumor lysates were analyzed for markers of apoptosis, such as cleaved caspase-3.

Anti-Inflammatory and Anti-Biofilm Effects

This compound has also been investigated for its therapeutic potential in inflammatory conditions and for combating microbial biofilms.

Modulation of Inflammatory Responses

In models of inflammatory conditions, this compound has demonstrated the ability to modulate the immune response. Its uptake by macrophages via scavenger receptor type AI/II allows it to influence macrophage function in various inflammatory settings.

Catalytic Activity Against Biofilms

This compound exhibits catalytic activity that can be harnessed to disrupt microbial biofilms. In the presence of hydrogen peroxide, it can catalyze the formation of reactive oxygen species that are detrimental to biofilm integrity. This has been shown to be effective against caries-causing oral biofilms, where a combination of this compound and stannous fluoride resulted in synergistic inhibition of biofilm accumulation and enamel damage.

Therapeutic Applications in Chronic Kidney Disease

While clinically approved for treating iron deficiency anemia in chronic kidney disease (CKD), preclinical studies have delved into the renal safety and efficacy of this compound.

Renal Safety Profile

In vitro studies using human kidney proximal tubule cells showed that this compound did not significantly reduce cell viability compared to some other intravenous iron formulations. However, some in vivo animal studies have suggested the potential for tissue iron deposition.

Efficacy in Anemia of CKD

Numerous preclinical and clinical trials have established the efficacy of this compound in increasing hemoglobin and replenishing iron stores in the context of CKD.

Logical Relationship of this compound's Properties and Applications

G cluster_0 Physicochemical Properties cluster_1 Therapeutic Applications This compound This compound (Iron Oxide Nanoparticle) A Superparamagnetism This compound->A B Biocatalytic Activity This compound->B C Immunomodulatory Behavior This compound->C G Anemia Treatment (Iron Replenishment) This compound->G F Anti-biofilm B->F D Oncology (Macrophage Repolarization, Ferroptosis) C->D E Anti-inflammatory C->E

Core properties of this compound and their therapeutic implications.

Conclusion

The preclinical evidence strongly supports the repositioning of this compound as a versatile therapeutic agent with significant potential in oncology, infectious diseases, and the management of inflammatory conditions. Its well-defined mechanisms of action, particularly its ability to modulate the tumor microenvironment and induce cancer cell death, make it an attractive candidate for further clinical investigation. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to design future studies and unlock the full therapeutic potential of this FDA-approved nanoparticle.

References

Ferumoxytol in the Treatment of Iron Deficiency Anemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iron Deficiency Anemia (IDA) is a global health issue characterized by insufficient iron to support normal red blood cell production, leading to reduced oxygen-carrying capacity of the blood. While oral iron supplementation is the first line of treatment, its use can be limited by gastrointestinal side effects and poor absorption. Intravenous (IV) iron therapies bypass these limitations, offering a more direct and rapid method for replenishing iron stores. Ferumoxytol (Feraheme®) is a parenteral iron product approved for the treatment of IDA in adult patients who have an intolerance or have had an unsatisfactory response to oral iron, as well as in those with chronic kidney disease (CKD).[1][2][3][4][5] This guide provides an in-depth technical overview of this compound, focusing on its mechanism, clinical efficacy, and the experimental methodologies used in its evaluation.

1. Composition and Physicochemical Properties

This compound is a superparamagnetic iron oxide nanoparticle. Its structure consists of a crystalline iron oxide core and a carbohydrate shell. This formulation is specifically designed to create a stable complex, minimizing the release of labile, non-transferrin-bound iron into the plasma.

  • Core: The core is a superparamagnetic iron oxide (Fe3O4).

  • Shell: The iron oxide core is coated with a semi-synthetic carbohydrate, polyglucose sorbitol carboxymethyl ether, which stabilizes the complex and isolates the bioactive iron. This carbohydrate shell is designed to reduce immunological reactivity.

The physicochemical properties of this compound are summarized in the table below.

PropertyDescriptionReference
Molecular Weight Approximately 731 kDa
Nanoparticle Diameter ~30 nm
Formulation Colloidal solution of superparamagnetic iron oxide nanoparticles
Iron Content Each mL of injection contains 30 mg of elemental iron.

2. Mechanism of Action and Pharmacokinetics

Following intravenous administration, the this compound complex is taken up by macrophages of the reticuloendothelial system (RES), primarily located in the liver, spleen, and bone marrow. Within the macrophages, the carbohydrate shell is metabolized, and the iron is released from the complex. The released iron then joins the intracellular iron storage pool (e.g., as ferritin) or is transferred to the plasma protein transferrin. Transferrin then transports the iron to erythroid precursor cells in the bone marrow for incorporation into hemoglobin.

Ferumoxytol_Pathway cluster_bone_marrow Bone Marrow This compound This compound (IV Administration) Vesicle Endocytic Vesicle This compound->Vesicle Uptake by Macrophage (Endocytosis) Transferrin_Fe Transferrin-Bound Iron Erythroid Erythroid Precursor Cells Transferrin_Fe->Erythroid Transport Fe_Release Iron Release from Carbohydrate Shell Vesicle->Fe_Release Ferritin Iron Storage (Ferritin) Fe_Release->Ferritin Ferroportin Ferroportin (Exporter) Fe_Release->Ferroportin Ferroportin->Transferrin_Fe Iron Export Hgb Hemoglobin Synthesis Erythroid->Hgb

Caption: Cellular uptake and metabolism of this compound.

Pharmacokinetics

This compound exhibits a dose-dependent, capacity-limited elimination from plasma. Its pharmacokinetic profile has been studied in both healthy subjects and patients with CKD.

ParameterValueReference
Terminal Half-Life (t1/2) Approximately 15 hours
Volume of Distribution (Vd) Consistent with plasma volume (~2.71 L)
Elimination Michaelis-Menten (capacity-limited) kinetics
Clearance (CL) Decreases with increasing dose

3. Clinical Efficacy

The efficacy of this compound has been established in several Phase III clinical trials, comparing it to both oral iron and other IV iron preparations in various patient populations.

3.1. This compound vs. Oral Iron in CKD

In three pivotal trials involving patients with IDA and CKD (both non-dialysis and hemodialysis-dependent), this compound demonstrated superior efficacy compared to oral iron. A treatment course consisted of two 510 mg intravenous doses of this compound, compared to 200 mg of elemental oral iron daily for 21 days.

Efficacy Endpoint (at Day 35)This compound (two 510 mg doses)Oral Iron (200 mg/day for 21 days)P-valueReference
Mean Increase in Hemoglobin (g/dL) 0.82 ± 1.240.16 ± 1.02< 0.0001
Proportion of Patients with ≥1.0 g/dL Hgb Increase 39.0%18.4%-

3.2. This compound vs. Iron Sucrose in IDA

A randomized, open-label study compared the efficacy of this compound with iron sucrose in patients with IDA who had a history of unsatisfactory oral iron therapy. This compound was administered as two 510 mg injections, while iron sucrose was given as 200 mg on five non-consecutive visits.

Efficacy Endpoint (up to Week 5)This compound (1.02 g total dose)Iron Sucrose (1.0 g total dose)P-valueReference
Mean Change in Hemoglobin (g/dL) 2.7 ± 1.52.4 ± 1.4< 0.01
Proportion of Patients Achieving Hgb ≥12 g/dL 66.7%48.2%< 0.0001
Median Time to Hgb Increase of ≥2 g/dL 16 days22 days< 0.0001

4. Experimental Protocols

4.1. General Clinical Trial Design for IV Iron Evaluation

The evaluation of this compound typically follows a randomized, controlled clinical trial design. The following outlines a generalized protocol based on published studies.

  • Objective: To assess the efficacy and safety of this compound compared to a control (e.g., oral iron, another IV iron, or placebo).

  • Patient Population: Adult patients with a confirmed diagnosis of IDA (defined by hemoglobin and iron parameters like ferritin and transferrin saturation [TSAT]) and often a specific underlying condition (e.g., CKD, history of oral iron intolerance).

  • Exclusion Criteria: History of allergy to IV iron products, evidence of iron overload, or anemia not caused by iron deficiency.

  • Randomization: Eligible patients are randomized in a pre-specified ratio (e.g., 3:1 or 1:1) to receive either this compound or the comparator.

  • Dosing Regimen:

    • This compound: A typical course is an initial 510 mg IV infusion over at least 15 minutes, followed by a second 510 mg infusion 3 to 8 days later.

    • Comparator: Dosing follows standard clinical practice (e.g., 200 mg elemental oral iron daily or multiple smaller infusions of IV iron sucrose).

  • Assessments:

    • Screening/Baseline: Collection of demographics, medical history, and baseline laboratory values (hemoglobin, serum ferritin, TSAT).

    • Follow-up: Efficacy endpoints are typically assessed at predefined time points, such as Day 35 or Week 5. Safety is monitored throughout the study, including for at least 30 minutes post-infusion for hypersensitivity reactions.

  • Primary Efficacy Endpoint: The primary outcome is often the mean change in hemoglobin from baseline to the primary assessment time point.

  • Secondary Endpoints: Include the proportion of patients achieving a predefined hemoglobin increase (e.g., ≥1.0 or ≥2.0 g/dL), changes in iron stores (ferritin, TSAT), and time to response.

  • Analytical Methods:

    • This compound Concentration: Measured using a drug-specific nuclear magnetic resonance assay.

    • Hematology and Iron Indices: Standard, validated laboratory methods are used for measuring hemoglobin, ferritin, serum iron, and transferrin.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-Up & Analysis Screen Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screen->Consent Baseline Baseline Assessment (Hgb, Ferritin, TSAT) Consent->Baseline Randomize Randomization Baseline->Randomize ArmA This compound Arm - Dose 1 (510 mg, Day 1) - Dose 2 (510 mg, Day 3-8) Randomize->ArmA ArmB Comparator Arm (e.g., Oral Iron or Iron Sucrose) Randomize->ArmB Monitor Safety Monitoring (Adverse Events, Vitals) ArmA->Monitor ArmB->Monitor Assess Efficacy Assessment (e.g., Day 35) Monitor->Assess Analysis Endpoint Analysis (Primary & Secondary) Assess->Analysis

Caption: Generalized workflow for a this compound clinical trial.

5. Safety and Tolerability

This compound is generally well-tolerated. However, like all IV iron products, it carries risks. The prescribing information for this compound includes a boxed warning regarding the risk for fatal and serious hypersensitivity reactions, including anaphylaxis.

  • Hypersensitivity Reactions: Serious reactions have been reported, which may present as cardiac/cardiorespiratory arrest, hypotension, syncope, or unresponsiveness. It is recommended that patients are monitored for signs and symptoms of hypersensitivity for at least 30 minutes following administration and that appropriate personnel and therapies are available.

  • Hypotension: Clinically significant hypotension may occur following administration.

  • Iron Overload: Excessive therapy can lead to excess iron storage and potential iatrogenic hemosiderosis. Regular monitoring of hematologic parameters is crucial.

The table below summarizes common adverse reactions reported in clinical trials.

Adverse Reaction (Incidence ≥1%)This compound (%)Oral Iron (%)Iron Sucrose (%)Placebo (%)Reference
Nausea 2.3---
Dizziness 1.5---
Hypotension 1.9---
Headache 1.8---
Diarrhea 1.024.0--
Constipation -24.0--
Back Pain 1.0---
*Incidence for treatment-related gastrointestinal events with oral iron.

Some studies suggest this compound is associated with a higher rate of adverse events compared to other IV iron preparations, though these findings are based on limited evidence and spontaneous reporting. Conversely, other large retrospective studies found no significant difference in the risk of acute adverse reactions, including anaphylaxis, between this compound and other IV iron compounds.

This compound is an effective intravenous iron replacement therapy for iron deficiency anemia. Its unique superparamagnetic iron oxide nanoparticle structure allows for a controlled release of iron following uptake by the reticuloendothelial system. Clinical trials have consistently demonstrated its superiority over oral iron and non-inferiority or superiority to other IV iron formulations in raising hemoglobin levels. The administration of a full 1.02-gram course over two rapid infusions offers a convenient regimen. While it has a generally manageable safety profile, the potential for serious hypersensitivity reactions necessitates careful patient monitoring during and after administration. Continued research and post-marketing surveillance are essential for further elucidating its long-term safety and optimal use in clinical practice.

References

Methodological & Application

Application Notes and Protocols: Ferumoxytol as an MRI Contrast Agent for In Vivo Cell Tracking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferumoxytol is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in patients with chronic kidney disease.[1][2][3] Beyond its therapeutic indication, this compound has gained significant interest as an off-label contrast agent for magnetic resonance imaging (MRI).[4][5] Its unique physicochemical properties, including a long intravascular half-life of approximately 14.5 hours and high magnetic relaxivity, make it a powerful tool for various imaging applications, including vascular imaging, cancer imaging, and notably, in vivo cell tracking.

These application notes provide detailed protocols for the use of this compound to label and track cells in vivo using MRI. This technique allows for the non-invasive, longitudinal monitoring of transplanted cells, providing critical insights into cell fate, migration, and engraftment in preclinical and potentially clinical research settings.

Principle of the Method

The use of this compound for cell tracking relies on its superparamagnetic iron oxide core. When cells are labeled with this compound, they internalize these nanoparticles. Upon placement in a magnetic field, the iron oxide cores create local magnetic field inhomogeneities. This leads to a rapid dephasing of proton spins in the surrounding water molecules, resulting in a significant shortening of the T2 and T2* relaxation times. On T2 or T2*-weighted MR images, this effect manifests as a strong signal loss, or negative contrast, making the labeled cells appear dark against the brighter surrounding tissue. This high-contrast signal allows for the sensitive detection of labeled cells in vivo.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Core MaterialNon-stoichiometric magnetite (Fe₃O₄)
CoatingPolyglucose sorbitol carboxymethylether
Hydrodynamic Diameter17-31 nm
Apparent Molecular Weight~750 kDa
Intravascular Half-life~14.5 hours
Table 2: Relaxivity of this compound in Different Media
Field StrengthMediumr1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)r2* (mM⁻¹s⁻¹)References
1.5 TSaline19.9 ± 2.360.8 ± 3.860.4 ± 4.7
1.5 TPlasma19.0 ± 1.764.9 ± 1.864.4 ± 2.5
3.0 TSaline10.0 ± 0.362.3 ± 3.757.0 ± 4.7
3.0 TPlasma9.5 ± 0.265.2 ± 1.855.7 ± 4.4
Table 3: Example Cell Labeling Parameters
Cell TypeThis compound Concentration (µg Fe/mL)Transfection AgentIncubation TimeReferences
Adipose-derived stem cells (ADSCs)500Protamine sulfate (10 µg/mL)4 hours, then overnight with 10% FBS
Neural stem cells (NSCs)Not specifiedHeparin, Protamine sulfate (HPF complex)Not specified
Mesenchymal stem cells (MSCs)100Lipofectin®24 hours
Natural Killer (NK) cellsNot specifiedProtamine sulfate2 hours

Experimental Protocols

Protocol 1: Preparation of this compound Labeling Medium with Protamine Sulfate

This protocol is adapted from methods for labeling various cell types, including adipose-derived stem cells and natural killer cells.

Materials:

  • This compound (Feraheme®, 30 mg/mL elemental iron)

  • Protamine sulfate

  • Serum-free cell culture medium

  • Sterile conical tubes (15 mL)

  • Sterile pipettes

Procedure:

  • In a 15 mL conical tube, dilute the desired amount of this compound in 1 mL of serum-free medium. For example, to achieve a final concentration of 500 µg Fe/mL in a larger volume of labeling solution, calculate the required stock volume.

  • In a separate 15 mL conical tube, dilute protamine sulfate in 1 mL of serum-free medium to the desired concentration (e.g., 10 µg/mL final concentration).

  • Equilibrate both solutions at room temperature for 5 minutes.

  • Combine the this compound and protamine sulfate solutions.

  • Allow the combined solution to rest at room temperature for 5 minutes to permit the formation of this compound-protamine sulfate complexes.

  • Add the required volume of serum-free medium to achieve the final desired concentrations of this compound and protamine sulfate for cell labeling.

Protocol 2: Cell Labeling with this compound

This protocol provides a general guideline for labeling adherent cells. Optimization may be required for different cell types.

Materials:

  • Plated cells at ~80% confluency

  • Prepared this compound labeling medium

  • Complete cell culture medium (containing fetal bovine serum, FBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Aspirate the complete culture medium from the plated cells.

  • Wash the cells once with sterile PBS.

  • Add the prepared this compound labeling medium to the cells.

  • Incubate the cells in a humidified incubator at 37°C and 5% CO₂ for 2-4 hours.

  • After the initial incubation, add 10% FBS to the labeling medium and continue to incubate overnight. This step can be modified based on cell type and experimental requirements.

  • The following day, aspirate the labeling medium.

  • Wash the cells three times with sterile PBS to remove any unincorporated this compound complexes.

  • Harvest the labeled cells using standard trypsinization methods for subsequent experiments.

Protocol 3: Confirmation of Cellular Iron Uptake (Prussian Blue Staining)

This protocol is used to histologically verify the internalization of iron nanoparticles into the labeled cells.

Materials:

  • Labeled and unlabeled (control) cells seeded on coverslips or in a multi-well plate

  • Formalin solution (10%)

  • Potassium ferrocyanide solution

  • Hydrochloric acid solution

  • Nuclear Fast Red counterstain

  • Distilled water

  • Microscope

Procedure:

  • Wash the cells with PBS and fix with 10% formalin for 5-10 minutes.

  • Wash the fixed cells with distilled water.

  • Prepare the iron staining solution by mixing equal parts of potassium ferrocyanide and hydrochloric acid.

  • Incubate the cells in the iron staining solution for 15-20 minutes.

  • Wash the cells thoroughly with distilled water.

  • Counterstain the cells with Nuclear Fast Red for 5 minutes.

  • Wash with distilled water and allow to dry.

  • Mount the coverslips on slides and visualize under a light microscope. Iron-laden cells will exhibit distinct blue deposits in the cytoplasm.

Protocol 4: Preparation of Cell Phantoms for In Vitro MRI

Cell phantoms are useful for optimizing MRI parameters and quantifying the signal changes induced by labeled cells.

Materials:

  • Labeled and unlabeled (control) cells

  • Agarose

  • PBS or cell culture medium

  • PCR tubes or other suitable small tubes

Procedure:

  • Prepare a 1% agarose gel by dissolving agarose in PBS or medium and heating until clear. Allow it to cool slightly.

  • Resuspend known numbers of labeled and unlabeled cells in a small volume of PBS or medium.

  • Transfer the cell suspensions into PCR tubes.

  • Place the PCR tubes into a larger container and pour the warm agarose gel around them to embed the tubes.

  • Allow the gel to solidify completely.

  • The phantom is now ready for MRI scanning.

Protocol 5: In Vivo MRI for Cell Tracking

The choice of MRI sequences is critical for successful cell tracking. T2*-weighted gradient echo (GRE) sequences are highly sensitive to the susceptibility effects of iron oxide nanoparticles.

General Recommendations:

  • MRI System: Imaging can be performed on clinical (e.g., 1.5T, 3.0T) or preclinical (e.g., 7T) MRI scanners.

  • Animal Models: The protocol should be adapted to the specific animal model and research question.

  • Cell Delivery: Labeled cells can be administered intravenously, intra-arterially, or directly into the target tissue.

Example MRI Parameters (T2-weighted Gradient Echo):*

  • Sequence: 3D multi-echo gradient echo (GRE)

  • Repetition Time (TR): ~22-169 ms

  • Echo Time (TE): Multiple echoes are acquired (e.g., TE1/ΔTE: 3 ms/2.3 ms or a range from 2.5 to 14.8 ms) to allow for T2* mapping.

  • Flip Angle: 15°

  • Voxel Size: High spatial resolution is desirable (e.g., 0.4 mm isotropic for small animal imaging).

  • Image Analysis: Post-processing of the multi-echo data allows for the generation of T2* maps, where regions containing labeled cells will show significantly reduced T2* values.

Visualizations

Experimental Workflow

G Experimental Workflow for In Vivo Cell Tracking with this compound cluster_prep Preparation cluster_labeling Cell Labeling & Verification cluster_imaging In Vivo Application cluster_analysis Data Analysis prep_this compound Prepare this compound Labeling Medium label_cells Incubate Cells with This compound Medium prep_this compound->label_cells cell_culture Culture Cells of Interest cell_culture->label_cells wash_cells Wash to Remove Excess Agent label_cells->wash_cells verify_labeling Verify Iron Uptake (Prussian Blue Stain) wash_cells->verify_labeling transplant_cells Transplant Labeled Cells into Animal Model wash_cells->transplant_cells mri_scan Perform Longitudinal In Vivo MRI (T2*-w) transplant_cells->mri_scan image_analysis Analyze MR Images for Signal Voids (Hypointensity) mri_scan->image_analysis quantify_tracking Track Cell Migration and Distribution Over Time image_analysis->quantify_tracking

Caption: Workflow for labeling cells with this compound and tracking them in vivo using MRI.

Mechanism of T2* Contrast Enhancement

G Mechanism of T2* Contrast Enhancement cluster_cell This compound-Labeled Cell cluster_mri In External Magnetic Field (B₀) cluster_signal Resulting MR Signal This compound Internalized this compound (USPIO Nanoparticles) field_distortion Local Magnetic Field Inhomogeneities Created This compound->field_distortion proton_dephasing Rapid Dephasing of Water Proton Spins field_distortion->proton_dephasing t2_shortening Significant Shortening of T2* Relaxation Time proton_dephasing->t2_shortening signal_loss Signal Loss (Hypointensity) on T2*-weighted Images t2_shortening->signal_loss

Caption: How this compound in cells creates contrast in T2*-weighted MRI.

This compound's Suitability for Cell Tracking

G Properties of this compound for Cell Tracking center_node This compound for In Vivo Cell Tracking prop1 High T2/T2* Relaxivity center_node->prop1 prop2 Biocompatible Coating center_node->prop2 prop3 Efficient Cellular Uptake (with transfection agents) center_node->prop3 prop4 FDA-Approved for Human Use center_node->prop4 effect1 High Sensitivity: Strong Negative Contrast prop1->effect1 leads to effect2 Good Safety Profile: Low Cytotoxicity prop2->effect2 ensures effect3 Effective Cell Labeling prop3->effect3 enables effect4 High Translational Potential prop4->effect4 provides

Caption: Key properties making this compound suitable for MRI-based cell tracking.

References

Application Notes and Protocols for Labeling Mesenchymal Stem Cells with Ferumoxytol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesenchymal stem cells (MSCs) hold significant promise in regenerative medicine and cell-based therapies. The ability to track these cells in vivo after administration is crucial for understanding their biodistribution, engraftment, and therapeutic efficacy. Ferumoxytol, an FDA-approved iron oxide nanoparticle formulation for iron deficiency anemia, has been repurposed as a contrast agent for magnetic resonance imaging (MRI) to track transplanted cells.[1][2][3] This document provides detailed protocols for the ex vivo labeling of MSCs with this compound, an assessment of labeling efficiency, and the effects on cellular functions.

The cellular uptake of this compound by MSCs is primarily mediated by phagocytosis.[4] This process can be enhanced by forming a protein corona around the nanoparticles when incubated in a protein-containing medium, which increases their hydrodynamic diameter and facilitates uptake.[4] Alternatively, transfection agents such as protamine sulfate can be used to form nanocomplexes that improve labeling efficiency.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound labeling of MSCs, providing a comparative overview of different labeling parameters and their outcomes.

Table 1: this compound Labeling Parameters and Efficiency

This compound Concentration (µg Fe/mL)Transfection AgentIncubation TimeLabeled Cell TypeIron Uptake per Cell (pg/cell)Reference
50None ("bio-mimicry" method)OvernightRat MSCs2.50 ± 0.50
100NoneNot SpecifiedMSCs4.01 ± 0.18
50010 µg/mL Protamine Sulfate4 hours + OvernightAdipose-derived Stem Cells (ADSCs)Steadily increasing up to 500 µg/mL
Not SpecifiedProtamine Sulfate4 hours + 20 hoursHuman MSCsNot Specified
100Heparin/Protamine Sulfate24 hoursHuman UCB-MSCsNot Specified (85.84 ± 2.02% efficiency)
50None (Traditional Method, Day 7)OvernightRat MSCs0.56 ± 0.29
50None (Day 4 of culture)OvernightRat MSCs3.2 ± 0.6

Table 2: Effects of this compound Labeling on MSC Viability

This compound Concentration (µg Fe/mL)Transfection AgentLabeled Cell TypeCell Viability (%)Reference
10010 µg/mL Protamine SulfateHuman UCB-MSCs91.64 ± 3.66
10040 µg/mL Protamine SulfateHuman UCB-MSCs83.86 ± 4.58
40040 µg/mL Protamine SulfateHuman UCB-MSCs84.19 ± 5.76
200LipofectinMouse and Pig MSCsSignificant drop
50010 µg/mL Protamine SulfateADSCsUnimpaired

Experimental Protocols

Protocol 1: Transfection-Free this compound Labeling of MSCs (Bio-mimicry Method)

This protocol is adapted from a method designed to restore the phagocytic activity of cultured MSCs, enabling efficient labeling without transfection agents.

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • Complete MSC culture medium (e.g., DMEM with 10% FBS)

  • This compound (Feraheme®)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Culture MSCs to approximately 80% confluency.

  • Preparation of "Bio-mimicry" Medium: To mimic the in-vivo environment, prepare a conditioned medium. This can be achieved by using the supernatant from adhering cultured MSCs, which may also contain non-adherent cells.

  • Labeling Solution Preparation: Dilute this compound in the "bio-mimicry" medium to a final iron concentration of 50 µg Fe/mL.

  • Incubation: Aspirate the standard culture medium from the MSCs and replace it with the this compound-containing "bio-mimicry" medium.

  • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with sterile PBS to remove any unbound this compound.

  • Cell Harvesting: Detach the labeled MSCs using a suitable enzyme (e.g., trypsin) and collect the cells for downstream applications.

Protocol 2: Protamine Sulfate-Assisted this compound Labeling of MSCs

This protocol utilizes protamine sulfate to form nanocomplexes with this compound, enhancing cellular uptake.

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • Serum-free MSC culture medium

  • Complete MSC culture medium (with FBS)

  • This compound (Feraheme®)

  • Protamine Sulfate

  • Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate MSCs and grow to 80% confluency at least 18-24 hours prior to labeling.

  • Preparation of Labeling Solution:

    • In separate tubes, dilute this compound (to a final concentration of 100-500 µg Fe/mL) and protamine sulfate (to a final concentration of 10 µg/mL) in serum-free medium.

    • Combine the two solutions and let them rest for five minutes to allow for the formation of this compound-protamine sulfate complexes.

    • Add additional serum-free medium to achieve the final desired volume.

  • Cell Preparation: Aspirate the culture medium from the cells and gently wash with pre-warmed serum-free medium.

  • Incubation: Add the labeling solution to the cells and incubate for four hours at 37°C in a 5% CO₂ incubator.

  • Addition of Serum: After the initial incubation, add FBS to the medium (to a final concentration of 10%) and incubate for an additional 20 hours.

  • Washing: Rinse the cells with pre-warmed PBS.

  • Cell Harvesting: Detach the cells using trypsin, neutralize with complete medium, and collect the labeled MSCs.

Assessment of Labeling

Prussian Blue Staining (Qualitative Assessment):

  • Seed labeled and unlabeled (control) MSCs on coverslips or in chamber slides.

  • Fix the cells with 4% paraformaldehyde.

  • Wash with PBS.

  • Incubate with a fresh solution of equal parts 2% hydrochloric acid and 2% potassium ferrocyanide for 20-30 minutes.

  • Rinse with distilled water.

  • Counterstain with Nuclear Fast Red for 5 minutes.

  • Dehydrate and mount the coverslips.

  • Observe under a light microscope. The presence of blue precipitates indicates intracellular iron.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (Quantitative Assessment):

  • Harvest a known number of labeled and unlabeled MSCs.

  • Wash the cell pellets thoroughly with PBS.

  • Lyse the cells (e.g., using acid digestion).

  • Analyze the iron content using ICP-MS to determine the average iron uptake per cell.

Visualization of Experimental Workflows

G cluster_0 Protocol 1: Transfection-Free Labeling cluster_1 Protocol 2: Protamine Sulfate-Assisted Labeling P1_1 Seed MSCs to 80% Confluency P1_2 Prepare 'Bio-mimicry' Medium P1_1->P1_2 P1_3 Add this compound (50 µg Fe/mL) P1_2->P1_3 P1_4 Incubate Overnight P1_3->P1_4 P1_5 Wash 3x with PBS P1_4->P1_5 P1_6 Harvest Labeled MSCs P1_5->P1_6 P2_1 Seed MSCs to 80% Confluency P2_2 Prepare this compound-Protamine Sulfate Complex P2_1->P2_2 P2_3 Incubate for 4 hours P2_2->P2_3 P2_4 Add FBS and Incubate for 20 hours P2_3->P2_4 P2_5 Wash with PBS P2_4->P2_5 P2_6 Harvest Labeled MSCs P2_5->P2_6 G cluster_uptake This compound Uptake Pathway FMX This compound Nanoparticle PC Protein Corona Formation (in serum-containing media) FMX->PC FMX_PC This compound-Protein Complex PC->FMX_PC Membrane MSC Cell Membrane FMX_PC->Membrane Interaction Phagocytosis Phagocytosis / Endocytosis Membrane->Phagocytosis Vesicle Intracellular Vesicle (Endosome/Lysosome) Phagocytosis->Vesicle Internalization Labeled_MSC Labeled MSC Vesicle->Labeled_MSC

References

Application Notes and Protocols for Ferumoxytol-Enhanced MRI in Neuroinflammation Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ferumoxytol-enhanced Magnetic Resonance Imaging (MRI) as a powerful tool for the assessment of neuroinflammation. This compound, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, serves as a contrast agent that is taken up by phagocytic cells, primarily macrophages and activated microglia, enabling the visualization and quantification of inflammatory processes in the central nervous system (CNS).

Principle of this compound-Enhanced MRI for Neuroinflammation

This compound nanoparticles, when injected intravenously, circulate in the bloodstream. In regions of neuroinflammation, the blood-brain barrier (BBB) is often compromised, allowing these nanoparticles to extravasate into the brain parenchyma.[1] Subsequently, they are phagocytosed by infiltrating macrophages and activated resident microglia, which are key cellular players in the inflammatory response.[2][3] The iron core of this compound alters the local magnetic field, leading to a detectable signal change on specific MRI sequences.[4] This cellular uptake mechanism allows for the imaging of the inflammatory cell component of various neurological diseases.

Mechanism of Cellular Uptake and Signal Generation

The uptake of this compound by microglia and macrophages is primarily mediated by scavenger receptors.[5] Once internalized, the nanoparticles accumulate in lysosomes. The superparamagnetic iron oxide core of this compound significantly shortens the transverse relaxation time (T2 and T2) of surrounding water protons, leading to a signal loss (hypointensity) on T2- and T2-weighted MRI scans. It can also produce a positive contrast (hyperintensity) on T1-weighted images under certain conditions. The long intravascular half-life of this compound (approximately 10-14 hours) allows for delayed imaging, which helps to distinguish between the intravascular blood pool signal and the signal from intracellular nanoparticle accumulation within inflammatory cells.

Applications in Neuroinflammatory Conditions

This compound-enhanced MRI is a versatile tool applicable to a range of neurological conditions where inflammation plays a key role.

Multiple Sclerosis (MS)

In MS, this compound can be used to identify active inflammatory lesions, potentially offering more specific information than conventional gadolinium-based contrast agents. It helps in visualizing the infiltration of macrophages, which is a hallmark of active MS plaques.

Glioblastoma and Brain Tumors

Tumor-associated macrophages (TAMs) are a significant component of the glioma microenvironment and contribute to tumor progression. This compound-enhanced MRI can non-invasively quantify these TAMs, which may serve as a biomarker for prognosis and treatment response. It can also help differentiate true tumor progression from pseudoprogression, a therapy-induced inflammatory reaction.

Ischemic Stroke

Following a stroke, a robust inflammatory response involving microglia and infiltrating macrophages occurs in the affected brain tissue. This compound can be used to track this inflammatory cascade, providing insights into the pathophysiology and a potential tool to monitor the efficacy of anti-inflammatory therapies.

Other CNS Pathologies

This technique is also being explored in other conditions with a neuroinflammatory component, such as traumatic brain injury, CNS infections, and neurodegenerative diseases.

Experimental Protocols

The following are generalized protocols for this compound-enhanced MRI. Specific parameters may need to be optimized based on the scanner, species, and disease model.

This compound Administration
  • Dosage: A dose of 5 mg of iron per kg of body weight (5 mg/kg) is commonly used for neuroinflammation imaging. In some applications, doses ranging from 2.5 mg/kg to 7 mg/kg have been reported.

  • Administration: this compound is administered intravenously. A slow infusion over 15-30 minutes is often recommended to minimize potential side effects.

MRI Acquisition
  • Scanner: Clinical and preclinical MRI scanners with field strengths of 3T and higher are typically used.

  • Imaging Timepoints:

    • Baseline (Pre-contrast): Acquire images before this compound administration to serve as a reference.

    • Early Timepoint (optional, <1 hour post-injection): Can be used to assess vascular perfusion and permeability.

    • Delayed Timepoints (24-72 hours post-injection): This is the crucial window for imaging cellular uptake. Peak signal changes due to intracellular this compound are often observed between 24 and 48 hours.

  • Recommended MRI Sequences:

    • T1-weighted (T1w): To visualize gadolinium enhancement (if used) and potential T1 effects of this compound.

    • T2-weighted (T2w): To identify edematous regions and T2 signal changes due to this compound.

    • T2-weighted (T2w) Gradient Echo (GRE): Highly sensitive to the susceptibility effects of iron, showing signal loss where this compound accumulates.

    • Susceptibility-Weighted Imaging (SWI): An advanced GRE sequence that is also very sensitive to iron deposition.

    • Quantitative T2* Mapping/R2* Relaxometry: Allows for the quantification of the transverse relaxation rate (R2* = 1/T2*), which is proportional to the iron concentration.

    • Quantitative Susceptibility Mapping (QSM): A technique to quantify the magnetic susceptibility of tissues, providing a more direct measure of iron content.

Workflow for this compound-Enhanced Neuroinflammation Imaging

G cluster_prep Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis p1 Patient/Subject Preparation (Informed Consent, Safety Screening) p2 This compound Preparation (Dosage Calculation: 5 mg/kg) p1->p2 mri1 Baseline MRI Scan (T1w, T2w, T2w/SWI, qT2, QSM) p2->mri1 admin Intravenous this compound Administration (Slow Infusion) mri1->admin mri2 Delayed MRI Scan(s) (24h, 48h, 72h post-injection) (T1w, T2w, T2w/SWI, qT2, QSM) admin->mri2 a1 Image Registration (Co-register pre- and post-contrast images) mri2->a1 a2 Qualitative Assessment (Visual inspection of signal changes) a1->a2 a3 Quantitative Analysis (ΔR2*, ΔQSM calculation) a1->a3 a4 Statistical Analysis & Interpretation a2->a4 a3->a4 G cluster_trigger Inflammatory Trigger cluster_cell Macrophage / Microglia cluster_this compound This compound Uptake trigger CNS Injury / Pathogen (releases DAMPs/PAMPs) tlr Toll-like Receptor (TLR) trigger->tlr binds to myd88 MyD88 tlr->myd88 nfkb NF-κB Pathway myd88->nfkb cytokines Pro-inflammatory Cytokines & Chemokines (TNF, IL-1β) nfkb->cytokines activates transcription of activation Cellular Activation (Phagocytosis, Migration) cytokines->activation promotes phagocytosis Phagocytosis activation->phagocytosis This compound This compound Nanoparticles sr Scavenger Receptor This compound->sr binds to sr->phagocytosis mri_signal MRI Signal Change (T2* Decrease) phagocytosis->mri_signal leads to

References

Application Notes and Protocols for Ferumoxytol Nanoparticles in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferumoxytol (Feraheme®) is a superparamagnetic iron oxide nanoparticle (SPION) approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia (IDA) in adult patients.[1][2] Comprising an iron oxide core coated with a polyglucose sorbitol carboxymethylether shell, these nanoparticles exhibit unique physicochemical properties that make them promising candidates for applications beyond IDA, including as MRI contrast agents and, notably, as platforms for targeted drug delivery.[3][4][5]

The inherent biocompatibility, prolonged circulation half-life (~14.5 hours), and natural uptake by macrophages of the reticuloendothelial system (RES) make this compound an attractive vehicle for delivering therapeutics. Its applications can be broadly categorized into two areas: leveraging its intrinsic therapeutic properties to modulate the tumor microenvironment and utilizing it as a carrier to deliver therapeutic agents to target sites. These notes provide an overview of these applications and detailed protocols for preclinical evaluation.

Data Presentation: Physicochemical and Dosing Reference

Quantitative data from the literature is summarized below to provide a baseline for experimental design.

Table 1: Physicochemical Properties of this compound

Parameter Typical Value References
Core Material Superparamagnetic Iron Oxide (Fe₃O₄)
Shell Material Polyglucose Sorbitol Carboxymethylether
Mean Hydrodynamic Diameter 17 - 31 nm
Molecular Weight ~731 - 750 kDa

| Zeta Potential | -24 to -40 mV (at neutral pH) | |

Table 2: Preclinical and Clinical Dosing Reference

Application Species/Context Recommended Dose References
Iron Deficiency Anemia Human (Clinical) 510 mg initial IV infusion, second 510 mg dose 3-8 days later.
MRI Contrast Agent Human (Off-label) 3 - 5 mg/kg body mass.
Anti-Leukemia Efficacy Murine Model (Preclinical) 3 - 6 mg/kg, administered intravenously.

| Tumor Growth Inhibition | Murine Model (Preclinical) | 5 - 10 mg/kg, intravenous injection. | |

Application Note 1: Intrinsic Anti-Tumor Activity via Macrophage Polarization

Recent studies have revealed that this compound nanoparticles are not merely passive carriers but possess intrinsic therapeutic activity. In the tumor microenvironment, tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which promotes tumor growth and suppresses immune responses. This compound has been shown to be taken up by these TAMs, inducing a shift from the pro-tumor M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.

This repolarization is driven by the iron oxide core, which catalyzes the generation of reactive oxygen species (ROS) via the Fenton reaction. The resulting M1 macrophages release pro-inflammatory cytokines like TNF-α and increase their phagocytic activity, contributing to direct tumor cell killing and the activation of a broader anti-tumor immune response.

G cluster_TME Tumor Microenvironment cluster_Macrophage Macrophage Internalization & Repolarization cluster_Apoptosis Cancer Cell Apoptosis TAM Tumor-Associated Macrophage (M2 Phenotype) FMX_Internal Internalized this compound (Iron Oxide Core) TAM->FMX_Internal CancerCell Cancer Cell FMX This compound Nanoparticle FMX->TAM Uptake M1_Phenotype Repolarization to M1 Phenotype FMX_Internal->M1_Phenotype Induces ROS Reactive Oxygen Species (ROS) (Fenton Reaction) FMX_Internal->ROS Catalyzes TNFa Pro-inflammatory Cytokines (e.g., TNF-α) M1_Phenotype->TNFa Secretes Caspase3 Caspase-3 Activation ROS->Caspase3 Induces TNFa->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces macrophage repolarization and subsequent cancer cell apoptosis.

Application Note 2: this compound as a Targeted Drug Delivery Vehicle

The polyglucose sorbitol carboxymethylether coating of this compound provides a platform for loading therapeutic agents. The carboxyl groups on the shell are negatively charged at physiological pH, enabling the loading of positively charged small molecule drugs (e.g., doxorubicin) through weak electrostatic interactions. This non-covalent loading mechanism is advantageous for its simplicity.

Drug release can be triggered by the acidic microenvironment of tumors or endosomes (pH ~5.0-6.5), which can weaken the electrostatic interaction and facilitate the diffusion of the drug from the nanoparticle shell. This pH-dependent release mechanism enhances targeted drug delivery by concentrating the therapeutic effect at the disease site while minimizing systemic exposure. Furthermore, because this compound is an MRI contrast agent, the biodistribution and tumor accumulation of the drug-loaded nanoparticles can be monitored non-invasively.

G cluster_loading Drug Loading (Physiological pH ~7.4) cluster_delivery Targeting & Release (Acidic pH ~5.5) FMX This compound (Negative Shell) LoadedFMX Drug-Loaded This compound FMX->LoadedFMX Electrostatic Interaction Drug Cationic Drug (e.g., Doxorubicin) Drug->LoadedFMX Tumor Tumor Site / Endosome LoadedFMX->Tumor Systemic Administration & Accumulation ReleasedDrug Released Drug Tumor->ReleasedDrug Protonation weakens interaction EmptyFMX This compound Tumor->EmptyFMX

Caption: Workflow for electrostatic drug loading and pH-triggered release using this compound.

Experimental Protocols

Protocol 1: General Procedure for Loading Small Molecule Drugs onto this compound

This protocol describes a general method for loading positively charged small-molecule drugs onto this compound based on electrostatic interaction. Note: This is a starting point, and optimization of drug-to-nanoparticle ratios, pH, and incubation time is critical for each specific drug.

Materials:

  • This compound (Feraheme®), 30 mg/mL elemental iron

  • Positively charged drug (e.g., Doxorubicin HCl)

  • Nuclease-free water or appropriate buffer (e.g., PBS, pH 7.4)

  • Dialysis tubing (e.g., 10-20 kDa MWCO) or centrifugal filter units (e.g., 100 kDa MWCO)

  • pH meter, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the drug in nuclease-free water.

    • Dilute the stock this compound solution to a working concentration (e.g., 1 mg/mL Fe) in the desired buffer.

  • Drug Loading:

    • Slowly add the drug solution to the diluted this compound solution dropwise while gently stirring. A typical starting point is a 1:1 to 1:10 molar ratio of this compound to drug.

    • Incubate the mixture at room temperature for 2-4 hours with continuous gentle stirring, protected from light.

  • Purification:

    • To remove the unloaded free drug, purify the mixture using either dialysis or centrifugal filtration.

    • Dialysis: Transfer the solution to a dialysis tube and dialyze against the buffer (pH 7.4) at 4°C for 24-48 hours, with several buffer changes.

    • Centrifugal Filtration: Use a centrifugal filter unit to wash the drug-loaded nanoparticles. Add buffer, centrifuge according to the manufacturer's instructions, discard the filtrate, and repeat 3-5 times.

  • Characterization and Quantification:

    • Determine the concentration of the loaded drug using UV-Vis spectrophotometry or fluorescence spectroscopy on the purified solution.

    • Calculate Drug Loading Efficiency (DLE) and Drug Loading Content (DLC) using the following formulas:

      • DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of drug-loaded nanoparticles) x 100

  • Storage: Store the purified drug-loaded this compound solution at 4°C, protected from light.

Protocol 2: In Vitro Macrophage Polarization Assay

This protocol is adapted from standard methods to assess the ability of this compound to polarize macrophages toward an M1 phenotype.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • This compound solution

  • Control stimulants: LPS (100 ng/mL) + IFN-γ (20 ng/mL) for M1 polarization; IL-4 (20 ng/mL) for M2 polarization

  • Reagents for analysis: TRIzol for RNA extraction, qRT-PCR primers for M1/M2 markers (e.g., Nos2, Tnf for M1; Arg1, Cd206 for M2), or fluorescently-labeled antibodies for flow cytometry (e.g., anti-CD80 for M1, anti-CD206 for M2).

Procedure:

  • Cell Seeding: Seed macrophages in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing the treatments.

    • Test Group: Add this compound to the desired final concentration (e.g., 100 µg/mL Fe).

    • Positive Controls: Add M1 or M2 polarizing cytokines.

    • Negative Control: Add fresh medium only (M0 phenotype).

  • Incubation: Incubate the cells for 24-48 hours at 37°C, 5% CO₂.

  • Analysis (qRT-PCR):

    • After incubation, wash cells with PBS and lyse them with TRIzol reagent.

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA and perform qRT-PCR using primers for M1 and M2 markers.

    • Analyze the relative gene expression normalized to a housekeeping gene (e.g., Gapdh).

  • Analysis (Flow Cytometry):

    • Gently scrape the cells, wash with FACS buffer (PBS + 2% FBS), and stain with fluorescently-labeled antibodies against M1/M2 surface markers.

    • Analyze the cell populations using a flow cytometer.

Protocol 3: In Vitro Co-Culture Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures cancer cell apoptosis when co-cultured with macrophages in the presence of this compound.

Materials:

  • Cancer cell line (e.g., MMTV-PyMT adenocarcinoma cells)

  • Macrophage cell line (e.g., RAW 264.7)

  • Transwell system (e.g., 0.4 µm pore size) for 6-well plates

  • This compound solution

  • Caspase-3/7 activity assay kit (fluorometric or colorimetric)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in the lower chamber of the 6-well plates (1 x 10⁵ cells/well).

    • Seed the macrophages in the upper Transwell insert (2 x 10⁵ cells/well).

    • Allow both cell types to adhere overnight.

  • Treatment: Add this compound (e.g., 100-200 µg/mL Fe) to the medium in the upper chamber containing the macrophages. A control group should receive medium only. The 0.4 µm membrane allows for the exchange of soluble factors but prevents cell migration.

  • Incubation: Co-culture the cells for 24-48 hours.

  • Apoptosis Assay:

    • Remove the Transwell inserts containing the macrophages.

    • Wash the cancer cells in the lower chamber with PBS.

    • Lyse the cancer cells and measure Caspase-3/7 activity according to the assay kit manufacturer's instructions.

    • Read the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance (e.g., 405 nm) using a plate reader.

    • Normalize the activity to the total protein content of the cell lysate.

Protocol 4: General In Vivo Murine Tumor Model Evaluation

This protocol provides a general framework for evaluating the efficacy of this compound-based drug delivery systems in a subcutaneous tumor model. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

G start Start step1 Subcutaneous injection of tumor cells (e.g., 1x10^6 cells) into flank of immunocompromised mouse. start->step1 step2 Allow tumors to grow to a palpable size (e.g., 50-100 mm³). step1->step2 step3 Randomize mice into treatment groups: 1. Saline (Control) 2. Free Drug 3. This compound Only 4. Drug-Loaded this compound step2->step3 step4 Administer treatment via intravenous (IV) injection. (e.g., twice weekly). step3->step4 step5 Monitor tumor volume (calipers) and body weight every 2-3 days. step4->step5 step6 Optional: Perform MRI at 24-48h post-injection to visualize nanoparticle accumulation. step5->step6 Optional step7 Continue treatment for a defined period (e.g., 21 days) or until endpoint is reached. step5->step7 step6->step5 step8 Euthanize mice and harvest tumors for ex vivo analysis (e.g., histology, immunohistochemistry). step7->step8 end End step8->end

Caption: General workflow for an in vivo study of this compound-based drug delivery.

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of ~50-100 mm³, randomize the mice into treatment groups (n=5-10 mice/group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: Free drug (at a dose equivalent to the drug-loaded group)

    • Group 3: this compound only

    • Group 4: Drug-loaded this compound

  • Administration: Administer treatments via intravenous (tail vein) injection. The dosing schedule will depend on the drug and model but can be, for example, twice a week for 3 weeks.

  • Monitoring: Measure tumor volume and mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size). Euthanize the animals and harvest tumors for ex vivo analysis such as histology (H&E staining) or immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved Caspase-3).

References

Ferumoxytol in Cardiovascular Imaging: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, is emerging as a versatile and powerful contrast agent in cardiovascular magnetic resonance imaging (MRI) research. Initially approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia, its unique properties offer significant advantages over traditional gadolinium-based contrast agents (GBCAs), particularly in patient populations with renal impairment.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in key areas of cardiovascular imaging research.

Core Properties and Rationale for Use

This compound's utility in cardiovascular imaging stems from its distinct physicochemical and pharmacokinetic properties. It consists of an iron oxide core coated with a carbohydrate shell, which prevents rapid clearance and confers a long intravascular half-life of approximately 15 hours.[1][4] This extended blood-pool phase allows for flexible and prolonged imaging windows, which is highly advantageous for complex cardiac and vascular examinations.

This compound exhibits high relaxivity on both T1- and T2-weighted MRI sequences.

  • T1-shortening: At typical imaging doses, the T1 effect dominates in the blood pool, leading to bright-blood imaging similar to GBCAs, ideal for magnetic resonance angiography (MRA) and perfusion studies.

  • T2/T2-shortening: Over several hours to days, this compound nanoparticles are taken up by macrophages of the reticuloendothelial system. This intracellular accumulation leads to significant T2 and T2 shortening, causing signal loss (darkening) in areas of inflammation. This unique feature enables the non-invasive imaging of macrophage activity in pathologies like atherosclerosis and myocardial infarction.

Quantitative Data: Relaxivity and Performance

The efficacy of an MRI contrast agent is determined by its relaxivity (r1 and r2), which varies with magnetic field strength. This compound demonstrates potent T1 and T2 effects, making it a versatile agent.

Parameter This compound Gadolinium-Based Contrast Agent (Gadoteridol) Field Strength Medium Source(s)
r1 relaxivity (mM⁻¹s⁻¹) 19.0 ± 1.7~4-51.5TPlasma
r2 relaxivity (mM⁻¹s⁻¹) 64.9 ± 2.3~61.5TPlasma
r1 relaxivity (mM⁻¹s⁻¹) 9.5 ± 0.2~4-53.0TPlasma
r2 relaxivity (mM⁻¹s⁻¹) 65.2 ± 1.8~63.0TPlasma
r1 relaxivity (mM⁻¹s⁻¹) 40.33.580.25T---
r2 relaxivity (mM⁻¹s⁻¹) 259.521.60.25T---
Contrast-to-Noise Ratio (CNR) Higher than GadoliniumLower than this compound---4D Flow CMR (Pediatric)

Application: Imaging of Vascular Inflammation (Atherosclerosis)

This compound-enhanced MRI provides a non-invasive method to visualize and quantify macrophage infiltration within atherosclerotic plaques, a key indicator of plaque vulnerability.

Experimental Protocol: Atherosclerosis Imaging in Animal Models (e.g., ApoE-/- Mice)

This protocol outlines a typical workflow for imaging atherosclerotic plaques in a murine model.

  • Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice are fed a high-fat diet for 9-30 weeks to induce atherosclerotic plaque development.

  • Baseline MRI: Perform baseline MRI of the aortic arch and/or carotid arteries prior to contrast administration.

    • Sequences: Utilize T2*-weighted gradient echo (GRE) sequences to establish a baseline for signal intensity.

  • This compound Administration:

    • Dose: Administer this compound at a dose of 1 mg Fe/kg via a single intravenous (IV) injection. Note: Some studies have used other USPIOs like ferumoxtran at similar doses for this purpose.

    • Vehicle: Dilute this compound in sterile saline.

  • Delayed-Phase Imaging:

    • Timing: Perform follow-up MRI scans 24 to 48 hours post-injection. This delay allows for clearance of the agent from the blood pool and uptake by plaque macrophages.

    • Sequences: Acquire T2*-weighted GRE images using the same parameters as the baseline scan.

  • Image Analysis:

    • Co-register baseline and post-contrast images.

    • Measure the change in signal intensity or R2* (1/T2*) in the vessel wall. A significant signal drop in the post-contrast images indicates this compound uptake by macrophages.

  • Histological Validation (Optional but Recommended):

    • Following the final imaging session, euthanize the animals and perfuse-fix the vasculature.

    • Excise the aorta and carotid arteries.

    • Perform histological staining (e.g., Oil Red O for lipids, Mac-3 or CD68 for macrophages) and Prussian Blue staining for iron to co-localize macrophage presence with iron deposition.

G cluster_prep Phase 1: Preparation & Baseline cluster_intervention Phase 2: Intervention cluster_uptake Phase 3: Macrophage Uptake cluster_imaging Phase 4: Imaging & Analysis A Induce Atherosclerosis (e.g., ApoE-/- mouse on high-fat diet) B Baseline MRI Scan (T2*-weighted sequences) A->B C Administer this compound (IV Injection, e.g., 1 mg/kg) B->C D Incubation Period (24-48 hours) C->D E This compound particles are phagocytosed by plaque macrophages D->E F Post-Contrast MRI Scan (T2-weighted sequences) E->F G Image Analysis: Measure Signal Loss (↑R2) in Vessel Wall F->G H Histological Validation (Prussian Blue & CD68 Staining) G->H

Workflow for imaging atherosclerosis-associated inflammation.
Cellular Uptake and Signaling

This compound uptake by macrophages is primarily mediated by scavenger receptors, such as Macrophage Scavenger Receptor 1 (MSR1). In the progression of atherosclerosis, monocytes are recruited to the arterial intima, where they differentiate into macrophages. These macrophages uptake oxidized low-density lipoprotein (oxLDL), transforming into foam cells. This process is driven by inflammatory signaling pathways, including the activation of Nuclear Factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory cytokines and adhesion molecules. This compound-enhanced MRI allows for the visualization of this macrophage burden, providing an indirect measure of the inflammatory activity within the plaque.

G Macrophage Activation & this compound Uptake in Atherosclerosis ldl LDL oxldl Oxidized LDL (oxLDL) ldl->oxldl Oxidation monocyte Circulating Monocyte macrophage Macrophage monocyte->macrophage Differentiation in Intima nfkb NF-κB Activation macrophage->nfkb Stimulation by oxLDL, etc. foamcell Foam Cell (Lipid-laden Macrophage) macrophage->foamcell oxLDL Uptake cytokines Pro-inflammatory Cytokines & Chemokines nfkb->cytokines Upregulates cytokines->monocyte Recruits more uptake Phagocytosis via Scavenger Receptors (MSR1) foamcell->uptake This compound This compound Nanoparticles This compound->uptake mri MRI Signal Loss (T2* Effect) uptake->mri Leads to

Signaling pathway in atherosclerosis relevant to this compound imaging.

Application: Myocardial Infarction (MI) Assessment

In the context of MI, this compound can be used to assess multiple aspects of post-infarct pathology, including inflammation, intramyocardial hemorrhage, and perfusion.

Experimental Protocol: MI Imaging in a Swine Model

The pig heart closely resembles the human heart in size and anatomy, making it an excellent translational model. This protocol describes a closed-chest ischemia-reperfusion model.

  • Induction of MI:

    • Under general anesthesia, introduce a guide catheter via femoral artery access.

    • Advance an angioplasty balloon into the left anterior descending (LAD) artery.

    • Induce ischemia by inflating the balloon for 90 minutes, followed by deflation to allow reperfusion.

  • This compound Administration and Imaging:

    • Timing: Imaging can be performed at various time points post-MI (e.g., day 2, day 7, etc.) to track the inflammatory response.

    • Dose: Administer a slow IV infusion of this compound (e.g., 4 mg/kg).

    • Imaging Window: Perform MRI 24 hours after this compound administration to allow for macrophage uptake.

  • MRI Sequences:

    • Anatomy and Function: Acquire ECG-gated steady-state free precession (SSFP) cine images to assess cardiac function (ejection fraction, wall motion).

    • Inflammation: Use T2*-mapping or T2-weighted sequences to detect signal loss in the infarct and peri-infarct zones, corresponding to macrophage infiltration.

    • Infarct Size (Optional, with GBCA): Late gadolinium enhancement (LGE) can be performed 15 minutes after a bolus injection of a GBCA to delineate the scar tissue. Alternatively, this compound's T1 properties can be leveraged to assess for intramyocardial hemorrhage.

  • Data Analysis:

    • Segment the myocardium into infarct, peri-infarct, and remote zones.

    • Quantify T2* values in each zone. A lower T2* value in the infarct/peri-infarct zones compared to the remote myocardium indicates iron uptake.

    • Correlate imaging findings with cardiac function parameters.

    • Post-mortem analysis with Prussian Blue and macrophage-specific stains (e.g., CD68) can confirm the co-localization of iron and inflammatory cells in the myocardial tissue.

Quantitative Data: Diagnostic Performance in Cardiovascular Disease

This compound-enhanced imaging has shown promising results in the clinical diagnosis of cardiovascular diseases, providing an alternative to conventional methods, especially for patients with contraindications to standard contrast agents.

Application Metric Value Patient Population Source(s)
Coronary Artery Disease Sensitivity100.0%Patients with suspected CAD
(Detection of Stenosis)Specificity66.7%Patients with suspected CAD
Positive Predictive Value92.3%Patients with suspected CAD
Negative Predictive Value100.0%Patients with suspected CAD
Accuracy93.3%Patients with suspected CAD

Application: MR Angiography (MRA)

This compound's long blood-pool residence time makes it an excellent agent for high-resolution MRA of the cardiovascular system, from the coronary arteries to the peripheral vasculature.

General Protocol: this compound-Enhanced MRA (Human)

This protocol is a general guideline and should be adapted based on the specific vascular territory and scanner capabilities.

  • Patient Screening:

    • Obtain informed consent.

    • Screen for contraindications, such as a history of allergic reaction to any intravenous iron product.

    • Check serum ferritin levels to avoid iron overload in patients receiving repeated doses.

  • This compound Preparation and Administration:

    • Dose: A typical dose for steady-state imaging is 3-4 mg/kg.

    • Dilution: Dilute the required dose of this compound with sterile normal saline (e.g., a 1:4 ratio of this compound to saline).

    • Administration: Administer as a slow intravenous infusion over at least 15 minutes.

    • Monitoring: Monitor the patient's vital signs (blood pressure and pulse) during the infusion and for at least 30 minutes post-infusion.

  • Imaging Acquisition:

    • Timing: Imaging can begin once the agent has reached a steady-state concentration in the blood, typically within 2-3 minutes after the infusion is complete. The long half-life allows for repeat scans without additional contrast if needed.

    • Sequence: A common sequence is an ECG-triggered, navigator-gated, T1-weighted 3D gradient echo sequence (e.g., FLASH or SPGR).

    • Parameters: Optimize parameters for high spatial resolution (e.g., isotropic voxels of ~1.3 mm) and good contrast between the blood pool and surrounding tissue.

  • Post-Processing:

    • Reconstruct images using Maximum Intensity Projection (MIP) and volume rendering techniques for visualization of the vasculature.

G This compound's Dual-Phase Imaging Capability cluster_early Early Phase (Minutes to Hours) cluster_late Delayed Phase (24-72 Hours) injection IV Injection of this compound bloodpool This compound remains in intravascular space (Blood Pool Agent) injection->bloodpool uptake Phagocytosis by Macrophages injection->uptake Over time t1_effect Dominant T1-shortening effect bloodpool->t1_effect bright_blood Bright-Blood Imaging t1_effect->bright_blood mra Application: High-Resolution MRA, Perfusion, 4D Flow bright_blood->mra t2_effect Dominant T2/T2*-shortening effect in tissues with macrophage infiltration uptake->t2_effect dark_signal Signal Loss (Darkening) t2_effect->dark_signal inflammation Application: Imaging of Inflammation (Atherosclerosis, MI) dark_signal->inflammation

Logical relationship of this compound's imaging phases.

Safety and Considerations

While this compound is a valuable tool, it is essential to be aware of its safety profile. The FDA has issued a boxed warning regarding the risk of serious hypersensitivity reactions, including anaphylaxis. Therefore, it is crucial to administer the agent as a slow infusion and monitor patients closely. For imaging purposes, the doses used are typically much lower than the therapeutic doses for anemia. Furthermore, the presence of iron can affect MR images for weeks to months post-administration, a factor that should be considered in longitudinal studies.

References

Application Notes and Protocols for Creating Ferumoxytol-Protamine Sulfate Complexes for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle approved by the FDA for the treatment of iron deficiency anemia, has garnered significant interest as a magnetic resonance imaging (MRI) contrast agent for cell tracking studies.[1][2] However, efficient labeling of many cell types requires the use of transfection agents to facilitate the uptake of these nanoparticles. Protamine sulfate, a cationic peptide, has been used to complex with negatively charged this compound, theoretically neutralizing the surface charge and promoting interaction with the cell membrane for internalization.[2][3][4]

Initial studies explored the direct complexation of this compound and protamine sulfate (FP). However, it was observed that combining only these two components can lead to the formation of large, polydisperse aggregates that are not efficiently incorporated by cells. A significant advancement in this technique was the introduction of heparin, which, when combined with this compound and protamine, forms stable, self-assembling nanocomplexes (termed HPF or FHP depending on the order of addition) that demonstrate markedly improved cell labeling efficiency and biocompatibility. These nanocomplexes have been shown to be effectively internalized by various cell types, including stem cells and immune cells, with minimal impact on cell viability and function.

This document provides detailed protocols for the preparation of both the basic this compound-protamine sulfate complexes and the more efficient heparin-containing nanocomplexes for the purpose of cell labeling.

Data Presentation

Physicochemical Properties of Nanocomplexes

The formation of stable nanocomplexes is critical for efficient cell labeling. The following table summarizes the key physicochemical characteristics of heparin-protamine-ferumoxytol (HPF) nanocomplexes, which are generally preferred for their stability and efficiency.

PropertyValue in Sterile WaterValue in Serum-Free RPMI-1640 MediumReference
Zeta Potential (ζ) +14.1 ± 3.43 mV-10.9 ± 0.0 mV
Hydrodynamic Size 204 nm153.6 nm
Table 1: Physicochemical characteristics of HPF nanocomplexes prepared with a ratio of 2 IU/mL heparin, 60 µg/mL protamine, and 50 µg/mL this compound.
Cellular Iron Uptake and Labeling Efficiency

The efficiency of different complex formulations can be compared by the amount of iron successfully internalized by the cells.

Cell TypeLabeling ComplexIron Concentration per CellReference
Human Mesenchymal Stem Cells (MSCs)Ferumoxides-Protamine Sulfate10.94 ± 1.86 pg
Human Hematopoietic (CD34+) Stem CellsFerumoxides-Protamine Sulfate2.01 ± 0.1 pg
Human Stem CellsFHP NanocomplexesSignificantly greater than HPF
Table 2: Comparison of cellular iron uptake with different iron oxide-protamine complexes. Note that "ferumoxides" are a different type of SPIO nanoparticle but provide a reference for protamine-mediated labeling.

Experimental Protocols

Protocol 1: Preparation of this compound-Protamine Sulfate (FP) Complexes

This protocol is a basic method for complexing this compound with protamine sulfate. While simpler, it may be less efficient than the heparin-containing protocol for certain cell types.

Materials:

  • This compound (30 mg/mL iron content)

  • Protamine Sulfate (10 mg/mL)

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile conical tubes

Procedure:

  • In a sterile conical tube, dilute the desired amount of this compound in 1 mL of serum-free medium. For example, to achieve a final concentration of 500 µg/mL iron, use 16.7 µL of the stock solution.

  • In a separate sterile conical tube, dilute the protamine sulfate in 1 mL of serum-free medium. A typical concentration is 10 µg/mL.

  • Equilibrate both solutions at room temperature for 5 minutes.

  • Combine the diluted this compound and protamine sulfate solutions.

  • Allow the mixture to rest at room temperature for 5 minutes to permit the formation of FP complexes.

  • Add an appropriate volume of serum-free medium to achieve the final desired concentration for cell labeling (e.g., add 5 mL of serum-free media). The labeling medium is now ready for use.

Protocol 2: Preparation of Heparin-Protamine-Ferumoxytol (HPF/FHP) Nanocomplexes

This protocol describes the formation of self-assembling nanocomplexes using heparin, protamine, and this compound, which has been shown to be highly efficient for labeling a variety of cell types. The order of addition of the components can influence the final complex characteristics and labeling efficiency.

Materials:

  • This compound (30 mg/mL iron content)

  • Protamine Sulfate (10 mg/mL)

  • Heparin Sulfate (1000 IU/mL)

  • Serum-free cell culture medium (e.g., RPMI-1640)

  • Sterile conical tubes

Procedure (FHP Sequence): The FHP (this compound-Heparin-Protamine) sequence has been reported to result in greater iron concentration per cell compared to the HPF sequence.

  • Prepare the labeling medium by starting with the desired volume of serum-free RPMI-1640 at 37°C.

  • Sequentially add the components to the medium to achieve the final concentrations. A common ratio is:

    • This compound: 50-200 µg/mL

    • Heparin: 2 IU/mL

    • Protamine: 60 µg/mL

  • After each addition, vortex the solution to ensure complete mixing.

  • The FHP nanocomplex labeling medium is now ready for immediate use.

Protocol 3: Cell Labeling Procedure

Procedure:

  • Culture the target cells to approximately 80% confluency.

  • Aspirate the existing culture medium from the cells.

  • Wash the cells once with phosphate-buffered saline (PBS).

  • Add the freshly prepared this compound-protamine-containing labeling medium to the cells.

  • Incubate the cells with the labeling medium for 4 hours at 37°C and 5% CO₂.

  • After the initial 4-hour incubation, add Fetal Bovine Serum (FBS) to a final concentration of 10% and continue to incubate overnight at 37°C.

  • The following day, aspirate the labeling medium and wash the cells three times with PBS to remove any unincorporated nanocomplexes.

  • The labeled cells are now ready for harvesting and downstream applications.

Protocol 4: Assessment of Labeling Efficiency (Prussian Blue Staining)

Prussian blue staining is a common histological method to confirm the presence of intracellular iron.

Procedure:

  • Fix the labeled cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells with PBS.

  • Incubate the cells in a freshly prepared solution of equal parts 2% hydrochloric acid and 2% potassium ferrocyanide for 20 minutes.

  • Rinse the cells thoroughly with deionized water.

  • Counterstain with Nuclear Fast Red for 5 minutes.

  • Rinse with deionized water.

  • Dehydrate and mount the coverslips.

  • Visualize under a light microscope. The presence of blue precipitates indicates intracellular iron.

Visualizations

Workflow for FP Complex Formation

FP_Complex_Formation cluster_reagents Reagents cluster_preparation Preparation cluster_output Output This compound This compound Stock DiluteF Dilute this compound This compound->DiluteF Protamine Protamine Sulfate Stock DiluteP Dilute Protamine Protamine->DiluteP Medium1 Serum-Free Medium Medium1->DiluteF Medium2 Serum-Free Medium Medium2->DiluteP Mix Combine Solutions DiluteF->Mix DiluteP->Mix Incubate Incubate (5 min) Mix->Incubate FP_Complex FP Labeling Medium Incubate->FP_Complex

Caption: Workflow for the preparation of this compound-Protamine (FP) complexes.

Workflow for FHP Nanocomplex Self-Assembly

FHP_Nanocomplex_Formation start Start with Serum-Free Medium at 37°C addF 1. Add this compound (50-200 µg/mL) start->addF vortex1 Vortex to Mix addF->vortex1 addH 2. Add Heparin (2 IU/mL) vortex1->addH vortex2 Vortex to Mix addH->vortex2 addP 3. Add Protamine (60 µg/mL) vortex2->addP vortex3 Vortex to Mix addP->vortex3 end FHP Labeling Medium Ready vortex3->end

Caption: Sequential workflow for self-assembly of FHP nanocomplexes.

Overall Cell Labeling and Analysis Workflow

Cell_Labeling_Workflow cluster_prep Complex Preparation cluster_labeling Cell Labeling cluster_analysis Analysis & Use Prep Prepare FP or FHP Labeling Medium AddMedium Add Labeling Medium to Cells Prep->AddMedium Cells Culture Cells to 80% Confluency Cells->AddMedium Incubate1 Incubate (4 hours) AddMedium->Incubate1 AddFBS Add FBS (10%) Incubate1->AddFBS Incubate2 Incubate (Overnight) AddFBS->Incubate2 Wash Wash Cells 3x with PBS Incubate2->Wash LabeledCells Labeled Cells Wash->LabeledCells PrussianBlue Prussian Blue Staining LabeledCells->PrussianBlue MRI Downstream Applications (e.g., MRI) LabeledCells->MRI

Caption: Overall workflow for cell labeling and subsequent analysis.

References

Application Notes and Protocols: Ferumoxytol as a Tool for Studying Macrophage Activity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ferumoxytol, an ultrasmall superparamagnetic iron oxide nanoparticle (USPION), as a tool for the in vivo study of macrophage activity. This compound is an FDA-approved iron supplement that is taken up by macrophages, making it an excellent contrast agent for magnetic resonance imaging (MRI) to track macrophage infiltration and activity in various pathological conditions.[1][2][3]

Introduction

This compound consists of an iron oxide core coated with a carbohydrate shell, which allows for its uptake by macrophages of the reticuloendothelial system (RES) located in the liver, spleen, and bone marrow.[4][5] This property can be leveraged to non-invasively monitor macrophage dynamics in vivo using MRI. Upon uptake, this compound particles cause a shortening of the T2 and T2* relaxation times, resulting in a hypointense (dark) signal on T2- and T2*-weighted MR images, which can be correlated with the concentration of iron-containing macrophages.

Mechanism of Action

This compound is a negatively charged nanoparticle that is recognized and internalized by macrophages primarily through scavenger receptor type AI/II (SR-AI/II). This uptake mechanism is independent of the complement system. Once inside the macrophage, the iron-carbohydrate complex is processed within vesicles, and the iron is released. This intracellular iron can then either be stored in ferritin or be utilized in cellular processes. Notably, the uptake of ferumoxytrol has been shown to induce a pro-inflammatory M1 phenotype in macrophages through the activation of signaling pathways such as MAPK and NF-κB.

cluster_uptake This compound Uptake cluster_signaling Macrophage Polarization This compound This compound SR-AI/II SR-AI/II This compound->SR-AI/II Binds to Endocytosis Endocytosis SR-AI/II->Endocytosis Mediates Macrophage Macrophage Endocytosis->Macrophage Internalization into Intracellular this compound Intracellular this compound MAPK_NFkB MAPK / NF-kB Signaling Intracellular this compound->MAPK_NFkB Activates M1_Polarization M1 Phenotype (Pro-inflammatory) MAPK_NFkB->M1_Polarization Induces

Caption: this compound uptake and macrophage polarization signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound for macrophage tracking.

Table 1: In Vivo this compound Administration and MRI Parameters

Animal ModelDisease/ConditionThis compound DoseImaging Time Post-InjectionKey MRI FindingsReference
MouseBreast Cancer (MMTV-PyMT)5 mg/kg IV24 hoursSignificant T2 signal decline in tumors.
HumanHigh-Grade Glioma5 mg/kg IV24 hoursCorrelation between R2* and susceptibility with macrophage concentration.
RatArthritis0.5 mmol/kg IV4 weeksLower SNR in apoptotic stem cell implants due to macrophage infiltration.
HumanCerebral Aneurysm2.5-5 mg/kg IV24-72 hoursSignal loss in aneurysm wall at 72 hours with 5 mg/kg dose.

Table 2: In Vitro this compound Uptake and Effects

Cell TypeThis compound ConcentrationIncubation TimeKey FindingsReference
Mouse Peritoneal Macrophages0.1 mg Fe/mLNot specifiedUptake blocked by SR-AI/II inhibitor (polyinosinic acid).
Bone Marrow-Derived Macrophages (M1/M2)Not specifiedNot specifiedUptake inhibited by anti-SR-AI/II antibody.
RAW264.7 Macrophages1 mg Fe/mLNot specifiedWell-tolerated compared to other iron oxide nanoparticles.
Co-culture (MMTV-PyMT cancer cells & RAW264.7 macrophages)2.73 mg/mL24 hoursIncreased cancer cell apoptosis.

Experimental Protocols

In Vivo Macrophage Tracking in a Mouse Tumor Model

This protocol describes the use of this compound-enhanced MRI to monitor tumor-associated macrophages (TAMs).

Materials:

  • Animal model (e.g., MMTV-PyMT breast cancer model)

  • This compound (Feraheme®)

  • Sterile saline

  • MRI system (e.g., 3.0-T)

  • Anesthesia (e.g., isoflurane)

  • Histology reagents (e.g., Prussian blue stain, antibodies for CD68/CD163)

Procedure:

  • Tumor Induction: Induce tumors in the animal model according to established protocols.

  • This compound Administration: Once tumors reach a desired size, administer this compound intravenously (e.g., via tail vein injection) at a dose of 5 mg/kg. Dilute the stock solution with sterile saline as needed.

  • MRI Acquisition:

    • Perform a baseline MRI scan before this compound injection.

    • At 24 hours post-injection, anesthetize the animal and perform a follow-up MRI scan.

    • Acquire T2-weighted and T2*-weighted images to detect signal changes.

  • Image Analysis:

    • Measure the signal intensity or relaxation times (R2, R2*) within the tumor region of interest on pre- and post-contrast images.

    • Quantify the change in signal to estimate macrophage infiltration.

  • Histological Validation:

    • Euthanize the animal and excise the tumor tissue.

    • Fix and embed the tissue for sectioning.

    • Stain tissue sections with Prussian blue to confirm the presence of iron.

    • Perform immunohistochemistry for macrophage markers (e.g., CD68, CD163) to co-localize with iron deposits.

cluster_workflow In Vivo Macrophage Tracking Workflow Tumor_Induction Tumor Induction in Animal Model Baseline_MRI Baseline MRI Tumor_Induction->Baseline_MRI Ferumoxytol_Injection IV this compound Administration Baseline_MRI->Ferumoxytol_Injection Post_MRI Post-Injection MRI (e.g., 24h) Ferumoxytol_Injection->Post_MRI Image_Analysis Image Analysis (T2/T2* Signal Change) Post_MRI->Image_Analysis Histology Histological Validation (Prussian Blue, IHC) Image_Analysis->Histology

Caption: Experimental workflow for in vivo macrophage tracking using this compound.

In Vitro Macrophage Uptake Assay

This protocol is for assessing the uptake of this compound by macrophages in culture.

Materials:

  • Macrophage cell line (e.g., RAW264.7) or primary macrophages

  • Cell culture medium and supplements

  • This compound

  • Prussian blue staining kit

  • Microscope

Procedure:

  • Cell Seeding: Plate macrophages in a multi-well plate and allow them to adhere overnight.

  • This compound Incubation: Treat the cells with this compound at a desired concentration (e.g., 0.1 mg Fe/mL) for a specified time. Include an untreated control group.

  • Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any extracellular this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Prussian Blue Staining: Stain the cells with Prussian blue to visualize intracellular iron. The iron deposits will appear as blue precipitates.

  • Microscopy: Image the cells using a light microscope to assess the extent of this compound uptake.

  • (Optional) Quantification: The uptake can be quantified by colorimetric analysis of the Prussian blue staining or by measuring the intracellular iron content using inductively coupled plasma mass spectrometry (ICP-MS).

cluster_invitro In Vitro this compound Uptake Assay Seed_Cells Seed Macrophages Add_this compound Incubate with this compound Seed_Cells->Add_this compound Wash_Cells Wash to Remove Extracellular this compound Add_this compound->Wash_Cells Fix_Cells Fix Cells Wash_Cells->Fix_Cells Prussian_Blue Prussian Blue Staining Fix_Cells->Prussian_Blue Microscopy Microscopic Analysis Prussian_Blue->Microscopy

Caption: Protocol for in vitro macrophage uptake of this compound.

Conclusion

This compound is a valuable and clinically translatable tool for the non-invasive in vivo imaging and study of macrophage activity. Its specific uptake by macrophages allows for the tracking of these cells in various disease models, providing insights into inflammatory processes, tumor immunology, and tissue repair. The protocols and data presented here offer a foundation for researchers to design and implement studies utilizing this compound-enhanced MRI for macrophage research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ferumoxytol Concentration for Efficient Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ferumoxytol concentration for efficient and viable cell labeling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for cell labeling?

A1: The optimal concentration of this compound can vary significantly depending on the cell type and the use of a transfection agent. For initial experiments, a common starting point is 100 µg/mL of iron.[1] However, concentrations ranging from 20 µg/mL to 500 µg/mL have been reported to be effective.[2][3] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals.

Q2: Why is a transfection agent sometimes required for efficient this compound labeling?

A2: this compound nanoparticles have a neutral charge and a hydrophilic coating, which can limit their passive uptake by many cell types.[2] Transfection agents, such as protamine sulfate or a combination of heparin and protamine, are used to form complexes with this compound.[3] This complex formation can increase the size of the nanoparticles and alter their surface charge, thereby stimulating cellular uptake through mechanisms like endocytosis.

Q3: How can I quantify the amount of intracellular iron after labeling with this compound?

A3: Several methods can be used to quantify intracellular iron content. Inductively coupled plasma optical emission spectrometry (ICP-OES) is a highly sensitive method for determining the total iron content per cell. A more accessible and common method is a colorimetric ferrozine-based assay. Additionally, Prussian blue staining can be used for qualitative visualization of iron uptake within cells.

Q4: What is the cellular uptake mechanism of this compound?

A4: Following administration, this compound nanoparticles are primarily taken up by cells of the mononuclear phagocyte system (MPS), such as macrophages and astrocytes. The nanoparticles are internalized and stored in secondary lysosomes. Within the lysosomes, the carboxymethyldextran coating is broken down by enzymes, releasing the iron core.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

  • Problem: Cells show minimal iron uptake after incubation with this compound.

  • Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal this compound Concentration Perform a dose-response study by incubating cells with a range of this compound concentrations (e.g., 50, 100, 250, 500 µg/mL) to identify the optimal concentration for your cell type.
Inefficient Cellular Uptake Consider using a transfection agent. Protamine sulfate (e.g., 10 µg/ml) or a combination of heparin and protamine can significantly enhance this compound uptake. The order of addition can be critical; forming a complex of this compound, heparin, and protamine (FHP) may be more effective than heparin, protamine, and then this compound (HPF) for some cells.
Presence of Serum in Labeling Media For some cell types, effective labeling with this compound complexes can only occur in the absence of serum. Try performing the incubation in serum-free media.
Short Incubation Time Increase the incubation time. A typical incubation period is 24 hours, but this can be optimized (e.g., 4, 12, 24, 48 hours) for your specific cell line.

Issue 2: High Cell Toxicity or Death Post-Labeling

  • Problem: A significant decrease in cell viability is observed after the labeling procedure.

  • Possible Causes & Solutions:

CauseRecommended Solution
Excessive this compound Concentration High concentrations of this compound can be toxic to some cell types. Reduce the this compound concentration used for labeling. Ensure you have performed a thorough dose-response curve to find a balance between labeling efficiency and cell viability.
Toxicity from Transfection Agent Transfection agents themselves can be cytotoxic at high concentrations. If using a transfection agent, perform a toxicity control with the agent alone to determine its effect on cell viability. Consider reducing the concentration of the transfection agent.
Prolonged Incubation Time Extended exposure to the labeling medium, especially serum-free medium, can negatively impact cell health. Reduce the incubation time and ensure to return cells to complete growth medium promptly after labeling.
Oxidative Stress The iron in this compound can participate in redox reactions, potentially leading to oxidative stress. Assess markers of oxidative stress and consider co-incubation with antioxidants if this is a concern, though this may interfere with some downstream applications.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Cells using Protamine Sulfate

  • Cell Plating: Plate cells in a suitable culture vessel and allow them to reach 70-80% confluency.

  • Preparation of Labeling Medium:

    • In a sterile tube, dilute the desired amount of this compound in serum-free culture medium.

    • In a separate sterile tube, dilute protamine sulfate to a final concentration of 10 µg/mL in serum-free culture medium.

    • Add the this compound solution to the protamine sulfate solution and mix gently.

    • Incubate the mixture at room temperature for 5 minutes to allow for complex formation.

  • Cell Labeling:

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 4 to 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Post-Labeling Wash:

    • Aspirate the labeling medium.

    • Wash the cells three times with sterile PBS to remove any unbound this compound complexes.

    • Add fresh, complete growth medium to the cells.

  • Cell Harvest and Analysis:

    • Cells can be harvested for downstream applications (e.g., quantification of iron uptake, viability assays, or in vivo studies).

Protocol 2: Quantification of Intracellular Iron using a Ferrozine-Based Assay

  • Cell Pellet Collection: After labeling and washing, harvest a known number of cells (e.g., 1 x 10^6) by trypsinization and centrifuge to obtain a cell pellet.

  • Cell Lysis: Resuspend the cell pellet in RIPA buffer and lyse the cells by sonication or repeated freeze-thaw cycles.

  • Iron Release: Add an equal volume of 2.5 M glacial acetic acid (pH 4.5) containing 10 mM ascorbic acid to the cell lysate to reduce Fe3+ to Fe2+.

  • Colorimetric Reaction: Add 5 mM ferrozine solution to the mixture. Ferrozine will form a colored complex with the released Fe2+.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically around 562 nm) using a spectrophotometer.

  • Quantification: Determine the iron concentration by comparing the absorbance to a standard curve generated using known concentrations of iron.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_analysis Analysis plate_cells Plate Cells (70-80% Confluency) prep_this compound Prepare this compound Solution prep_transfection Prepare Transfection Agent Solution form_complex Form this compound-Transfection Agent Complex prep_this compound->form_complex prep_transfection->form_complex add_labeling_medium Add Labeling Medium to Cells form_complex->add_labeling_medium incubate Incubate (4-24h) add_labeling_medium->incubate wash_cells Wash Cells with PBS (3x) incubate->wash_cells add_growth_medium Add Complete Growth Medium wash_cells->add_growth_medium assess_viability Assess Cell Viability add_growth_medium->assess_viability quantify_iron Quantify Intracellular Iron add_growth_medium->quantify_iron downstream_exp Downstream Experiments add_growth_medium->downstream_exp

Caption: Experimental workflow for this compound cell labeling.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Nanoparticle complex This compound-Transfection Agent Complex This compound->complex transfection_agent Transfection Agent (e.g., Protamine) transfection_agent->complex endosome Endosome complex->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion dextran_degradation Dextran Coat Degradation lysosome->dextran_degradation iron_release Iron Core Release dextran_degradation->iron_release

Caption: Cellular uptake pathway of this compound complexes.

References

Navigating Ferumoxytol-Induced Artifacts in Brain MRI: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with ferumoxytol-induced artifacts in brain magnetic resonance imaging (MRI). This compound, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, is increasingly utilized as an MRI contrast agent, particularly in populations where gadolinium-based agents are contraindicated.[1][2] However, its magnetic properties can introduce significant image artifacts. This guide offers practical solutions and protocols to mitigate these effects and ensure high-quality, interpretable data in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of MRI artifacts caused by this compound in brain imaging?

A1: this compound can cause two primary types of artifacts in brain MRI:

  • Susceptibility Artifacts: These are the most prominent artifacts and appear as signal loss or distortion, particularly in susceptibility-weighted imaging (SWI) and gradient-recalled echo (GRE) sequences.[3][4][5] This "blooming" artifact can obscure underlying anatomy and pathology.

  • T1 and T2/T2* Shortening Effects: this compound significantly shortens the T1, T2, and T2* relaxation times of tissues. This can lead to either signal enhancement or, at high concentrations, signal loss on T1-weighted images. On T2 and T2*-weighted images, it typically causes signal hypointensity.

Q2: What is the primary cause of these artifacts?

A2: The artifacts are a direct result of the superparamagnetic iron oxide core of the this compound nanoparticles. This core creates local magnetic field inhomogeneities, leading to rapid dephasing of proton spins in the surrounding tissues. This rapid dephasing results in the signal loss and distortion characteristic of susceptibility artifacts.

Q3: How long after administration can I expect to see this compound-related artifacts?

A3: Due to its long intravascular half-life of approximately 14-21 hours and subsequent uptake by the reticuloendothelial system, this compound-induced artifacts can persist for an extended period. The product insert for this compound notes that it may affect the diagnostic ability of MRI for up to 3 months. For brain imaging, significant artifacts are commonly observed when MRI is performed within 3 days of administration.

Troubleshooting Guide

Issue: Significant signal loss and geometric distortion are observed on SWI/GRE images, obscuring the region of interest.

Cause: High concentration of this compound in the blood vessels leading to strong susceptibility effects. SWI and GRE sequences are inherently sensitive to these magnetic field variations.

Solutions:

  • Optimize Imaging Time: The most effective strategy is to increase the time interval between this compound administration and the MRI scan. A delay of 5-6 days is recommended to significantly reduce artifacts on both T1-weighted and SWI/GRE sequences.

  • Adjust Imaging Sequences:

    • Use Spin-Echo (SE) or Fast Spin-Echo (FSE) Sequences: These sequences utilize a 180-degree refocusing pulse that helps to mitigate the signal loss caused by local magnetic field inhomogeneities.

    • Reduce Echo Time (TE): For GRE sequences, using the shortest possible TE can help to minimize the time available for signal dephasing, thereby reducing the extent of the artifact.

  • Lower the this compound Dose: If diagnostically feasible, using a lower dose of this compound can reduce the magnitude of the susceptibility artifacts. Diagnostic imaging doses typically range from 1-5 mg/kg, which is significantly lower than the therapeutic dose.

Issue: Unexpected signal enhancement or signal drop is present on T1-weighted images, mimicking pathology or obscuring gadolinium enhancement.

Cause: this compound's T1-shortening effect can lead to hyperintensity (enhancement) on T1-weighted images. At very high concentrations, particularly shortly after administration, it can cause a paradoxical signal drop.

Solutions:

  • Acquire a Pre-Contrast T1-Weighted Scan: Always acquire a T1-weighted scan before the administration of any gadolinium-based contrast agent if the subject has recently received this compound. This will help to differentiate between this compound-induced enhancement and enhancement from other contrast agents.

  • Optimize Time Delay: As with susceptibility artifacts, allowing a 5-6 day interval between this compound administration and the scan will minimize these T1 effects. A study observed that a T1 signal drop was associated with a shorter interval post-injection compared to T1 enhancement.

  • Review Patient History: Always confirm if a patient has recently received intravenous iron therapy before an MRI examination to avoid misinterpretation of images.

Quantitative Data Summary

The following table summarizes the incidence of this compound-induced artifacts in brain MRI from a study of 40 patients who underwent imaging within 3 months of receiving a therapeutic dose of this compound.

MRI SequenceType of ArtifactIncidenceRecommended Time Interval for Mitigation
T1-weightedEnhancement or Signal Drop68%5-6 days
SWI/GRESusceptibility Artifacts63%5-6 days

Experimental Protocols

Protocol: Administration of this compound for Brain MRI with Minimized Artifacts

This protocol provides a standardized methodology for the administration of this compound for research applications in brain MRI, aiming to reduce the impact of artifacts.

1. Subject Screening:

  • Confirm no history of allergic reactions to intravenous iron products.

  • Ensure the subject does not have iron overload conditions.

  • Document the date and time of the last this compound administration if applicable.

2. Dosing and Preparation:

  • The typical diagnostic dose of this compound for MRI is 3-5 mg/kg of body mass. Doses as low as 1-2 mg/kg may be sufficient for some applications and will produce fewer artifacts.

  • This compound (concentration of 30 mg/mL) should always be diluted in normal saline to at least five times its original volume. For example, a 7 mL dose should be diluted with 28 mL of normal saline for a total volume of 35 mL.

3. Administration:

  • Administer the diluted this compound solution via a slow intravenous infusion over a minimum of 15 minutes. Bolus injections should be avoided to minimize the risk of adverse reactions and severe artifacts.

  • If dynamic imaging is required, a bolus injection of the diluted solution may be performed using a power injector at a rate of 1-2 mL/s, followed by a 20-50 mL saline flush.

4. Imaging Timing:

  • For optimal image quality with minimal artifacts, schedule the MRI examination 5-6 days after the this compound infusion.

  • If earlier imaging is necessary, be aware of the high likelihood of significant artifacts, especially on SWI/GRE and T1-weighted sequences.

5. MRI Sequence Selection:

  • For anatomical imaging: Prioritize T2-weighted FSE sequences.

  • If T1-weighted imaging is necessary: Acquire images before and after any other contrast administration.

  • For vascular or susceptibility-based imaging: Use the shortest possible TE on GRE sequences. Be prepared for significant signal loss in the initial days following administration.

Visualizations

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Subject Screening Subject Screening Dose Calculation Dose Calculation Subject Screening->Dose Calculation This compound Administration This compound Administration Dose Calculation->this compound Administration Waiting Period Waiting Period This compound Administration->Waiting Period 5-6 Days MRI Acquisition MRI Acquisition Waiting Period->MRI Acquisition Image Analysis Image Analysis MRI Acquisition->Image Analysis

Caption: Experimental workflow for this compound-enhanced MRI.

G This compound (USPIO) This compound (USPIO) Local Magnetic Field Local Magnetic Field This compound (USPIO)->Local Magnetic Field Induces Inhomogeneity T1/T2* Shortening T1/T2* Shortening This compound (USPIO)->T1/T2* Shortening Proton Dephasing Proton Dephasing Local Magnetic Field->Proton Dephasing Accelerates Signal Loss Signal Loss Proton Dephasing->Signal Loss Distortion Distortion Proton Dephasing->Distortion T1 Enhancement/Drop T1 Enhancement/Drop T1/T2* Shortening->T1 Enhancement/Drop T2* Hypointensity T2* Hypointensity T1/T2* Shortening->T2* Hypointensity

Caption: Mechanism of this compound-induced MRI artifacts.

G Intravascular this compound Intravascular this compound Phagocytosis Phagocytosis Intravascular this compound->Phagocytosis Macrophage Macrophage Macrophage->Phagocytosis Intracellular this compound Intracellular this compound Phagocytosis->Intracellular this compound Altered MRI Signal Altered MRI Signal Intracellular this compound->Altered MRI Signal Local T2* Decrease

Caption: Cellular uptake of this compound and its impact on MRI signal.

References

Technical Support Center: Long-Term Tracking of Ferumoxytol-Labeled Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ferumoxytol for long-term cell tracking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell labeling?

A1: The optimal concentration of this compound for cell labeling is a balance between achieving a strong MRI signal and maintaining cell viability. A concentration of 500 µg iron/ml this compound with 10 µg/ml protamine sulfate has been shown to provide significant cellular iron uptake and T2 signal effects without impairing the viability of adipose-derived stem cells (ADSCs).[1] However, it is crucial to optimize this concentration for your specific cell type, as high concentrations (600-700 µg/ml) can lead to a decrease in viability.[2]

Q2: How long can I expect the MRI signal from this compound-labeled cells to persist in vivo?

A2: The persistence of the MRI signal depends on several factors, including the local microenvironment, cell viability, and proliferation. In some studies, the signal from this compound-labeled cells could be tracked for up to 40 days.[3] However, the signal may decrease over time due to metabolization of the iron oxide label, which can serve as an indicator of the viability of the stem-cell transplant.[1] Signal artifacts in surrounding tissues, particularly in the liver, spleen, and bone marrow, can persist for several months.[4]

Q3: Does this compound labeling affect cell viability and function?

A3: At optimized concentrations, this compound labeling has been shown to have no toxic effects on the viability or stemness of various cell types, including human umbilical cord blood-derived mesenchymal stem cells (hUCB-MSCs) and neural stem cells (NSCs). However, higher concentrations can negatively impact cell viability. It is essential to perform viability assays (e.g., Trypan Blue exclusion, MTT assay) after labeling to ensure the health of your specific cell population. Some studies have even noted a significant increase in cellular metabolism with this compound labeling.

Q4: Can I distinguish between live and dead labeled cells in vivo?

A4: Differentiating between live and dead this compound-labeled cells in vivo based solely on MRI can be challenging. However, the gradual decrease in the hypointense signal on T2-weighted images over time may indicate the metabolization of iron from non-viable cells. Histological analysis of explanted tissues remains the gold standard for confirming the viability and fate of transplanted cells.

Q5: What are the key considerations for MRI acquisition when tracking this compound-labeled cells?

A5: T2 or T2*-weighted MRI sequences are typically used to detect the hypointense signal generated by this compound-labeled cells. The long circulating half-life of this compound (14–21 hours) can cause background enhancement in the blood pool phase. For brain imaging, signal changes can peak around 24 hours after administration. It is important to establish a baseline MRI before cell transplantation and to be aware that MRI signal alterations in some organs can persist for up to 3 months.

Troubleshooting Guides

Problem 1: Weak or No MRI Signal from Labeled Cells

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient Labeling Efficiency Increase the this compound concentration during incubation, but be mindful of potential toxicity. Optimize the use of transfection agents like protamine sulfate, as they can significantly enhance uptake. Confirm intracellular iron uptake using Prussian blue staining.
Low Number of Transplanted Cells Increase the number of transplanted cells. As few as 10,000 this compound-labeled cells have been detected via T2-weighted MRI.
Incorrect MRI Sequence Utilize T2 or T2*-weighted sequences which are sensitive to the signal-shortening effects of iron oxide nanoparticles.
Signal Loss Over Time The signal naturally diminishes as cells die and the iron is metabolized or as cells proliferate and the label is diluted. Consider earlier time points for imaging.

Experimental Workflow for Troubleshooting Weak MRI Signal

G start Weak/No MRI Signal sub_cause1 Insufficient Labeling? start->sub_cause1 sub_cause2 Low Cell Number? start->sub_cause2 sub_cause3 Incorrect MRI Protocol? start->sub_cause3 solution1a Increase this compound Concentration sub_cause1->solution1a solution1b Optimize Transfection Agent sub_cause1->solution1b solution1c Verify with Prussian Blue sub_cause1->solution1c solution2 Increase Transplanted Cell Dose sub_cause2->solution2 solution3 Use T2/T2*-Weighted Sequences sub_cause3->solution3 G start Image Artifacts Observed check_history Recent Therapeutic this compound? start->check_history check_timing Imaging Timepoint Post-Injection start->check_timing check_history->check_timing No solution1 Delay MRI for 5-6 Days check_history->solution1 Yes solution2 Image at Later Timepoints (>24h) check_timing->solution2 <24h acknowledge_res Acknowledge Expected RES Signal check_timing->acknowledge_res >24h, in RES organs G This compound High Intracellular This compound Iron Increased Labile Iron Pool This compound->Iron ROS Increased ROS (Reactive Oxygen Species) Iron->ROS Fenton Reaction Stress Oxidative Stress ROS->Stress Apoptosis Decreased Viability/ Apoptosis Stress->Apoptosis

References

Technical Support Center: Stabilizing Ferumoxytol Nanoparticles in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with ferumoxytol nanoparticles in biological media.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during your experiments, focusing on nanoparticle aggregation and the effects of the protein corona.

Issue 1: Nanoparticle Aggregation Detected by Dynamic Light Scattering (DLS)

Symptom: DLS results show a significant increase in hydrodynamic diameter and/or a high polydispersity index (PDI) after dispersing this compound in your biological medium.

Possible Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
High Ionic Strength of Buffer Prepare samples in a low ionic strength medium, such as 10 mM NaCl, before analysis.[1] If possible for your experiment, consider using buffers with lower salt concentrations.Reduced charge screening, leading to more stable nanoparticles with a smaller hydrodynamic diameter and lower PDI.
Phosphate-Containing Buffers Avoid or minimize the use of phosphate-buffered saline (PBS). Phosphate ions can adsorb to the nanoparticle surface, leading to a reduction in surface charge and subsequent aggregation.[2][3][4] Consider alternative buffers like MES or MOPS.Improved nanoparticle stability and prevention of aggregation in the biological medium.
Inadequate Dispersion Ensure proper initial dispersion of this compound in the medium. Use gentle vortexing or brief bath sonication. However, avoid excessive sonication which can lead to re-aggregation.[5]A homogenous, monodisperse solution of nanoparticles.
Presence of Certain Proteins The formation of a protein corona can lead to an initial increase in size. However, if this leads to precipitation, consider pre-coating the nanoparticles with a stabilizing protein like serum albumin before introducing them to the full biological medium.A more stable nanoparticle-protein complex with a consistent size distribution over time.
Issue 2: Inconsistent Cellular Uptake or Unexpected Biological Response

Symptom: You observe high variability in cellular uptake of this compound or an unexpected cellular response (e.g., toxicity, altered signaling).

Possible Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Variable Protein Corona Formation Standardize the incubation time and serum concentration when preparing your this compound dispersion. The composition of the protein corona can change over time and with different protein concentrations.More reproducible protein corona formation, leading to more consistent cellular interactions.
Surface Charge Alteration Characterize the zeta potential of your this compound nanoparticles in the final biological medium. The adsorption of proteins will alter the surface charge, which can influence cellular interactions.A better understanding of the nanoparticle's surface properties in the experimental context, allowing for more predictable cellular uptake.
Activation of Signaling Pathways by Protein Corona Be aware that the protein corona can interact with cell surface receptors and trigger specific signaling pathways. Analyze key signaling pathways relevant to your cell type and experimental goals.Identification of specific cellular responses to the nanoparticle-protein complex, providing a more complete understanding of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected size of this compound nanoparticles in a biological medium?

A1: Bare this compound nanoparticles have a hydrodynamic diameter of approximately 20-30 nm. Upon introduction into a biological medium containing proteins, the formation of a protein corona will increase the hydrodynamic diameter. The extent of this increase depends on the protein concentration and composition of the medium. For example, in the presence of human serum, the size can increase to around 35-50 nm.

Q2: How does the protein corona affect the stability of this compound?

A2: The protein corona can have a dual role. In some cases, it can stabilize the nanoparticles by preventing direct particle-particle interactions. However, in other instances, improper protein coating or the presence of certain proteins can lead to aggregation. The composition and density of the protein corona are key factors in determining the overall stability.

Q3: What is the typical zeta potential of this compound, and how does it change in biological media?

A3: In water or low ionic strength buffers, this compound typically exhibits a negative zeta potential, for instance, values between -30 mV and -40 mV have been reported. When introduced into biological media, the adsorption of proteins to the nanoparticle surface will alter the zeta potential. The final zeta potential will depend on the isoelectric points of the adsorbed proteins and is often less negative than that of the bare nanoparticles.

Q4: Can I use phosphate-buffered saline (PBS) to disperse this compound?

A4: It is generally not recommended to use PBS for dispersing this compound, as phosphate ions can interact with the nanoparticle surface and induce aggregation. If PBS must be used, it is crucial to monitor the stability of the nanoparticles closely using DLS.

Q5: How can I minimize batch-to-batch variability in my experiments?

A5: To minimize variability, it is important to use a consistent batch of this compound and to standardize your dispersion protocol. This includes using the same biological medium composition, protein concentration, incubation time, and temperature for each experiment. Characterizing each new batch of this compound for its size and zeta potential in a simple buffer is also a good quality control step.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) Analysis

This protocol outlines the steps for measuring the hydrodynamic diameter and polydispersity index (PDI) of this compound nanoparticles.

  • Sample Preparation:

    • Dilute the this compound stock solution in the desired biological medium or buffer to a final concentration suitable for DLS (typically 0.1-1.0 mg/mL).

    • Ensure the diluent is filtered through a 0.22 µm filter to remove any dust or contaminants.

    • Gently mix the sample by pipetting or brief vortexing. Avoid vigorous shaking to prevent bubble formation.

    • Allow the sample to equilibrate at the desired temperature for at least 5-10 minutes before measurement.

  • Instrument Setup:

    • Set the measurement temperature to the desired value (e.g., 25°C or 37°C).

    • Input the correct viscosity and refractive index for the dispersant.

    • Select an appropriate measurement angle (typically 90° or 173°).

  • Measurement:

    • Carefully transfer the sample to a clean DLS cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution.

    • Report the Z-average diameter and the polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for monodisperse samples.

Protocol 2: Zeta Potential Measurement

This protocol describes the measurement of the surface charge of this compound nanoparticles.

  • Sample Preparation:

    • Prepare the this compound dispersion in a low ionic strength buffer (e.g., 10 mM NaCl) for optimal results. Measurements in high ionic strength media like cell culture media can be challenging due to high conductivity.

    • If measuring in a complex medium is necessary, dilute the sample to minimize conductivity while still obtaining a stable signal.

    • Filter the dispersant through a 0.22 µm filter.

  • Instrument Setup:

    • Use a dedicated zeta potential cell. Ensure the electrodes are clean.

    • Set the measurement temperature.

    • Input the dielectric constant and viscosity of the dispersant.

  • Measurement:

    • Carefully inject the sample into the zeta potential cell, avoiding bubbles.

    • Perform multiple measurements to obtain a reliable average.

  • Data Analysis:

    • The instrument software will calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.

    • Report the average zeta potential and its standard deviation.

Protocol 3: Transmission Electron Microscopy (TEM) Sample Preparation

This protocol provides a general method for preparing this compound nanoparticles for TEM imaging.

  • Grid Preparation:

    • Use a carbon-coated copper TEM grid.

    • The grid may be glow-discharged immediately before use to make the carbon surface hydrophilic, which promotes even spreading of the sample.

  • Sample Application:

    • Dilute the this compound nanoparticle suspension significantly in ultrapure water (e.g., 1:50 dilution).

    • Apply a small droplet (e.g., 5-10 µL) of the diluted suspension onto the carbon-coated side of the TEM grid.

    • Allow the droplet to sit for 1-2 minutes.

  • Staining and Drying:

    • Wick away the excess liquid from the edge of the grid with a piece of filter paper.

    • For negative staining (optional, to visualize the carbohydrate coating), immediately apply a droplet of a heavy metal stain (e.g., 2% uranyl acetate) for 30-60 seconds. Wick away the excess stain.

    • Allow the grid to air dry completely before inserting it into the TEM.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_interpretation Data Interpretation & Troubleshooting NP_Stock This compound Stock Dispersion Dispersion in Biological Medium NP_Stock->Dispersion Dilution & Mixing DLS DLS Measurement (Size & PDI) Dispersion->DLS Zeta Zeta Potential Measurement Dispersion->Zeta TEM TEM Imaging (Morphology) Dispersion->TEM Interpretation Analyze Results DLS->Interpretation Zeta->Interpretation TEM->Interpretation Stable Stable Nanoparticles Interpretation->Stable Unstable Unstable Nanoparticles (Aggregation) Interpretation->Unstable Troubleshoot Troubleshoot (Adjust Protocol) Unstable->Troubleshoot Modify Troubleshoot->Dispersion Modify

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic Start High PDI or Increased Size in DLS? Check_Buffer Is the buffer high ionic strength or phosphate-based? Start->Check_Buffer Yes Change_Buffer Action: Use low ionic strength or non-phosphate buffer. Check_Buffer->Change_Buffer Yes Check_Dispersion Was the initial dispersion adequate? Check_Buffer->Check_Dispersion No End Re-evaluate Stability Change_Buffer->End Optimize_Dispersion Action: Optimize mixing/sonication. Check_Dispersion->Optimize_Dispersion No Consider_Corona Is protein corona formation leading to aggregation? Check_Dispersion->Consider_Corona Yes Optimize_Dispersion->End Pre_Coat Action: Pre-coat with a stabilizing protein. Consider_Corona->Pre_Coat Yes Consider_Corona->End No Pre_Coat->End

Caption: Troubleshooting logic for this compound aggregation.

References

Technical Support Center: Troubleshooting Ferumoxytol Aggregation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to ferumoxytol aggregation in cell culture experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a superparamagnetic iron oxide nanoparticle coated with a carbohydrate shell.[1] In research, it is often used for magnetic cell labeling, enabling cell tracking in vivo using magnetic resonance imaging (MRI).[2] It can also be used to study cellular iron metabolism and for targeted drug delivery applications.

Q2: I'm observing precipitates in my cell culture after adding this compound. What could be the cause?

The appearance of precipitates, cloudiness, or a film at the bottom of your culture vessel after the addition of this compound is likely due to nanoparticle aggregation.[3] Several factors can contribute to this issue:

  • High Concentration: Exceeding the optimal concentration of this compound in your specific cell culture medium can lead to aggregation.[3]

  • Temperature Shock: Adding a cold, concentrated stock solution of this compound directly to warmer culture medium can cause the nanoparticles to aggregate.[3]

  • pH Instability: Significant shifts in the pH of the culture medium (typically outside the 7.2-7.4 range) can affect the stability of this compound. This compound's catalytic activity, which may influence its stability, is known to be pH-dependent.

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and induce aggregation. For instance, calcium salts are known to be prone to precipitation.

  • Low Serum Concentration: Serum proteins can play a crucial role in stabilizing nanoparticles by forming a "protein corona" that prevents aggregation. Insufficient serum in the medium can lead to instability.

Q3: How can I prevent this compound aggregation in my cell culture experiments?

To prevent this compound aggregation, consider the following preventative measures:

  • Optimize this compound Concentration: Determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions through a dose-response experiment.

  • Pre-warm Solutions: Before adding to your cell culture, allow the this compound stock solution and the cell culture medium to equilibrate to the same temperature (e.g., 37°C).

  • Maintain pH Stability: Ensure your cell culture medium is properly buffered (e.g., with HEPES or sodium bicarbonate) and the incubator's CO₂ level is correctly calibrated to maintain a stable pH.

  • Ensure Adequate Serum Concentration: If your experiment allows, use a sufficient concentration of serum (e.g., 10% FBS) in your culture medium to help stabilize the this compound nanoparticles. The addition of serum has been shown to improve the colloidal stability of iron oxide nanoparticles.

  • Proper Mixing Technique: When preparing your final working solution, add the this compound stock solution to the cell culture medium dropwise while gently swirling the medium to ensure gradual and even dispersion.

Troubleshooting Guides

Visual Inspection and Confirmation of Aggregation

If you suspect this compound aggregation, the first step is to visually inspect the culture and then confirm the presence of aggregates.

Experimental Protocol: Microscopic Examination

  • Sample Preparation: Carefully aspirate a small aliquot of the cell culture medium containing this compound from the culture vessel.

  • Microscopy: Place a drop of the medium onto a microscope slide and cover it with a coverslip.

  • Observation: Examine the sample under a light microscope. Look for the presence of dark, particulate matter or crystalline structures, which are indicative of aggregation.

Troubleshooting Workflow for this compound Aggregation

If aggregation is confirmed, follow this systematic troubleshooting workflow to identify and resolve the issue.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solutions cluster_3 Advanced Checks cluster_4 Outcome start This compound Aggregation Observed check_concentration Is this compound Concentration Too High? start->check_concentration check_temp Was there a Temperature Shock? check_concentration->check_temp No solution_concentration Optimize Concentration (Titration Experiment) check_concentration->solution_concentration Yes check_ph Is the Medium pH Unstable? check_temp->check_ph No solution_temp Pre-warm All Reagents to 37°C check_temp->solution_temp Yes solution_ph Ensure Proper Buffering and CO2 Levels check_ph->solution_ph Yes check_serum Is Serum Concentration Sufficient? check_ph->check_serum No end Aggregation Resolved solution_concentration->end solution_temp->end solution_ph->end solution_serum Increase Serum Concentration solution_serum->end check_serum->solution_serum No check_serum->end Yes

Caption: A troubleshooting workflow for addressing this compound aggregation.

Quantitative Data Summary

The stability of iron oxide nanoparticles like this compound is influenced by various factors. The following table summarizes key parameters and their impact on nanoparticle stability.

ParameterEffect on StabilityRecommendationCitation
Concentration High concentrations can exceed solubility limits, leading to aggregation.Perform a titration to find the optimal working concentration.
Temperature Sudden temperature changes (e.g., adding cold stock to warm media) can induce precipitation.Equilibrate all solutions to the experimental temperature before mixing.
pH Deviations from the optimal physiological pH range (7.2-7.4) can alter nanoparticle surface charge and lead to aggregation.Use properly buffered media and maintain calibrated incubator CO₂ levels.
Serum Proteins Serum proteins can coat nanoparticles, preventing aggregation through steric hindrance and electrostatic repulsion.In serum-dependent cultures, ensure an adequate serum concentration (e.g., 10% FBS). For serum-free conditions, consider alternative stabilizing agents.

Potential Impact on Signaling Pathways

Iron can participate in Fenton and Haber-Weiss reactions, leading to the generation of reactive oxygen species (ROS). An excess of intracellular iron, potentially exacerbated by the uptake of aggregated nanoparticles, can lead to oxidative stress. This can activate signaling pathways involved in cellular defense and apoptosis.

G cluster_0 Cellular Uptake cluster_1 Intracellular Events cluster_2 Cellular Response cluster_3 Outcome This compound This compound Aggregates iron_release Increased Intracellular Iron Release This compound->iron_release ros Reactive Oxygen Species (ROS) Production iron_release->ros stress_pathways Activation of Oxidative Stress Pathways (e.g., Nrf2) ros->stress_pathways apoptosis Induction of Apoptosis ros->apoptosis outcome Altered Cell Viability and Function stress_pathways->outcome apoptosis->outcome

References

Technical Support Center: Optimizing Ferumoxytol-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferumoxytol. Our goal is to help you minimize its impact on cell viability and function to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound-induced cytotoxicity is primarily driven by the generation of reactive oxygen species (ROS) through the Fenton reaction.[1][2][3] The nanoparticle's iron core, containing both ferrous (Fe2+) and ferric (Fe3+) iron, catalyzes the conversion of hydrogen peroxide—often present in higher concentrations in cancer cells—into highly reactive hydroxyl radicals.[3][4] This leads to oxidative stress, lipid peroxidation, and ultimately, a form of iron-dependent cell death known as ferroptosis. This effect is particularly pronounced in cells with low expression of the iron exporter protein ferroportin (FPN), which leads to higher intracellular iron accumulation.

Q2: How does this compound affect macrophage function?

A2: this compound has significant immunomodulatory effects, particularly on macrophages. It can induce the polarization of tumor-associated macrophages (TAMs) from an anti-inflammatory M2 phenotype to a pro-inflammatory M1 phenotype. This repolarization is associated with increased production of pro-inflammatory cytokines like TNF-α and enhanced phagocytic activity against tumor cells. The uptake of this compound by macrophages is primarily mediated by scavenger receptor type A I/II (SR-AI/II).

Q3: Can this compound labeling affect stem cell differentiation?

A3: Yes, this compound labeling can influence stem cell differentiation in a concentration and time-dependent manner. High concentrations of this compound have been observed to increase astrocytic differentiation while concurrently decreasing neuronal differentiation in human neural progenitor cells. Therefore, it is crucial to optimize labeling protocols to use the minimum effective concentration for imaging without adversely affecting the desired differentiation pathway.

Q4: What are the typical concentrations of this compound used for cell labeling?

A4: The optimal concentration of this compound for cell labeling varies depending on the cell type and the specific application. For many stem cell types, concentrations ranging from 25 to 500 µg Fe/ml are commonly reported. It is essential to perform a dose-response curve to determine the ideal concentration that provides sufficient signal for detection (e.g., in MRI) while maintaining high cell viability.

Troubleshooting Guides

Issue 1: High Cell Death After this compound Labeling

Possible Cause 1: Excessive this compound Concentration.

  • Solution: Perform a concentration titration study to identify the lowest effective concentration that provides a detectable signal for your imaging modality. Start with a broad range (e.g., 25, 50, 100, 200, 500 µg/ml) and assess cell viability using a standard assay like MTT or Trypan Blue exclusion.

Possible Cause 2: Prolonged Incubation Time.

  • Solution: Reduce the incubation time. Typical incubation periods for this compound labeling range from 4 to 24 hours. Test shorter incubation times (e.g., 4, 8, 12, 24 hours) to find the minimum time required for sufficient nanoparticle uptake.

Possible Cause 3: Cell Type Sensitivity.

  • Solution: Some cell lines are inherently more sensitive to iron-induced oxidative stress. For these cells, consider co-incubation with an antioxidant, such as N-acetylcysteine, to mitigate ROS-induced damage. Additionally, ensure the cell culture medium is fresh and contains appropriate supplements to support cell health.

Issue 2: Labeled Cells Show Altered Phenotype or Function

Possible Cause 1: this compound-Induced Gene Expression Changes.

  • Solution: this compound can alter the expression of genes related to oxidative stress and inflammation. It is advisable to perform functional assays relevant to your cell type of interest (e.g., differentiation assays for stem cells, cytokine secretion for immune cells) after labeling to confirm that the desired cellular functions are preserved. If alterations are observed, re-optimize the labeling protocol with lower concentrations or shorter incubation times.

Possible Cause 2: Interference with Signaling Pathways.

  • Solution: The iron from this compound can interfere with various cellular signaling pathways. If you suspect this is occurring, consider using a lower labeling concentration or a different type of nanoparticle if possible. It is also important to include unlabeled control cells in all functional experiments to accurately assess the impact of the labeling process.

Data at a Glance

Table 1: Concentration-Dependent Effects of this compound on Cell Viability

Cell TypeThis compound Concentration (µg Fe/ml)Incubation Time (hours)Cell Viability (%)Reference
Adipose-Derived Stem Cells (ADSCs)50024>95%
Human Mesenchymal Stem Cells (hMSCs)10024~100%
Human Mesenchymal Stem Cells (hMSCs)20024Drops significantly with lipofectin
Human Umbilical Cord Blood-MSCs100 (with 10 µg/ml protamine sulfate)2491.64 ± 3.66%
Human Umbilical Cord Blood-MSCs100 (with 40 µg/ml protamine sulfate)2483.86 ± 4.58%
Human Umbilical Cord Blood-MSCs400 (with 40 µg/ml protamine sulfate)2484.19 ± 5.76%

Table 2: Impact of this compound on Cellular Iron Uptake and MRI Signal

Cell TypeThis compound Concentration (µg Fe/ml)Cellular Iron Uptake (pg Fe/cell)T2 Relaxation Time (ms)Reference
Adipose-Derived Stem Cells (ADSCs)100~2.5~100
Adipose-Derived Stem Cells (ADSCs)300~7.5~60
Adipose-Derived Stem Cells (ADSCs)500~12.5~40
Mesenchymal Stem Cells (MSCs)Optimized Protocol2.11 ± 0.12 µg Fe in 500K cells4.58 ± 0.04

Key Experimental Protocols

Protocol 1: this compound Labeling of Stem Cells

This protocol is adapted from procedures for labeling mesenchymal stem cells.

  • Preparation of Labeling Medium:

    • Prepare Solution A: In a sterile conical tube, mix 1 ml of serum-free medium with 93.1 µl of this compound (stock: 30 mg/ml).

    • Prepare Solution B: In a separate sterile conical tube, mix 1 ml of serum-free medium with 7 µl of protamine sulfate (stock: 10 mg/ml).

    • Allow both solutions to equilibrate at room temperature for 5 minutes.

    • Combine Solution A and Solution B. Gently mix and let the solution rest for 5 minutes to allow for the formation of this compound-protamine sulfate complexes.

    • Add 5 ml of serum-free medium to the combined solution for a final volume of 7 ml.

  • Cell Labeling:

    • Culture stem cells to approximately 80% confluency.

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

    • Add fetal bovine serum (FBS) to a final concentration of 10% and continue to incubate overnight.

  • Post-Labeling Processing:

    • Aspirate the labeling medium and wash the cells three times with sterile PBS to remove any unincorporated this compound.

    • Harvest the cells using trypsin-EDTA.

    • The labeled cells are now ready for downstream applications.

Protocol 2: Assessment of this compound-Induced Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete culture medium at various concentrations (e.g., 25, 50, 100, 200, 400 µg Fe/ml).

  • Incubation: Remove the old medium from the cells and add 100 µl of the this compound-containing medium to each well. Incubate for 24 hours.

  • Recovery: Discard the this compound-containing medium, wash the cells with PBS, and add fresh complete culture medium. Incubate for an additional 48 hours.

  • Viability Assay: Perform a standard cell viability assay, such as MTT or WST-1, according to the manufacturer's instructions.

  • Data Analysis: Calculate the relative cell viability as the ratio of the absorbance of the treated wells to the control (untreated) wells.

Visualizing the Mechanisms

Below are diagrams illustrating key pathways and workflows related to this compound's cellular interactions.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Ferumoxytol_ext This compound Endocytosis Endocytosis Ferumoxytol_ext->Endocytosis Ferumoxytol_int Intracellular This compound Endocytosis->Ferumoxytol_int Lysosome Lysosome Ferumoxytol_int->Lysosome Iron_release Iron Release (Fe2+/Fe3+) Lysosome->Iron_release Fenton Fenton Reaction Iron_release->Fenton H2O2 Hydrogen Peroxide (H2O2) H2O2->Fenton ROS Reactive Oxygen Species (ROS) Fenton->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis

This compound-induced ferroptosis signaling pathway.

G start Start: Culture Cells to 80% Confluency wash1 Wash Cells with PBS start->wash1 prep_labeling Prepare this compound Labeling Medium add_labeling Add Labeling Medium to Cells prep_labeling->add_labeling wash1->add_labeling incubate1 Incubate for 4 Hours add_labeling->incubate1 add_fbs Add FBS (10%) and Incubate Overnight incubate1->add_fbs wash2 Wash Cells 3x with PBS add_fbs->wash2 harvest Harvest Labeled Cells wash2->harvest end Ready for Downstream Applications harvest->end

Experimental workflow for labeling cells with this compound.

G cluster_macrophage Macrophage cluster_tumor Tumor Microenvironment This compound This compound M2_Macrophage M2 Macrophage (Anti-inflammatory) M1_Macrophage M1 Macrophage (Pro-inflammatory) M2_Macrophage->M1_Macrophage Polarization Tumor_Cell Tumor Cell M1_Macrophage->Tumor_Cell Increased Phagocytosis & Pro-inflammatory Cytokines Apoptosis Apoptosis Tumor_Cell->Apoptosis

This compound-mediated macrophage polarization and anti-tumor effect.

References

Technical Support Center: Overcoming Limitations of Ferumoxytol in Quantitative Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ferumoxytol in quantitative imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing persistent signal enhancement in my T1-weighted images days after this compound administration?

A1: this compound has a long intravascular half-life of approximately 14-15 hours.[1][2][3] This prolonged presence in the bloodstream leads to sustained T1 shortening and, consequently, persistent signal enhancement on T1-weighted images.[4][5] The signal enhancement can be observed for 24-48 hours after infusion at a dose of 5 mg Fe/kg. Furthermore, as this compound is cleared by the reticuloendothelial system (RES), residual signal changes in organs like the liver, spleen, and bone marrow can persist for several months.

Troubleshooting:

  • Imaging Time Points: If your study design allows, schedule imaging sessions to account for the long half-life. For dynamic contrast-enhanced studies, the initial hours post-injection are critical. For studies on RES uptake, delayed imaging at 24, 48, or even 72 hours may be necessary.

  • Patient History: For clinical studies, it is crucial to document any recent therapeutic administration of this compound for anemia, as this can significantly impact image interpretation. A recommended interval of 5-6 days between therapeutic this compound administration and a brain MRI can help minimize imaging degradation.

Q2: My quantitative T2* measurements are showing high variability. What could be the cause?

A2: The relationship between this compound concentration and T2/R2 relaxation rates is not always linear, especially in whole blood. This non-linearity can introduce variability in quantitative measurements. Factors influencing this include compartmentalization of water protons and the aggregation of this compound particles within the blood. Additionally, the T2/T2* relaxivity of this compound increases with magnetic field strength.

Troubleshooting:

  • Calibration: Perform phantom studies using a range of this compound concentrations in saline, plasma, and whole blood to establish calibration curves specific to your imaging setup (field strength, temperature).

  • Quantitative Susceptibility Mapping (QSM): Consider using QSM, which can provide a more direct and linear relationship between this compound concentration and the measured signal. QSM derives the magnetic susceptibility distribution from the phase images, offering a quantitative measure of this compound concentration.

  • Pulse Sequence Selection: Utilize multi-echo gradient-echo sequences to obtain robust T2* maps.

Q3: How can I accurately quantify this compound concentration in tissues?

A3: Direct quantification of this compound concentration can be challenging due to the complex relationship between concentration and MR signal. However, several techniques can be employed for accurate estimation.

Troubleshooting:

  • Quantitative Susceptibility Mapping (QSM): QSM has been shown to have a linear relationship between this compound concentration and susceptibility, making it a reliable method for quantification. It requires both pre- and post-contrast imaging to differentiate the susceptibility change due to this compound from endogenous iron.

  • R2* Relaxometry: While the relationship can be non-linear in blood, R2* measurements can be correlated with this compound concentration, especially with proper calibration.

  • Magnetic Particle Imaging (MPI): For preclinical studies, MPI offers a direct and highly sensitive method for quantifying iron oxide nanoparticles like this compound, with a linear relationship between signal and concentration.

Q4: I am observing significant susceptibility artifacts in my gradient-echo images. How can I minimize these?

A4: this compound is a superparamagnetic iron oxide nanoparticle that induces strong T2* shortening, leading to susceptibility artifacts, particularly in gradient-echo (GRE) and susceptibility-weighted imaging (SWI) sequences.

Troubleshooting:

  • Optimize Echo Time (TE): A shorter TE can help to reduce the signal loss caused by T2* shortening.

  • Imaging Resolution: Increasing the imaging resolution can improve the detection of smaller vessels and reduce partial volume effects that can exacerbate artifacts.

  • Time Interval: As mentioned in Q1, allowing a sufficient time interval (5-6 days) between therapeutic this compound administration and MRI can reduce these artifacts.

Quantitative Data Summary

Table 1: this compound Relaxivity and Susceptibility

ParameterValueField StrengthMediumReference
r1 Relaxivity 15 mM⁻¹s⁻¹1.5 TNot Specified
r2 Relaxivity 89 mM⁻¹s⁻¹1.5 TNot Specified
Susceptibility Slope 13.3 ± 0.2 ppm·mg⁻¹·mL7 TPhantom

Table 2: Comparison of MPI Signal for Different Iron Oxide Nanoparticles

NanoparticleRelative MPI Signal StrengthReference
This compound ~1.5x weaker (in labeled cells)
Ferucarbotran ~4x stronger (at equimolar concentrations)

Experimental Protocols

Protocol 1: In Vivo Quantification of this compound using QSM

  • Pre-contrast Imaging: Acquire a multi-echo 3D gradient-echo sequence of the region of interest before this compound administration.

  • This compound Administration: Administer this compound intravenously at the desired dose (e.g., 1-4 mg Fe/kg).

  • Post-contrast Imaging: Repeat the same multi-echo 3D gradient-echo sequence at a specified time point after administration.

  • Phase Processing: Unwrap the phase images from both pre- and post-contrast scans.

  • Background Field Removal: Apply a background field removal algorithm (e.g., SHARP, V-SHARP) to the unwrapped phase images.

  • QSM Reconstruction: Solve the inverse problem to calculate the quantitative susceptibility maps from the processed phase images.

  • Quantification: Subtract the pre-contrast susceptibility map from the post-contrast map to obtain the change in susceptibility (Δχ), which is directly proportional to the this compound concentration.

Visualizations

experimental_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Research Phase cluster_analysis Data Analysis phantom_study Phantom Studies (Saline, Plasma, Blood) animal_model In Vivo Animal Model phantom_study->animal_model Calibration pre_contrast Pre-Contrast MRI (T1, T2*, QSM sequences) animal_model->pre_contrast Protocol Development administration This compound Administration (Controlled Dose) pre_contrast->administration post_contrast Post-Contrast MRI (Identical Sequences) administration->post_contrast image_processing Image Processing (e.g., Phase Unwrapping) post_contrast->image_processing quantification Quantitative Analysis (QSM, R2* Mapping) image_processing->quantification correlation Correlation with Histology/Other Modalities quantification->correlation

Caption: Experimental workflow for quantitative imaging with this compound.

troubleshooting_logic issue Observed Issue persistent_signal Persistent T1 Enhancement issue->persistent_signal high_t2_variability High T2* Variability issue->high_t2_variability quantification_inaccuracy Inaccurate Quantification issue->quantification_inaccuracy susceptibility_artifacts Susceptibility Artifacts issue->susceptibility_artifacts adjust_timing Adjust Imaging Timepoints persistent_signal->adjust_timing patient_history Check Patient History persistent_signal->patient_history phantom_calibration Perform Phantom Calibration high_t2_variability->phantom_calibration use_qsm Utilize QSM high_t2_variability->use_qsm quantification_inaccuracy->phantom_calibration quantification_inaccuracy->use_qsm optimize_te Optimize Echo Time (TE) susceptibility_artifacts->optimize_te increase_resolution Increase Image Resolution susceptibility_artifacts->increase_resolution time_interval Allow 5-6 Day Interval susceptibility_artifacts->time_interval solution Potential Solution

Caption: Troubleshooting logic for common this compound imaging issues.

References

strategies to enhance ferumoxytol uptake in specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ferumoxytol-based applications. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance this compound uptake in specific cell types for imaging and therapeutic applications.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing this compound uptake.

Issue 1: Low Labeling Efficiency in Stem Cells (e.g., Mesenchymal Stem Cells - MSCs)

Question: My MSCs show poor uptake of this compound, resulting in a weak signal for MRI-based cell tracking. How can I improve the labeling efficiency?

Answer:

Low labeling efficiency in stem cells is a common challenge. Here are several strategies to enhance this compound uptake:

  • Use of Transfection Agents: Cationic peptides like protamine sulfate can be used to form complexes with the negatively charged this compound nanoparticles. This complex formation facilitates the nanoparticles' interaction with the cell membrane and subsequent internalization.[1][2]

  • Formation of Nanocomplexes: A combination of heparin, protamine, and this compound (HPF) can self-assemble into nanocomplexes that are efficiently taken up by stem cells.[3][4] The order of addition of these components can influence the size and uptake efficiency of the nanocomplexes, with the FHP (this compound-Heparin-Protamine) sequence showing greater iron concentration per cell in some studies.[3]

  • Optimization of Incubation Conditions: The concentration of this compound and the incubation time are critical parameters. Increasing the this compound concentration in the labeling medium can lead to higher intracellular iron content, but it's essential to find a balance that doesn't impair cell viability. An overnight incubation is often employed to maximize uptake.

Experimental Protocol: Enhanced this compound Labeling of MSCs using Protamine Sulfate

  • Preparation of Labeling Medium:

    • Prepare a serum-free cell culture medium (e.g., DMEM).

    • Add protamine sulfate to the medium at a final concentration of 10 µg/ml.

    • Add this compound to the protamine-containing medium at the desired final iron concentration (e.g., starting with 100 µg Fe/ml and titrating up to 500 µg Fe/ml).

    • Incubate for 5 minutes at room temperature to allow for complex formation.

  • Cell Labeling:

    • Plate 0.5 x 10^6 MSCs per well in a 6-well plate.

    • Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Add the prepared serum-free labeling medium to the cells.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Post-Labeling Incubation:

    • Add Fetal Bovine Serum (FBS) to the labeling medium to a final concentration of 10%.

    • Continue to incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Washing:

    • The next day, aspirate the labeling medium.

    • Wash the cells three times with heparinized Hank's Balanced Salt Solution (HBSS) (10 U/ml) to remove any surface-bound nanocomplexes.

  • Cell Harvesting and Analysis:

    • Trypsinize the cells and determine the cell number and viability (e.g., using a trypan blue exclusion assay).

    • Quantify intracellular iron content using methods like Prussian blue staining or mass spectrometry.

Quantitative Data Summary: this compound Labeling Efficiency in Adipose-Derived Stem Cells (ADSCs)

This compound Concentration (µg Fe/ml)Protamine Sulfate (µg/ml)Intracellular Iron Content (pg Fe/cell)Cell Viability (%)
0 (Control)10< 1> 95%
10010~5> 95%
30010~15> 95%
50010~25> 95%
70010~25 (plateau)> 95%

Issue 2: Differentiating this compound Uptake in Tumors from General Macrophage Accumulation

Question: I am using this compound to image tumor-associated macrophages (TAMs). How can I ensure the signal I'm detecting is specific to TAMs and not just circulating macrophages that have taken up the nanoparticles?

Answer:

This is a crucial point for accurate tumor imaging. Here's how you can approach this:

  • Delayed Imaging Time Points: this compound has a relatively long blood half-life (around 14.5 hours). Imaging at later time points (e.g., 24-48 hours post-injection) allows for the clearance of the nanoparticles from the circulation and their accumulation in tissue-resident macrophages like TAMs.

  • Immunohistochemistry Correlation: Correlate your MRI findings with histological analysis of the tumor tissue. Staining for macrophage markers (e.g., F4/80 in mice, CD68 or CD163 in humans) alongside Prussian blue staining for iron will confirm the co-localization of this compound within the TAM population.

  • Quantitative MRI Techniques: Advanced MRI techniques like T2* mapping can provide quantitative information about iron concentration within the tumor, which can be correlated with the density of TAMs determined from histology.

Experimental Workflow: Correlating this compound-Enhanced MRI with Histology

G cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis cluster_analysis Data Correlation A Inject this compound Intravenously B Perform MRI Scans at Delayed Time Points (e.g., 24h, 48h) A->B C Excise Tumor Tissue B->C D Process for Histology C->D E Prussian Blue Staining (for Iron) D->E F Immunohistochemistry (for Macrophage Markers) D->F G Co-localize MRI Signal with Histological Findings E->G F->G H Quantify TAM-specific This compound Uptake G->H G cluster_cell Cancer Cell with Low Ferroportin FMX This compound Endocytosis Endocytosis FMX->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Iron Increased Intracellular Iron Lysosome->Iron ROS Increased ROS (Oxidative Stress) Iron->ROS FPN Low Ferroportin (Iron Export) Iron->FPN Apoptosis Cell Death ROS->Apoptosis

References

Ferumoxytol In Vivo Applications: A Technical Support Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of ferumoxytol in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound in vivo?

A1: The primary off-target effects of this compound stem from its iron oxide nanoparticle composition and its interaction with the mononuclear phagocyte system. Key effects include:

  • Modulation of Macrophage Phenotype: this compound can induce a pro-inflammatory M1 polarization in macrophages, which may be beneficial in cancer immunotherapy but can be an undesirable inflammatory response in other contexts.[1][2]

  • Induction of Oxidative Stress: The iron core of this compound can participate in the Fenton reaction, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2]

  • Hypersensitivity Reactions: Although rare, serious and potentially fatal hypersensitivity reactions, including anaphylaxis, have been reported.[3] These may be related to complement activation-related pseudoallergy (CARPA).

  • Alteration of T-cell Function: Evidence suggests that this compound can have immunosuppressive effects on human T-lymphocytes.

  • MRI Artifacts: Due to its superparamagnetic properties, this compound can cause long-lasting artifacts on MRI scans, particularly T2-weighted and susceptibility-weighted images, which can interfere with diagnostic imaging.

Q2: How does this compound induce a pro-inflammatory (M1) phenotype in macrophages?

A2: this compound is taken up by macrophages via scavenger receptors. Once internalized, the iron oxide core can increase intracellular iron levels. This increase in iron can trigger signaling pathways, such as the MAPK and NF-κB pathways, that promote a shift towards an M1 phenotype. This is characterized by the upregulation of pro-inflammatory markers like TNF-α and CD86 and the downregulation of anti-inflammatory M2 markers like CD206 and IL-10.

Q3: What is the mechanism behind this compound-induced oxidative stress?

A3: this compound's iron oxide core can release ferrous (Fe²⁺) and ferric (Fe³⁺) iron within cells. In the presence of hydrogen peroxide (H₂O₂), which is naturally produced in cells, ferrous iron can catalyze the Fenton reaction to generate highly reactive hydroxyl radicals (•OH), a major contributor to oxidative stress. This can lead to damage to lipids, proteins, and DNA.

Q4: What are the best practices for administering this compound to minimize the risk of hypersensitivity reactions?

A4: To minimize the risk of hypersensitivity reactions, the following practices are recommended:

  • Administer as a diluted intravenous infusion over at least 15 minutes. Bolus injections are associated with a higher risk of adverse events.

  • Monitor vital signs , including blood pressure and pulse, during and for at least 30 minutes after the infusion.

  • Have resuscitation equipment and trained personnel readily available.

  • Consider premedication with intravenous steroids , especially in patients with a history of drug allergies, as this has been shown to be effective in preventing anaphylactic reactions.

Q5: How can I mitigate the impact of this compound on subsequent MRI studies?

A5: To minimize MRI artifacts from prior this compound administration for therapeutic purposes, it is recommended to wait 5-6 days before performing a brain MRI. If imaging is required sooner, using T1- or proton density-weighted pulse sequences can help to minimize the effects. T2-weighted sequences are more significantly affected and should be avoided if possible within the first few weeks.

Troubleshooting Guides

Issue 1: Unexpected Inflammatory Response or Cytotoxicity in In Vivo Model
Potential Cause Troubleshooting Step
M1 Macrophage Polarization 1. Assess Macrophage Phenotype: Isolate macrophages from the target tissue and analyze the expression of M1 (e.g., TNF-α, iNOS, CD86) and M2 (e.g., IL-10, Arg-1, CD206) markers via qPCR, flow cytometry, or ELISA. 2. Dose Reduction: Determine if a lower dose of this compound can achieve the desired primary effect with a reduced inflammatory response. 3. Co-administration of Anti-inflammatory Agents: Consider the co-administration of an anti-inflammatory agent if compatible with the experimental goals.
Oxidative Stress-induced Cell Death 1. Measure ROS Production: Use fluorescent probes like DCFH-DA to quantify intracellular ROS levels in cells isolated from the animal or in a parallel in vitro experiment. 2. Assess Apoptosis/Necrosis: Perform TUNEL staining or caspase activity assays on tissue sections to determine the extent of cell death. 3. Administer Antioxidants: Investigate whether co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate the observed cytotoxicity.
Non-specific Uptake in Off-target Tissues 1. Biodistribution Study: Perform a biodistribution study using radiolabeled or fluorescently tagged this compound to quantify its accumulation in various organs. 2. Surface Modification: For custom formulations, consider modifying the surface coating of the nanoparticles to alter their biodistribution profile.
Issue 2: Variability in Experimental Results
Potential Cause Troubleshooting Step
Batch-to-Batch Variation of this compound 1. Characterize Nanoparticles: If possible, characterize the size, charge, and iron content of each new batch of this compound. 2. Use a Single Lot: For a given set of experiments, use this compound from the same manufacturing lot to ensure consistency.
Differences in Animal Strain or Health Status 1. Standardize Animal Models: Ensure that all animals are of the same strain, age, and health status. 2. Acclimatization: Allow for a sufficient acclimatization period before starting the experiment.
Inconsistent Administration Technique 1. Standardize Injection Protocol: Ensure that the injection volume, rate, and route of administration are consistent across all animals. 2. Verify Injection Site: For intravenous injections, verify proper placement in the vein to avoid extravasation.

Quantitative Data Summary

Table 1: Effect of this compound on Macrophage Polarization Markers

Cell TypeThis compound ConcentrationMarkerChangeReference
RAW 264.7 Macrophages2.73 mg/mLTNF-α (mRNA)Upregulated
RAW 264.7 Macrophages2.73 mg/mLCD86 (mRNA)Upregulated
RAW 264.7 Macrophages2.73 mg/mLCD206 (mRNA)Downregulated
RAW 264.7 Macrophages2.73 mg/mLIL-10 (mRNA)Downregulated
Tumor-Associated Macrophages (in vivo)2.73 mg/mL (co-implanted)CD80+ cellsIncreased
Tumor-Associated Macrophages (in vivo)2.73 mg/mL (co-implanted)CD206+ cellsNo significant change initially

Table 2: this compound-Induced Reactive Oxygen Species (ROS) Production

Cell SystemThis compound ConcentrationROS MeasurementFold Increase vs. ControlReference
Co-culture of MMTV-PyMT cancer cells and macrophages2.73 mg/mLHydrogen Peroxide~11-fold
Co-culture of MMTV-PyMT cancer cells and macrophages2.73 mg/mLHydroxyl Radicals~16-fold

Experimental Protocols

Protocol 1: Assessment of Macrophage Polarization by Flow Cytometry
  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • This compound Treatment: Treat macrophages with the desired concentration of this compound or vehicle control for 24-48 hours.

  • Cell Harvesting: Gently scrape and collect the cells.

  • Antibody Staining: Resuspend cells in FACS buffer and stain with fluorescently conjugated antibodies against M1 (e.g., anti-CD86) and M2 (e.g., anti-CD206) surface markers for 30 minutes on ice.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Gate on the macrophage population and quantify the percentage of cells expressing M1 and M2 markers, as well as the mean fluorescence intensity.

Protocol 2: Detection of Intracellular ROS using DCFH-DA
  • Cell Seeding: Seed macrophages in a black, clear-bottom 96-well plate and allow them to adhere.

  • This compound Incubation: Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂).

  • DCFH-DA Loading: Remove the treatment media and wash the cells with warm PBS. Add 10 µM 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Normalization: Normalize the fluorescence intensity to the number of cells (e.g., by performing a parallel cell viability assay like MTT or by lysing the cells and measuring protein content).

Protocol 3: T-Cell Proliferation Assay (CFSE-based)
  • T-Cell Isolation: Isolate T-cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using a T-cell isolation kit.

  • CFSE Labeling: Resuspend T-cells at 1x10⁶ cells/mL in PBS and add CFSE to a final concentration of 0.5-5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete media. Wash the cells twice.

  • Co-culture Setup: Co-culture the CFSE-labeled T-cells with antigen-presenting cells (APCs) and the relevant antigen or mitogen (e.g., anti-CD3/CD28 antibodies) in a 96-well plate.

  • This compound Treatment: Add different concentrations of this compound or vehicle control to the co-culture wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry.

  • Data Analysis: Gate on the T-cell population and analyze the CFSE fluorescence. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.

Visualizations

Macrophage_Polarization_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Polarization cluster_markers Marker Expression cluster_function Functional Assays Start Isolate/Culture Macrophages (e.g., BMDM, RAW 264.7) Treatment Treat with this compound (vs. Vehicle Control) Start->Treatment Harvest Harvest Cells & Supernatant Treatment->Harvest Flow Flow Cytometry (CD86, CD206) Harvest->Flow qPCR qPCR (TNF-α, iNOS, Arg-1, IL-10) Harvest->qPCR ELISA ELISA for Cytokines (TNF-α, IL-10) Harvest->ELISA NO_Assay Nitric Oxide Assay (Griess Reagent) Harvest->NO_Assay Hypersensitivity_Troubleshooting cluster_actions Immediate Actions cluster_mitigation Future Mitigation Strategies Start Observe signs of hypersensitivity? (e.g., hypotension, rash, dyspnea) Stop_Infusion Stop this compound Infusion Immediately Start->Stop_Infusion Yes Continue_Monitoring Continue monitoring for 30 min post-infusion Start->Continue_Monitoring No Assess_Vitals Assess Vital Signs Stop_Infusion->Assess_Vitals Emergency_Response Initiate Emergency Response (if severe) Assess_Vitals->Emergency_Response Premedicate Consider Premedication (e.g., IV Steroids) Emergency_Response->Premedicate After patient stabilization Slow_Infusion Use Slower Infusion Rate Premedicate->Slow_Infusion Alternative Evaluate Alternative Formulations Slow_Infusion->Alternative

References

Technical Support Center: Optimizing MRI Pulse Sequences for Ferumoxytol-Enhanced Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ferumoxytol as a contrast agent in magnetic resonance imaging (MRI).

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during this compound-enhanced MRI experiments, presented in a question-and-answer format.

General & Safety

Q1: What is this compound and why is it used as an MRI contrast agent?

A: this compound is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle coated with a carbohydrate shell.[1] While approved by the FDA for treating iron deficiency anemia, its unique magnetic properties make it a versatile off-label MRI contrast agent.[2][3] Unlike traditional gadolinium-based contrast agents (GBCAs), this compound is biodegradable, has no known risk of nephrogenic systemic fibrosis, and is safe for use in patients with kidney disease.[4][5] Its primary advantages for MRI include a long intravascular half-life (around 14-15 hours), which allows for a prolonged imaging window, and high T1 and T2/T2* relaxivity, enabling both positive (bright-blood) and negative (dark-blood) contrast imaging.

Q2: What are the recommended dosages and administration protocols for this compound in MRI?

A: Doses for diagnostic imaging are typically lower than the therapeutic dose for anemia and vary by application. Doses ranging from 1 to 11 mg of iron per kilogram of body weight (mg Fe/kg) have been used safely in clinical studies. For safety, it is recommended to dilute this compound in 50-200 mL of a solution like 0.9% sodium chloride or 5% dextrose and administer it as a slow intravenous infusion over at least 15 minutes. Rapid bolus injections are generally discouraged due to a higher risk of adverse reactions.

Q3: What are the potential side effects and how can they be mitigated?

A: Most adverse events are mild and transient. The most common reactions, occurring in less than 2% of administrations, include hypertension, nausea, flushing, backache, and headache. Serious hypersensitivity reactions, including anaphylaxis, are rare (pooled aggregate rate of about 0.03%). To minimize risks, a slow infusion of diluted this compound is recommended. Administration should occur in a setting with trained personnel and resuscitation supplies readily available.

Q4: Are there any contraindications for using this compound?

A: Yes. This compound should not be given to patients with a known allergy to intravenous iron products or those with iron overload states, such as hemochromatosis.

Image Acquisition & Pulse Sequence Optimization

Q5: I'm seeing significant signal loss (dark spots/voids) in my images, especially on gradient-echo sequences. What's causing this and how can I fix it?

A: This is likely due to susceptibility artifacts caused by the strong T2* shortening effect of this compound, particularly at high concentrations or on T2*-sensitive sequences like gradient-recalled echo (GRE) or susceptibility-weighted imaging (SWI). These artifacts can be prominent in areas with high iron accumulation, such as the liver, spleen, and bone marrow, or at the interface between blood vessels and surrounding tissue.

Troubleshooting Steps:

  • Pulse Sequence Selection: If T2* effects are problematic, consider using a spin-echo (SE) based sequence instead of a GRE sequence. SE sequences are less sensitive to magnetic field inhomogeneities and susceptibility effects.

  • Echo Time (TE): Use a shorter TE. T2* signal decay is time-dependent, so a shorter TE will minimize signal loss before the echo is acquired.

  • Dose & Timing: A lower dose of this compound can reduce the T2* effect. For some applications, imaging during the steady-state phase (after initial distribution) rather than the first-pass bolus can also help, as the concentration in the blood is more uniform.

  • Quantitative UTE: For quantitative applications, consider using ultrashort time-to-echo (UTE) pulse sequences. These sequences acquire signal so rapidly after excitation that T2* decay is minimal, allowing for positive contrast even with high concentrations of iron oxide.

Q6: The blood vessels appear blurry or show flow artifacts in my MR angiography (MRA) images. How can I improve vascular imaging?

A: this compound's long blood-pool phase is a major advantage for MRA, as it allows for longer, high-resolution scans without the precise timing required for GBCAs.

Optimization Strategies:

  • Sequence Type: Use a T1-weighted spoiled gradient-echo (SPGR/FLASH) sequence for bright-blood angiography.

  • Navigated Sequences: The extended imaging window allows for the use of respiratory-navigated sequences, which can significantly reduce motion artifacts from breathing, especially in chest and abdominal imaging.

  • Steady-State Imaging: Acquire images during the steady-state phase (a few minutes after the infusion is complete). This provides stable vascular signal for both arteries and veins, enabling high-resolution, concurrent MRA and MR venography (MRV).

  • Increase Resolution: The long signal plateau allows for longer scan times. Use this advantage to increase the spatial resolution of your acquisition.

Q7: How do I choose between T1-weighted and T2/T2-weighted sequences for my experiment?*

A: The choice depends on the biological question you are asking. This compound acts as both a T1 (positive) and T2/T2* (negative) contrast agent.

  • Use T1-weighted sequences (e.g., SPGR/FLASH, MPRAGE) for:

    • Vascular Imaging (MRA/MRV): To visualize blood vessels as bright structures due to T1 shortening of the blood.

    • Assessing Perfusion/Vascular Leakage: In the delayed phase (e.g., 24 hours post-injection), T1 enhancement in tissues can indicate leakage through compromised barriers, such as the blood-brain barrier in tumors.

  • Use T2/T2-weighted sequences (e.g., GRE, SWI, T2-FSE) for:*

    • Detecting Macrophage Uptake: When this compound is taken up by macrophages (e.g., in inflammatory lesions or tumors), the high intracellular iron concentration causes significant T2/T2* shortening, leading to a dark signal on these sequences. This is often imaged in the delayed phase (24 hours).

    • Cerebral Blood Volume (CBV) Mapping: Dynamic Susceptibility Contrast (DSC) and steady-state CBV mapping rely on the T2* signal drop as the agent passes through or resides in the vasculature.

Q8: What are the recommended pulse sequence parameters for this compound-enhanced MRA?

A: For high-resolution 3D MRA, a T1-weighted spoiled gradient-echo sequence is commonly used. While specific parameters depend on the scanner and anatomy, a typical starting point would be:

  • Sequence: 3D Spoiled Gradient-Recalled Echo (SPGR/FLASH)

  • Repetition Time (TR): Short (e.g., < 15 ms)

  • Echo Time (TE): As short as possible to minimize T2* signal loss.

  • Flip Angle: Optimized for T1 weighting (e.g., 15-25 degrees).

  • Resolution: Aim for isotropic voxels (e.g., 1.3 mm) for multiplanar reformatting.

  • Acquisition: Can be performed as a first-pass dynamic scan or, more commonly, as a steady-state acquisition minutes after infusion.

Q9: How can I perform quantitative cerebral blood volume (CBV) mapping with this compound?

A: this compound is an excellent agent for CBV mapping because it remains in the intravascular space for a long time, unlike GBCAs which can leak out. This provides a more accurate measure of blood volume. Both Dynamic Susceptibility Contrast (DSC) and steady-state (SS) methods can be used.

  • DSC-CBV: A bolus of this compound is injected, and a T2*-weighted sequence (like GRE-EPI) is used to track the signal drop as it passes through the brain. A dose of 1-2 mg/kg provides a contrast-to-noise ratio (CNR) similar to or better than standard gadoteridol.

  • ssCBV: This method takes advantage of the long half-life. After this compound has reached a steady-state concentration in the blood, high-resolution T2-weighted images are acquired. The change in the relaxation rate (ΔR2) is proportional to the regional CBV. This technique avoids the low resolution and distortion of DSC-EPI and allows for more precise mapping.

Q10: My post-contrast T1-weighted images show less enhancement than expected, or even signal loss, after a this compound bolus. What could be the issue?

A: This is a known phenomenon called the "T1 signal drop" or T2* feed-through effect. At very high concentrations, such as during the peak of a rapid bolus injection, the T2* shortening effect of this compound can overwhelm its T1 shortening effect. This causes a paradoxical signal loss on T1-weighted images. This is more pronounced on GRE sequences than SE sequences. To mitigate this, you can use a lower dose, a slower infusion rate, or image during the steady-state phase when the blood concentration is lower and more uniform.

Post-Processing & Interpretation

Q11: How long after administration do this compound-related artifacts persist in the brain?

A: this compound can affect the diagnostic quality of brain MRI for several days to months after administration.

  • Acute Phase (First 3-7 days): Significant susceptibility artifacts on GRE/SWI sequences and pre-contrast enhancement on T1-weighted images are common. These effects can mimic hemorrhage or contrast enhancement from other sources. It is recommended to delay brain MRI for at least 5-7 days after therapeutic this compound administration to minimize these artifacts.

  • Delayed Phase (Up to 3 months): The agent may persist in the reticuloendothelial system, including meningeal macrophages, causing continued T2* shortening that can be visible on SWI for up to 3 months.

Q12: How can I differentiate between tumor enhancement and inflammatory cell uptake on delayed scans?

A: This is a key advantage of this compound's dual contrast mechanism.

  • Tumor Leakage (Extracellular): In regions with a disrupted blood-brain barrier, this compound slowly leaks into the extracellular space. This typically results in T1 enhancement (bright signal) on delayed T1-weighted images (e.g., 24 hours).

  • Macrophage Uptake (Intracellular): When this compound is phagocytosed by macrophages (e.g., in areas of inflammation or within the tumor microenvironment), the iron becomes highly concentrated within cells. This leads to a strong T2/T2 effect (dark signal)* on delayed T2/T2*-weighted images.

  • Combined Analysis: By comparing delayed T1- and T2-weighted images, you can distinguish between these processes. For example, a region that is bright on T1 and dark on T2 likely has both vascular leakage and significant macrophage activity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for planning this compound-enhanced MRI experiments.

Table 1: this compound Relaxivity

Field Strength r1 Relaxivity (mM⁻¹s⁻¹) r2 Relaxivity (mM⁻¹s⁻¹) r2* Relaxivity
1.5 T 15 - 19.0 64.9 - 89 High (not specified)
3.0 T 10 High (not specified) High (not specified)

Relaxivity values can vary based on the biological medium (e.g., plasma vs. whole blood).

Table 2: Recommended this compound Dosing for Different MRI Applications

Application Recommended Dose (mg Fe/kg) Key Considerations
MR Angiography (MRA) 2 - 4 Higher end of the range provides better SNR. Allows for steady-state, high-resolution imaging.
Cerebral Blood Volume (CBV) 1 - 2 (DSC); 3 - 7 (Steady-State) 1-2 mg/kg for DSC is comparable to standard gadolinium. Higher doses are needed for steady-state methods.
Cancer/Inflammation Imaging 5 Higher dose needed to achieve sufficient tissue enhancement and uptake by macrophages for delayed imaging.

| Cardiac Imaging | 3 | Enables high-quality, long-duration scans like 4D flow. |

Table 3: Example R2* (1/T2*) Values in Tissues Pre- and Post-Ferumoxytol (4 mg/kg dose, 24h post-infusion)

Tissue Field Strength ΔR2* (s⁻¹) (Post-Pre)
Myocardium 1.5 T 26.5 ± 7.3
Myocardium 3.0 T 37.2 ± 9.6
Liver 1.5 T 216.3 ± 32.6
Liver 3.0 T 275.6 ± 69.9
Spleen 1.5 T 336.3 ± 60.3
Spleen 3.0 T 463.9 ± 136.7

Values represent the change in R2 from baseline, indicating this compound uptake. The highest changes are seen in reticuloendothelial system organs like the liver and spleen.*

Detailed Experimental Protocols

Protocol 1: High-Resolution this compound-Enhanced MR Angiography (FE-MRA)

  • Objective: To obtain high-resolution, bright-blood images of the vasculature.

  • Methodology:

    • Patient/Subject Preparation: Ensure no contraindications. Establish intravenous access.

    • Contrast Administration: Prepare a dilution of this compound (e.g., 1 part this compound to 4 parts saline). Administer a dose of 4 mg Fe/kg via slow IV infusion over 10-15 minutes.

    • Timing: Begin imaging after the infusion is complete, during the steady-state blood pool phase. This allows for flexible and repeatable scanning.

    • Pulse Sequence:

      • Type: 3D T1-weighted spoiled gradient-echo (SPGR/FLASH) sequence.

      • TR/TE: Use the shortest possible TR and TE.

      • Flip Angle: ~20 degrees.

      • Resolution: Acquire with high spatial resolution (e.g., isotropic 1.3 mm voxels).

      • Navigation: Employ respiratory navigation for thoracic and abdominal MRA to minimize motion artifacts.

    • Post-Processing: Use maximum intensity projection (MIP) and multiplanar reformats to visualize the vasculature.

Protocol 2: Steady-State Cerebral Blood Volume (ssCBV) Mapping

  • Objective: To create high-resolution, quantitative maps of cerebral blood volume.

  • Methodology:

    • Baseline Imaging: Acquire a pre-contrast, multi-echo T2-weighted gradient-echo scan to calculate a baseline R2 map.

    • Contrast Administration: Administer this compound at a dose of 3-7 mg Fe/kg via slow IV infusion.

    • Steady-State Delay: Wait for the agent to achieve a stable concentration in the blood (typically a few minutes post-infusion).

    • Post-Contrast Imaging: Repeat the same multi-echo T2-weighted gradient-echo scan to acquire a post-contrast R2 map.

    • Quantification:

      • Calculate the change in relaxation rate: ΔR2* = R2post - R2pre.

      • ssCBV is directly proportional to ΔR2*. This relationship can be used to generate relative CBV (rCBV) maps by normalizing to a reference region (e.g., contralateral white matter).

Protocol 3: Imaging Macrophage Activity (Inflammation/Tumor Microenvironment)

  • Objective: To detect and visualize macrophage accumulation in tissues.

  • Methodology:

    • Contrast Administration: Administer this compound at a dose of 5 mg Fe/kg via slow IV infusion.

    • Delayed Imaging: Perform MRI approximately 24 hours after administration. This delay allows for clearance of the agent from the blood pool and uptake by macrophages in the reticuloendothelial system and at sites of pathology.

    • Pulse Sequences:

      • Acquire a T2-weighted or T2*-weighted sequence (e.g., T2-FSE, GRE). Regions of macrophage uptake will appear as areas of signal loss (hypointensity) due to intracellular iron accumulation.

      • Acquire a T1-weighted sequence (e.g., SE or MPRAGE). This can help differentiate macrophage uptake (no T1 effect) from persistent extracellular contrast due to vascular leakage (T1 enhancement).

    • Analysis: Co-register the T1- and T2/T2*-weighted images to anatomically localize regions of signal loss, which correspond to macrophage activity.

Visual Guides (Graphviz Diagrams)

experimental_workflow cluster_prep Phase 1: Preparation cluster_imaging Phase 2: Imaging Protocol cluster_analysis Phase 3: Analysis A Subject Screening (Check Contraindications) B IV Access & Pre-Scan Prep A->B C Acquire Pre-Contrast Baseline Scans D Administer this compound (Slow IV Infusion) C->D E Select Imaging Window (First-Pass, Steady-State, or Delayed) D->E F Acquire Post-Contrast Sequences (T1w, T2*w, etc.) E->F G Image Post-Processing (e.g., MIP, Co-registration) F->G H Quantitative Analysis (e.g., ΔR2*, rCBV) G->H I Qualitative Assessment (Signal enhancement/loss) G->I

Caption: General experimental workflow for a this compound-enhanced MRI study.

sequence_selection cluster_outcomes cluster_sequences A What is the Primary Goal? B Vascular Anatomy (MRA / MRV) A->B Anatomic C Blood Volume / Perfusion (CBV Mapping) A->C Functional D Macrophage Uptake (Inflammation) A->D Cellular E Vascular Leakage (e.g., BBB disruption) A->E Cellular F T1-weighted GRE (Bright Blood) B->F G T2-weighted GRE/EPI (Signal Drop) C->G H Delayed T2/T2-weighted (Signal Drop) D->H I Delayed T1-weighted (Bright Signal) E->I

Caption: Decision tree for selecting the appropriate MRI pulse sequence.

artifact_troubleshooting Problem Problem: Significant Signal Loss / Susceptibility Artifacts Cause Cause: Strong T2* Effect of this compound Problem->Cause Solution1 Change Pulse Sequence: Switch from GRE to Spin-Echo (SE) Cause->Solution1 Mitigation Strategy Solution2 Adjust Sequence Parameters: Use a shorter Echo Time (TE) Cause->Solution2 Mitigation Strategy Solution3 Modify Protocol: Reduce this compound Dose or Use Slower Infusion Rate Cause->Solution3 Mitigation Strategy Solution4 Advanced Technique: Use Ultrashort TE (UTE) Sequences Cause->Solution4 Mitigation Strategy

Caption: Logical workflow for troubleshooting susceptibility artifacts.

References

Validation & Comparative

Ferumoxytol vs. Ferucarbotran for Magnetic Particle Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a tracer is critical for successful Magnetic Particle Imaging (MPI). This guide provides an objective comparison of two prominent superparamagnetic iron oxide (SPIO) nanoparticles, ferumoxytol and ferucarbotran, for their performance in MPI, supported by experimental data.

Magnetic Particle Imaging is a rapidly emerging imaging modality that directly detects and quantifies SPIO nanoparticles with high sensitivity and no tissue background signal.[1][2] The performance of MPI is heavily dependent on the intrinsic properties of the SPIO tracer used.[3] this compound, a clinically approved iron supplement, and ferucarbotran, a historical MRI contrast agent, are both frequently investigated as potential MPI tracers.[4][5] This guide delves into a head-to-head comparison of their MPI performance characteristics.

Quantitative Performance Comparison

The following tables summarize the key quantitative data from comparative studies of this compound and ferucarbotran for MPI.

Performance MetricThis compoundFerucarbotranReference
MPI Signal Intensity
Relative Signal (equimolar Fe)~4x weakerStronger
Relative Signal (labeled MSCs)~1.5x weakerStronger
Spatial Resolution
Full Width at Half Maximum (FWHM)~5 mm~1 mm
Signal Spread ("Blooming Effect")Significant (signal spread over ~5 mm³)Minimal (signal spread over ~1 mm³)
Linearity of Signal
MPI Signal vs. Fe ConcentrationLinear (R² > 0.99)Linear (R² > 0.99)
Magnetic Resonance Imaging (MRI) Properties
T2 Relaxation Time (labeled MSCs)4.58 ± 0.04 ms4.16 ± 0.40 ms

In-Depth Analysis of Performance Metrics

MPI Signal Intensity:

Experimental data consistently demonstrates that ferucarbotran produces a significantly stronger MPI signal compared to this compound at equivalent iron concentrations. One study found the MPI signal from this compound to be approximately four times weaker than that of ferucarbotran in solution. When used to label mesenchymal stem cells (MSCs), the MPI signal from this compound-labeled cells was about 1.5 times weaker than that from cells labeled with ferucarbotran under optimized protocols. The higher signal intensity of ferucarbotran makes it a more sensitive tracer for MPI applications, allowing for the detection of smaller quantities of nanoparticles.

Spatial Resolution:

A critical factor in the utility of an imaging agent is the achievable spatial resolution. In this regard, ferucarbotran decidedly outperforms this compound. This compound exhibits a pronounced "blooming effect" in MPI, where the signal extends beyond the physical boundaries of the nanoparticle sample. This phenomenon leads to a poorer spatial resolution, with a reported full width at half maximum (FWHM) of approximately 5 mm for this compound, compared to a much sharper 1 mm for ferucarbotran. The narrower signal spread of ferucarbotran allows for more precise localization of the tracer.

Quantitative Accuracy:

Both this compound and ferucarbotran exhibit a strong linear relationship between their concentration and the resulting MPI signal (R² > 0.99). This linearity is a fundamental requirement for quantitative imaging, enabling the accurate determination of the amount of tracer present in a region of interest. This characteristic is crucial for applications such as cell tracking, where quantifying the number of labeled cells is a primary objective.

Experimental Methodologies

To ensure a comprehensive understanding of the presented data, the following are detailed experimental protocols from a key comparative study.

In Vitro Comparison of this compound and Ferucarbotran for MPI:

  • Nanoparticle Preparation: Solutions of this compound and ferucarbotran were prepared at varying concentrations.

  • Phantom Preparation: Phantoms were created by placing different concentrations of the nanoparticle solutions into sample tubes.

  • MPI Scanning: The phantoms were imaged using an MPI scanner. A key parameter is the drive field, which consists of an oscillating magnetic field that excites the nanoparticles.

  • Data Analysis: The MPI signal intensity and the FWHM of the point spread function were measured and compared between the two tracers. The linearity of the signal as a function of iron concentration was also assessed.

Cell Labeling and In Vivo Imaging:

  • Cell Culture: Mesenchymal stem cells (MSCs) were cultured under standard conditions.

  • Cell Labeling: MSCs were incubated with either this compound or ferucarbotran to allow for nanoparticle uptake.

  • In Vivo Implantation: Labeled MSCs were implanted into a murine model.

  • MPI and MRI Imaging: The animals were imaged at different time points post-implantation using both MPI and MRI to track the labeled cells.

  • Histological Confirmation: Histopathology with Prussian blue staining was performed to confirm the presence of iron-labeled cells at the implantation site.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in the comparative studies.

Experimental_Workflow_In_Vitro cluster_preparation Preparation cluster_imaging Imaging & Analysis np_prep Nanoparticle Dilutions (this compound & Ferucarbotran) phantom_prep Phantom Creation np_prep->phantom_prep mpi_scan MPI Scanning phantom_prep->mpi_scan Imaging data_analysis Data Analysis (Signal, FWHM, Linearity) mpi_scan->data_analysis

Caption: Workflow for in vitro comparison of MPI tracers.

Experimental_Workflow_In_Vivo cluster_cell_prep Cell Preparation cluster_animal_study Animal Study cell_culture MSC Culture cell_labeling Cell Labeling (this compound or Ferucarbotran) cell_culture->cell_labeling implantation Implantation of Labeled MSCs cell_labeling->implantation imaging In Vivo MPI & MRI implantation->imaging histology Histological Analysis imaging->histology Confirmation

Caption: Workflow for in vivo cell tracking using MPI.

Conclusion

Based on the available experimental data, ferucarbotran demonstrates superior performance as a magnetic particle imaging tracer compared to this compound. Its significantly higher signal intensity and superior spatial resolution make it a more suitable candidate for sensitive and high-resolution MPI applications. While both tracers offer the crucial advantage of a linear signal response for quantification, the "blooming effect" associated with this compound limits its utility in applications requiring precise localization.

For researchers and drug development professionals, this comparative analysis highlights the importance of tracer selection in MPI. While this compound's clinical approval for other indications makes it an attractive option for translational research, its suboptimal MPI performance necessitates careful consideration. Ferucarbotran, or newer generations of SPIOs designed specifically for MPI, may offer a more promising path towards realizing the full potential of this innovative imaging modality. Future research should focus on developing novel tracers that combine the favorable biocompatibility of agents like this compound with the superior magnetic properties of tracers like ferucarbotran.

References

A Comparative Analysis of Ferumoxytol and Other Superparamagnetic Iron Oxide Nanoparticles for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Superparamagnetic iron oxide (SPIO) nanoparticles have emerged as versatile contrast agents in magnetic resonance imaging (MRI), offering an alternative to traditional gadolinium-based agents. Among these, ferumoxytol, an ultrasmall SPIO (USPIO), has garnered significant attention due to its unique physicochemical properties and clinical applications. This guide provides a comprehensive comparative analysis of this compound and other notable SPIO nanoparticles, supported by experimental data to aid researchers in selecting the appropriate agent for their specific imaging needs.

Physicochemical Properties: A Foundation for Performance

The performance of SPIO nanoparticles as MRI contrast agents is intrinsically linked to their physicochemical characteristics. Key parameters such as core size, hydrodynamic diameter, and surface coating dictate their in vivo behavior, including blood half-life, biodistribution, and interaction with biological systems.

PropertyThis compound (Feraheme®)Generic this compoundMoldayIONFerucarbotran (Resovist®)SPIONDex
Core Material Iron OxideIron OxideIron OxideIron OxideIron Oxide
Coating Polyglucose sorbitol carboxymethyl etherPolyglucose sorbitol carboxymethyl etherDextranCarboxydextranDextran
Hydrodynamic Diameter (nm) ~30[1]Not explicitly stated, but similar to Feraheme®[1]17-32[1]~60Not explicitly stated
Molecular Weight (kDa) 731[2]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Zeta Potential (mV) Not explicitly statedNot explicitly stated-4.8[1]Not explicitly statedNot explicitly stated

Table 1: Comparison of Physicochemical Properties of Various SPIO Nanoparticles.

This compound's distinct polyglucose sorbitol carboxymethyl ether coating contributes to its high molecular weight and prolonged intravascular half-life of 10-14 hours. This extended blood pool phase makes it particularly suitable for applications like magnetic resonance angiography (MRA).

MRI Relaxivity: The Key to Contrast Enhancement

The efficacy of an MRI contrast agent is determined by its ability to alter the relaxation times of water protons in tissues. SPIO nanoparticles primarily act as T2/T2* contrast agents, causing a shortening of the transverse relaxation time and resulting in a signal decrease (darkening) on T2-weighted images. However, at lower concentrations, some USPIOs like this compound can also exhibit T1-shortening effects, leading to signal enhancement (brightening) on T1-weighted images. The relaxivity values, r1 and r2, quantify the efficiency of a contrast agent in altering the longitudinal (T1) and transverse (T2) relaxation rates, respectively.

SPIO Nanoparticler1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)r2/r1 RatioMagnetic Field Strength (T)MediumReference
This compound (Feraheme®) 7.11 ± 0.13111.74 ± 3.7615.73.0Saline
Generic this compound 8.30 ± 0.29105.07 ± 2.2012.73.0Saline
MoldayION 8.62 ± 0.16109.68 ± 2.5612.73.0Saline
This compound Not specified89Not specifiedNot specifiedNot specified
Ferucarbotran Not specified151 (reported value)Not specifiedNot specifiedNot specified
SPIONDex Similar to this compoundSimilar to this compound~133.0Not specified

Table 2: Comparison of r1 and r2 Relaxivities of Various SPIO Nanoparticles.

A study comparing Feraheme®, generic this compound, and MoldayION at 3.0T found that while their in vitro relaxivities showed minor differences, they produced similar in vivo contrast effects on T1- and T2-weighted sequences. Another study systematically comparing a dextran-coated SPIO (SPIONDex) with ferucarbotran and this compound found that SPIONDex and this compound exhibited similar and potent relaxivity values.

Biocompatibility and Cellular Uptake

The safety and efficacy of SPIO nanoparticles are contingent on their biocompatibility and cellular interaction. The surface coating plays a crucial role in mediating these interactions. Dextran and its derivatives are commonly used coatings due to their biocompatibility and ability to prevent agglomeration.

A comparative in vitro study on the hemocompatibility of SPIONDex, ferucarbotran, and this compound revealed that SPIONDex demonstrated superior biocompatibility. In vivo studies in pigs showed that intravenous administration of ferucarbotran or this compound induced strong complement activation-related pseudoallergy (CARPA), whereas SPIONDex did not elicit any hypersensitivity reactions.

The cellular uptake of SPIO nanoparticles is a critical step for applications such as cell tracking and targeted drug delivery. The primary mechanism of uptake for many SPIOs is endocytosis, with pathways including clathrin-mediated endocytosis, caveolar-mediated endocytosis, and macropinocytosis being implicated. The specific route can vary depending on the cell type and the nanoparticle's surface properties. For instance, in cancer cells, caveolar-mediated endocytosis and macropinocytosis are often involved, while in macrophages, a clathrin-dependent route appears to be predominant.

Cellular_Uptake_Pathways cluster_intracellular Intracellular Space SPIO SPIO Nanoparticle Receptor Receptor SPIO->Receptor Binding Endosome Endosome SPIO->Endosome Fluid-Phase Endocytosis Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Maturation MRI_Phantom_Workflow cluster_preparation Phantom Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis A1 Prepare SPIO dilutions in phantom material (e.g., agar) A2 Arrange dilutions in a phantom holder A1->A2 B1 Place phantom in MRI scanner A2->B1 B2 Acquire T1-weighted images (e.g., Inversion Recovery Spin Echo) B1->B2 B3 Acquire T2-weighted images (e.g., Spin Echo) B1->B3 C1 Measure signal intensity in regions of interest (ROIs) B2->C1 B3->C1 C2 Calculate T1 and T2 relaxation times C1->C2 C3 Plot 1/T1 and 1/T2 vs. concentration C2->C3 C4 Determine r1 and r2 from the slope C3->C4

References

Cross-Validation of Ferumoxytol MRI with Fluorescence Microscopy for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of preclinical and translational research, the ability to accurately track and quantify cellular processes in vivo is paramount. Ferumoxytol-enhanced Magnetic Resonance Imaging (MRI) has emerged as a powerful, clinically translatable tool for non-invasively monitoring macrophage activity in a variety of pathological contexts, including inflammation, cancer, and transplant rejection. However, the validation of this imaging modality against a "gold standard" is crucial for its robust application. This guide provides a comprehensive comparison of this compound MRI with intravital fluorescence microscopy, a high-resolution optical imaging technique, for the detection and quantification of macrophage infiltration.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the correlative evidence between these two modalities and to find detailed experimental protocols for their implementation.

Performance Comparison: this compound MRI vs. Fluorescence Microscopy

The core principle behind this cross-validation lies in the inherent properties of this compound and the capabilities of both imaging techniques. This compound, an ultrasmall superparamagnetic iron oxide nanoparticle, is readily taken up by phagocytic cells, primarily macrophages. In MRI, the accumulation of these iron nanoparticles leads to a decrease in the T2 and T2* relaxation times, resulting in a detectable signal loss (hypointensity) in T2/T2*-weighted images. This signal change can be quantified to estimate the concentration of this compound and, by extension, the density of macrophages in a given tissue.

Fluorescence microscopy, particularly intravital microscopy, allows for the direct visualization of fluorescently labeled cells in living animals with high spatial resolution. By conjugating a fluorescent dye, such as rhodamine, to this compound, macrophages that take up the nanoparticles can be simultaneously imaged with both MRI and fluorescence microscopy. This dual-labeling strategy enables a direct, side-by-side comparison of the MRI signal with the presence of fluorescently-tagged macrophages at the cellular level.

Published studies have demonstrated a strong correlation between the hypointense signals observed in this compound-enhanced MRI and the presence of fluorescently labeled macrophages detected by microscopy.[1] This correlation validates the use of this compound MRI as a reliable non-invasive method for assessing macrophage infiltration.

Quantitative Data Summary

The following table summarizes the quantitative findings from studies comparing this compound MRI with fluorescence microscopy. The data highlights the relationship between MRI-derived T2 values and macrophage quantification.

Experimental ConditionMean T2 Value (ms) ± SDMacrophage Quantification (cells/HPF) ± SDStatistical Significance (p-value)Reference
Control (No this compound)25.4 ± 3.15 ± 2-[1]
This compound - Low Infiltration18.2 ± 2.550 ± 15< 0.05[1]
This compound - High Infiltration10.7 ± 1.9200 ± 45< 0.01[1]

HPF: High-Power Field

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cross-validation studies. Below are the key experimental protocols for this compound MRI and intravital fluorescence microscopy.

Preparation and Administration of Rhodamine-Conjugated this compound

To enable correlative imaging, this compound is conjugated with a fluorescent dye.

  • Conjugation: While specific protocols can vary, a common method involves the chemical conjugation of an amine-reactive rhodamine derivative to the carbohydrate coating of this compound. This process requires careful control of reaction conditions to ensure stable labeling without altering the nanoparticle's biodistribution.

  • Administration: For in vivo studies in mouse models, rhodamine-conjugated this compound is typically administered intravenously (IV) via the tail vein. A typical dose for imaging purposes is in the range of 1-5 mg of iron per kg of body weight.[2] The solution should be diluted in sterile saline and injected slowly over a period of 15 minutes to minimize potential adverse reactions.

This compound-Enhanced MRI Acquisition

High-field MRI scanners are typically used to achieve sufficient resolution and sensitivity for imaging small animal models.

  • Animal Preparation: Mice are anesthetized using isoflurane (1-2% in oxygen) and positioned in a dedicated animal holder. Body temperature and respiration should be monitored throughout the imaging session.

  • MRI System: A 7T or higher small-animal MRI scanner is recommended.

  • Pulse Sequence: A T2-weighted multi-gradient-echo (MGE) sequence is commonly used for quantitative T2 mapping.

  • Typical Imaging Parameters:

    • Repetition Time (TR): 300-500 ms

    • Echo Times (TE): A series of echo times, for example, 2.2, 8.2, 14.2, and 20.2 ms, are acquired to calculate the T2* map.

    • Flip Angle: 20-45°

    • Slice Thickness: 0.5-1.0 mm

    • Field of View (FOV): 25 x 20 mm

    • Matrix Size: 256 x 256

  • Image Analysis: T2* maps are generated by fitting the signal intensity decay over the different echo times to a mono-exponential function on a pixel-by-pixel basis. Regions of interest (ROIs) are drawn on the anatomical images to quantify the T2* values in specific tissues.

Intravital Fluorescence Microscopy

Intravital microscopy allows for real-time visualization of fluorescently labeled cells within the living animal.

  • Animal Preparation: Similar to MRI, the animal is anesthetized. For imaging certain tissues like the brain or skin, a surgical procedure to create an imaging window may be necessary.

  • Microscope Setup: A confocal or two-photon microscope equipped for in vivo imaging is required.

  • Objective: A long-working-distance water-immersion objective (e.g., 20x or 40x) is typically used.

  • Laser Excitation: A laser line appropriate for exciting rhodamine (e.g., 561 nm) is used.

  • Emission Detection: A bandpass filter that captures the emission spectrum of rhodamine (e.g., 570-620 nm) is used to collect the fluorescence signal.

  • Imaging Procedure: The tissue of interest is exposed and immobilized. The objective is brought into contact with the tissue (using a coverslip and immersion medium), and images are acquired from the regions corresponding to the MRI slices. Z-stacks are often acquired to obtain three-dimensional information.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis & Correlation Rhodamine_this compound Rhodamine-Conjugated This compound Synthesis IV_Injection Intravenous Injection Rhodamine_this compound->IV_Injection Animal_Model Animal Model (e.g., Inflammation) Animal_Model->IV_Injection MRI_Acquisition This compound-Enhanced MRI (T2/T2* mapping) IV_Injection->MRI_Acquisition IVM_Imaging Intravital Fluorescence Microscopy IV_Injection->IVM_Imaging MRI_Analysis Quantitative MRI Analysis (T2/T2* values) MRI_Acquisition->MRI_Analysis Microscopy_Analysis Fluorescence Signal Quantification IVM_Imaging->Microscopy_Analysis Correlation Cross-Validation Correlation Analysis MRI_Analysis->Correlation Microscopy_Analysis->Correlation

Experimental workflow for cross-validation.

conceptual_diagram This compound This compound (Iron Oxide Nanoparticle) Phagocytosis Phagocytosis This compound->Phagocytosis Macrophage Macrophage Macrophage->Phagocytosis MRI MRI (T2/T2* Signal Decrease) Phagocytosis->MRI Leads to Fluorescence Fluorescence Microscopy (Rhodamine Signal) Phagocytosis->Fluorescence Enables

Conceptual link between this compound and imaging.

References

A Comparative Biocompatibility Assessment: Ferumoxytol vs. Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biocompatibility of ferumoxytol and gadolinium-based contrast agents (GBCAs), supported by experimental data. The information presented herein is intended to inform preclinical and clinical research decisions regarding the selection of magnetic resonance imaging (MRI) contrast agents.

The landscape of MRI contrast agents is evolving, with a growing emphasis on long-term patient safety. While gadolinium-based contrast agents have been the cornerstone of contrast-enhanced MRI for decades, concerns regarding gadolinium retention and associated toxicities, particularly in patients with renal impairment, have spurred the investigation of alternatives. This compound, an iron-based nanoparticle, has emerged as a promising alternative, offering a different safety profile due to its distinct mechanism of clearance. This guide delves into a comparative analysis of the biocompatibility of these two classes of contrast agents, focusing on cytotoxicity, genotoxicity, and immunogenicity.

Executive Summary

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from in vitro studies, offering a side-by-side comparison of the biocompatibility of this compound and GBCAs.

Table 1: Comparative Cytotoxicity Data

ParameterThis compoundGadolinium-Based Contrast Agents (GBCAs)Reference Cell Line(s)Key Findings
Cell Viability (MTT Assay) High cell viability reported in various cell lines.Dose-dependent reduction in cell viability observed. Linear GBCAs tend to be more cytotoxic than macrocyclic agents.Human Neurons, Human Proximal Tubular Cells (HK-2), Human LymphocytesGBCAs demonstrate greater in vitro cytotoxicity compared to this compound at comparable concentrations.
Membrane Integrity (LDH Assay) Minimal LDH release reported.Increased LDH release with increasing concentrations of GBCAs.Hepa 1-6 cellsGBCAs show a greater propensity to compromise cell membrane integrity.
IC50 Values Generally high (low toxicity).Vary depending on the specific GBCA and cell line, with some linear agents showing IC50 values in the low millimolar range.Human Proximal Tubular Cells (HK-2)This compound exhibits a higher IC50, indicating lower cytotoxic potential.

Table 2: Comparative Genotoxicity Data

AssayThis compoundGadolinium-Based Contrast Agents (GBCAs)Key Findings
Comet Assay (DNA Strand Breaks) Limited data available from direct comparative studies.Some GBCAs, particularly at higher concentrations, have been shown to induce DNA strand breaks.GBCAs have a demonstrated potential for genotoxicity, while more research is needed for a direct comparison with this compound.
Micronucleus Assay (Chromosomal Damage) Limited data available from direct comparative studies.Gadoversetamide has been shown to induce micronucleus formation, indicating clastogenic potential.Certain GBCAs have been linked to chromosomal damage in vitro.

Table 3: Comparative Immunogenicity Data

ParameterThis compoundGadolinium-Based Contrast Agents (GBCAs)Key Findings
Complement Activation Can induce complement activation-related pseudoallergy in some models.Generally considered to have low immunogenic potential, though some formulations can trigger hypersensitivity reactions.Both agents have the potential to trigger immune responses, though the mechanisms may differ.
Cytokine Production Can modulate macrophage phenotype and cytokine release.Can induce the production of pro-inflammatory cytokines in macrophages, even at low concentrations.Both agents can influence inflammatory responses at the cellular level.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and GBCAs.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Human proximal tubular cells (HK-2) are cultured in appropriate media and seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well. The cells are allowed to adhere and grow for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a GBCA (e.g., 0.1, 1, 10, 100, 1000 µM). Control wells receive fresh medium without any contrast agent.

  • Incubation: The plates are incubated for a specified period, typically 24 or 48 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

In Vitro Genotoxicity Assessment: Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment: Cells (e.g., human lymphocytes) are exposed to various concentrations of this compound or a GBCA for a defined period (e.g., 4 hours).

  • Cell Embedding: After treatment, the cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, causing the negatively charged DNA to migrate towards the anode. Damaged DNA with strand breaks will migrate further, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.

In Vitro Immunotoxicity Assessment: Complement Activation Assay

This assay evaluates the potential of a substance to activate the complement system, a key component of the innate immune response.

  • Sample Preparation: this compound or a GBCA is incubated with normal human serum at 37°C for a specified time (e.g., 30 minutes).

  • ELISA for Complement Activation Products: The levels of complement activation products, such as iC3b, are measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Procedure:

    • Diluted serum samples are added to microplate wells pre-coated with an antibody specific for the complement fragment being measured.

    • After incubation and washing, a second, enzyme-conjugated antibody is added.

    • A substrate is then added, and the resulting color change is measured spectrophotometrically.

  • Data Analysis: The concentration of the complement activation product is determined by comparison to a standard curve. An increase in the level of these products indicates complement activation.

Signaling Pathways and Mechanisms of Action

The biocompatibility of contrast agents is intrinsically linked to their interaction with cellular signaling pathways.

Gadolinium-Based Contrast Agents: Mechanisms of Toxicity

The toxicity of GBCAs is primarily attributed to the release of free gadolinium ions (Gd3+). These ions can interfere with crucial cellular processes, leading to a cascade of adverse events.

GBCAs_Toxicity_Pathway GBCA Gadolinium-Based Contrast Agent Gd3_ion Free Gd3+ Ion GBCA->Gd3_ion Dissociation ROS Reactive Oxygen Species (ROS) Production Gd3_ion->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Gd3_ion->Mitochondrial_Dysfunction MAPK_ERK MAPK/ERK Pathway Activation ROS->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Dysregulation ROS->PI3K_Akt Apoptosis Apoptosis (Programmed Cell Death) Mitochondrial_Dysfunction->Apoptosis MAPK_ERK->Apoptosis Inflammation Inflammation MAPK_ERK->Inflammation PI3K_Akt->Apoptosis Ferumoxytol_Cellular_Interaction This compound This compound Nanoparticle Phagocytosis Phagocytosis This compound->Phagocytosis Macrophage Macrophage (Reticuloendothelial System) Lysosome Lysosomal Compartment Macrophage->Lysosome Internalization Phagocytosis->Macrophage Iron_Release Iron Release (Fe2+/Fe3+) Lysosome->Iron_Release Metabolism ROS_Production ROS Production (Fenton Reaction) Iron_Release->ROS_Production MAPK_NFkB MAPK/NF-κB Pathway Activation ROS_Production->MAPK_NFkB Immunomodulation Immunomodulation MAPK_NFkB->Immunomodulation

References

A Comparative Guide to the Relaxivity of Ferumoxytol and Other Iron Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the magnetic resonance imaging (MRI) relaxivity of ferumoxytol with other iron oxide nanoparticles (IONPs). The data presented is compiled from experimental studies to assist researchers in selecting the appropriate contrast agent for their specific applications.

Quantitative Relaxivity Data

The efficacy of an MRI contrast agent is determined by its longitudinal (r1) and transverse (r2) relaxivities, which quantify the extent to which the agent shortens the T1 and T2 relaxation times of water protons, respectively. A higher relaxivity value indicates a stronger contrast effect. The r2/r1 ratio is a crucial parameter for determining the suitability of an agent for T1-weighted (bright contrast) or T2-weighted (dark contrast) imaging. Generally, a low r2/r1 ratio is preferred for T1 contrast, while a high ratio is characteristic of T2 agents.

The following table summarizes the experimentally determined relaxivity values for this compound and other selected IONPs at various magnetic field strengths. It is important to note that relaxivity is influenced by several factors, including the nanoparticle's core size, hydrodynamic size, surface coating, and the experimental conditions such as temperature and the medium in which the measurements are taken.

NanoparticleCore Size (nm)Hydrodynamic Size (nm)CoatingMagnetic Field (T)MediumTemperature (°C)r1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)r2/r1 Ratio
This compound (Feraheme®) ~738Polyglucose sorbitol carboxymethyl ether3.0Saline227.11 ± 0.13111.74 ± 3.7615.72
3.0Plasma227.83 ± 0.07--
3.0Saline3710.0 ± 0.362.3 ± 3.76.23
3.0Plasma379.5 ± 0.265.2 ± 1.86.86
1.5Saline3719.9 ± 2.360.8 ± 3.83.05
1.5Plasma3719.0 ± 1.764.9 ± 2.33.42
1.5--15895.93
Generic this compound (Sandoz) ---3.0Saline228.30 ± 0.29105.07 ± 2.2012.66
MoldayION --Dextran3.0Saline228.62 ± 0.16109.68 ± 2.5612.72
Ferucarbotran (Resovist®) 4.259Carboxydextran3.0Water-5.131.96.25
SPIONDex -35Dextran3.0Water-4.964.113.08

Data compiled from multiple sources.[1][2][3][4][5]

Experimental Protocols

The determination of nanoparticle relaxivity is a critical step in the characterization of potential MRI contrast agents. The following outlines a generalized methodology for measuring r1 and r2 relaxivities.

Sample Preparation
  • Stock Solution: A stock solution of the iron oxide nanoparticles with a known iron concentration is prepared. The iron concentration is typically determined using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or UV-visible spectroscopy.

  • Dilution Series: A series of dilutions of the nanoparticle suspension are prepared in the desired medium (e.g., deionized water, saline, or plasma) to cover a range of concentrations relevant for imaging applications. A blank sample containing only the medium is also prepared to measure the baseline relaxation times.

MRI Relaxometry
  • Instrumentation: Measurements are performed using a clinical or preclinical MRI scanner at a specific magnetic field strength (e.g., 1.5T, 3.0T, 7.0T).

  • Temperature Control: The temperature of the samples is maintained at a physiologically relevant temperature, typically 37°C, throughout the experiment.

  • T1 Measurement:

    • Pulse Sequence: The longitudinal relaxation time (T1) is commonly measured using an inversion recovery spin-echo (IR-SE) or a saturation recovery spin-echo (SR-SE) sequence.

    • Parameters: A series of images are acquired with varying inversion times (TI) for IR-SE or recovery times for SR-SE, while keeping the repetition time (TR) and echo time (TE) constant. The TR should be sufficiently long (ideally > 5 x T1) to allow for full magnetization recovery between pulses.

  • T2 Measurement:

    • Pulse Sequence: The transverse relaxation time (T2) is typically measured using a multi-echo spin-echo (MESE) or a Carr-Purcell-Meiboom-Gill (CPMG) sequence.

    • Parameters: A series of echoes are acquired at different echo times (TE) within a single TR.

Data Analysis
  • Region of Interest (ROI): A region of interest is drawn within each sample on the acquired images to measure the mean signal intensity.

  • Relaxation Time Calculation:

    • T1: The signal intensity from the T1 measurements is plotted against the corresponding TI values, and the data is fitted to the appropriate signal recovery equation to calculate the T1 for each concentration.

    • T2: The signal intensity from the T2 measurements is plotted against the corresponding TE values, and the data is fitted to a mono-exponential decay function to calculate the T2 for each concentration.

  • Relaxivity Calculation:

    • The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each concentration.

    • The relaxation rates are then plotted against the iron concentration (in mM).

    • The slope of the linear regression of the R1 vs. concentration plot gives the longitudinal relaxivity (r1), and the slope of the R2 vs. concentration plot gives the transverse relaxivity (r2).

Mandatory Visualization

Experimental_Workflow_for_Relaxivity_Measurement cluster_prep Sample Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis stock Prepare Nanoparticle Stock Solution concentration Determine Fe Concentration (e.g., ICP-MS) stock->concentration dilution Create Dilution Series (in Saline, Plasma, etc.) stock->dilution blank Prepare Blank Sample (Medium only) scanner Place Samples in MRI Scanner dilution->scanner temp Set and Maintain Temperature (e.g., 37°C) scanner->temp t1_acq Acquire T1-weighted Images (e.g., Inversion Recovery) temp->t1_acq t2_acq Acquire T2-weighted Images (e.g., Multi-Echo Spin Echo) temp->t2_acq roi Define Regions of Interest (ROIs) and Measure Signal Intensity t1_acq->roi t2_acq->roi t1_calc Calculate T1 from Signal vs. Inversion Time roi->t1_calc t2_calc Calculate T2 from Signal vs. Echo Time roi->t2_calc r1r2_calc Calculate R1 (1/T1) and R2 (1/T2) t1_calc->r1r2_calc t2_calc->r1r2_calc plot Plot R1 and R2 vs. Fe Concentration r1r2_calc->plot relaxivity Determine r1 and r2 (Slope of the linear fit) plot->relaxivity

References

Evaluating the Safety Profile of Ferumoxytol Versus Other Intravenous Iron Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of ferumoxytol with other commonly used intravenous (IV) iron formulations, supported by data from clinical trials and meta-analyses. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these agents in clinical and research settings.

Comparative Safety Analysis of Intravenous Iron Formulations

The selection of an intravenous iron formulation is often guided by its efficacy in treating iron deficiency anemia (IDA) and its associated safety profile. Concerns regarding adverse events (AEs), particularly hypersensitivity reactions (HSRs), have been a significant consideration in the clinical use of IV iron. This guide focuses on the comparative safety of this compound against other widely used preparations such as ferric carboxymaltose (FCM) and iron sucrose.

A landmark double-blind, randomized clinical trial, known as the FIRM trial, directly compared the safety and efficacy of this compound to ferric carboxymaltose in patients with IDA. The primary endpoint focused on the incidence of moderate-to-severe HSRs, including anaphylaxis, and moderate-to-severe hypotension. The results demonstrated that this compound was noninferior to FCM for this primary safety endpoint, with composite incidences of 0.6% and 0.7% in the this compound and FCM groups, respectively.[1][2] Notably, no instances of anaphylaxis were reported in either group.[1][2]

Furthermore, a secondary safety endpoint, which included a composite of moderate-to-severe HSRs, serious cardiovascular events, and death, also showed this compound to be noninferior to FCM.[1] The incidence of these events was 1.3% for this compound and 2.0% for FCM.

Comparisons with iron sucrose have also been a subject of clinical investigation. In a randomized, open-label trial, this compound demonstrated a comparable safety profile to iron sucrose. The rates of treatment-emergent adverse events (TEAEs) were similar between the two groups, with 41.4% for this compound and 44.2% for iron sucrose. Drug-related TEAEs were also reported at similar rates, 14.3% for this compound and 16.1% for iron sucrose. Another study in patients with chronic kidney disease (CKD) found that the overall incidence of AEs was numerically lower in the this compound-treated group compared to the iron sucrose group (42.4% vs. 50.2%).

A meta-analysis of seven studies involving 3,315 participants with CKD suggested an improved treatment-related safety profile for this compound when compared with conventional iron formulations. Another systematic review and meta-analysis of nine studies with 5,691 participants concluded that this compound is as efficacious and safe as alternative IV iron formulations with no clear new safety concerns.

While this compound has been shown to be a safe and effective option, it is important to note that all IV iron preparations carry a risk of hypersensitivity reactions. The U.S. Food and Drug Administration (FDA) has issued a boxed warning for this compound regarding the risk of serious hypersensitivity/anaphylaxis reactions. Therefore, it is crucial that all IV iron formulations are administered in a setting where personnel and therapies are immediately available for the treatment of such reactions.

Quantitative Data on Adverse Events

The following tables summarize the quantitative data on adverse events from key comparative studies.

Table 1: Comparison of Adverse Events: this compound vs. Ferric Carboxymaltose (FIRM Trial)

Adverse Event CategoryThis compound (n=997)Ferric Carboxymaltose (n=1000)
Primary Safety Endpoint
Moderate-to-severe HSRs or moderate-to-severe hypotension0.6%0.7%
Secondary Safety Endpoint
Moderate-to-severe HSRs, serious cardiovascular events, or death1.3%2.0%
Other Notable Adverse Events
Hypophosphatemia0.4%38.7%

Table 2: Comparison of Adverse Events: this compound vs. Iron Sucrose

Adverse Event CategoryThis compound (n=406)Iron Sucrose (n=199)
Treatment-Emergent Adverse Events (TEAEs)41.4%44.2%
Drug-Related TEAEs14.3%16.1%
Protocol-Defined AEs of Special Interest2.7%5.0%

Experimental Protocols

FIRM Trial: this compound vs. Ferric Carboxymaltose

  • Study Design: A randomized, double-blind, international, multicenter, Phase III non-inferiority trial.

  • Participants: Adults with IDA who had a history of unsatisfactory or non-tolerated oral iron therapy or in whom oral iron was inappropriate.

  • Intervention: Patients were randomized (1:1) to receive either this compound (510 mg) or ferric carboxymaltose (750 mg) intravenously on days 1 and 8.

  • Primary Endpoint: The incidence of moderate-to-severe hypersensitivity reactions, including anaphylaxis, and moderate-to-severe hypotension.

  • Secondary Endpoint: A composite of the frequency of moderate-to-severe hypersensitivity reactions, serious cardiovascular events, and death.

  • Adjudication: All potential hypersensitivity and hypotensive reactions were adjudicated by a blinded, independent Clinical Events Committee.

This compound vs. Iron Sucrose Trial

  • Study Design: A Phase III, randomized, open-label, multicenter trial.

  • Participants: Patients with IDA and a history of unsatisfactory oral iron therapy.

  • Intervention: Patients received either this compound (two IV doses of 510 mg each) or iron sucrose (multiple IV doses).

  • Primary Efficacy Endpoint: The proportion of patients with a hemoglobin increase of ≥2 g/dL at any time from baseline to Week 5.

  • Safety Assessment: Monitoring and recording of all adverse events, with a special focus on cardiovascular events and hypersensitivity reactions.

Visualizations

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis s1 Inclusion Criteria Met (e.g., IDA diagnosis, prior oral iron intolerance) s2 Exclusion Criteria Assessed (e.g., known hypersensitivity to IV iron) s1->s2 r1 Randomization (1:1) s2->r1 t1 This compound Administration (e.g., 2 x 510 mg IV) r1->t1 t2 Comparator IV Iron Administration (e.g., Ferric Carboxymaltose or Iron Sucrose) r1->t2 f1 Monitoring for Adverse Events (during and post-infusion) t1->f1 t2->f1 f2 Efficacy Assessment (e.g., Hemoglobin levels) f1->f2 f3 Safety Data Collection f2->f3 a1 Statistical Analysis of Safety and Efficacy Endpoints f3->a1

Caption: A typical experimental workflow for a clinical trial comparing intravenous iron formulations.

hypersensitivity_pathway cluster_trigger Trigger cluster_mechanisms Potential Mechanisms cluster_cellular_response Cellular Response cluster_mediators Mediator Release cluster_symptoms Clinical Manifestations iv_iron Intravenous Iron Formulation ige_mediated IgE-Mediated (e.g., Iron Dextran) iv_iron->ige_mediated non_ige_mediated Non-IgE-Mediated (Complement Activation, Direct Mast Cell Degranulation) iv_iron->non_ige_mediated mast_cell Mast Cell / Basophil Activation ige_mediated->mast_cell non_ige_mediated->mast_cell mediators Release of Histamine, Leukotrienes, Prostaglandins mast_cell->mediators symptoms Hypotension, Urticaria, Bronchospasm, Angioedema mediators->symptoms

Caption: Proposed signaling pathways for hypersensitivity reactions to intravenous iron.

logical_relationship cluster_input Input Data cluster_analysis Analysis cluster_output Output cluster_decision Decision Making clinical_data Clinical Trial Data (Adverse Events, Demographics) comp_analysis Comparative Safety Analysis (e.g., Non-inferiority testing) clinical_data->comp_analysis lit_review Literature Review & Meta-Analyses lit_review->comp_analysis safety_profile Safety Profile Evaluation (Risk-Benefit Assessment) comp_analysis->safety_profile clinical_guidelines Informing Clinical Practice Guidelines safety_profile->clinical_guidelines

References

Ferumoxytol MRI: A Predictive Tool for Nanoliposomal Drug Delivery to Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The effective delivery of nanoliposomal drugs to solid tumors is a significant challenge in oncology. The heterogeneous tumor microenvironment and variability in the enhanced permeability and retention (EPR) effect across patients and even between different tumor sites in the same patient, lead to unpredictable therapeutic outcomes. A non-invasive imaging biomarker that can predict the efficiency of nanoliposome accumulation in tumors would be a transformative tool for patient stratification and personalized nanomedicine. This guide explores the growing body of evidence supporting the use of ferumoxytol-enhanced Magnetic Resonance Imaging (MRI) as a predictive biomarker for nanoliposomal drug delivery, with a focus on a pivotal clinical study involving nanoliposomal irinotecan (nal-IRI).

Correlation of this compound Uptake with Nanoliposomal Drug Delivery and Response

This compound, an iron oxide nanoparticle approved for the treatment of iron-deficiency anemia, exhibits pharmacokinetic properties and a particle size analogous to many nanoliposomal drug formulations.[1][2] This similarity has prompted investigations into its use as an imaging surrogate to predict the tumoral accumulation of nanomedicines. The underlying principle is that this compound nanoparticles, like therapeutic liposomes, extravasate through leaky tumor vasculature and are retained within the tumor microenvironment, a process that can be quantified using MRI.[2]

A key clinical study investigated the correlation between this compound uptake, measured by changes in the R2* relaxation rate on MRI, and the therapeutic response to nal-IRI in patients with advanced solid tumors. The results demonstrated a significant association between higher this compound levels in tumor lesions and a greater reduction in lesion size following nal-IRI treatment.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pilot study correlating this compound uptake with nal-IRI response.

ParameterValueSignificanceCitation
This compound Concentration in Tumors (Median)
- 1 hour post-injection32.7 µg/mLIndicates early vascular permeability.
- 24 hours post-injection34.5 µg/mLReflects both permeability and retention.
- 72 hours post-injection11.4 µg/mLSuggests clearance from the tumor.
Correlation with Tumor Response
- Higher this compound at 1 hrP < 0.001Strong predictor of nal-IRI efficacy.
- Higher this compound at 24 hrP < 0.003Significant predictor of nal-IRI efficacy.
- this compound at 72 hrNo significant associationLate uptake is less predictive of response.
Irinotecan Levels in Tumor Biopsies Correlated with patient's time on treatment (Spearman ρ = 0.7824; P = 0.0016)Confirms drug accumulation in tumors.

Preclinical studies have also shown a broad co-localization of this compound and liposomes in the perivascular stromal areas of tumors. Furthermore, a correlation between the this compound MRI signal and the uptake of polymeric therapeutic nanoparticles has been observed, suggesting the potential for broader applicability of this imaging biomarker beyond a single type of nanoliposome.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols from the clinical study.

This compound-Enhanced MRI Protocol
  • Patient Population: Eligible patients with previously treated advanced solid tumors.

  • This compound Administration: A single intravenous dose of this compound (5 mg/kg) was administered.

  • MRI Acquisition:

    • Scanner: 1.5T or 3.0T MRI scanners.

    • Sequences: T2*-weighted multi-gradient-echo sequences were acquired before and at 1, 24, and 72 hours after this compound injection.

    • Image Analysis: The R2* relaxation rate (the inverse of T2*) was calculated for regions of interest (ROIs) drawn around tumor lesions, as well as in reference tissues (e.g., muscle).

  • Quantification of this compound Concentration:

    • A phantom containing known concentrations of this compound was scanned alongside the patient to create a standard curve.

    • The change in R2* (ΔR2*) in the tumor ROIs was used to calculate the this compound concentration by referencing the standard curve.

Nanoliposomal Irinotecan (nal-IRI) Treatment and Response Assessment
  • Treatment Regimen: Patients received nal-IRI (70 mg/m² free base strength) biweekly until disease progression.

  • Tumor Response Evaluation: Tumor lesion size was measured by RECIST v1.1 criteria on CT scans performed at baseline and regular intervals during treatment.

  • Tumor Biopsies: In a subset of patients, core biopsies of tumor lesions were collected 72 hours after this compound or nal-IRI administration to measure irinotecan concentration.

Visualizing the Workflow and Underlying Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism linking this compound uptake to nanoliposomal drug delivery.

experimental_workflow cluster_patient_selection Patient Selection cluster_imaging This compound-Enhanced MRI cluster_treatment Nanoliposomal Therapy cluster_response Response Assessment Patient Patient with Advanced Solid Tumor Ferumoxytol_Admin Administer this compound (5 mg/kg IV) Patient->Ferumoxytol_Admin MRI_Scan T2* MRI Scans (0, 1, 24, 72h) Ferumoxytol_Admin->MRI_Scan R2_Quant Quantify this compound (ΔR2*) MRI_Scan->R2_Quant NalIRI_Treat Administer nal-IRI (70 mg/m²) R2_Quant->NalIRI_Treat Stratify Patient RECIST Tumor Response (RECIST 1.1) NalIRI_Treat->RECIST Biopsy Tumor Biopsy (Irinotecan Level) NalIRI_Treat->Biopsy

Figure 1. Experimental workflow for correlating this compound MRI with nal-IRI response.

signaling_pathway cluster_circulation Bloodstream cluster_tumor_microenvironment Tumor Microenvironment This compound This compound Nanoparticles EPR Enhanced Permeability & Retention (EPR) Effect This compound->EPR Extravasation Nanoliposome Nanoliposomal Drug Nanoliposome->EPR Extravasation Macrophage Tumor-Associated Macrophage (TAM) EPR->Macrophage Uptake Tumor_Cell Tumor Cell EPR->Tumor_Cell Accumulation & Drug Release MRI_Signal MRI Signal Change (ΔR2*) Macrophage->MRI_Signal Causes T2* Shortening

Figure 2. Mechanism of this compound uptake and its correlation with nanoliposome delivery.

Conclusion and Future Directions

The use of this compound-enhanced MRI as a predictive biomarker for nanoliposomal drug delivery holds immense promise for advancing personalized cancer therapy. The strong correlation observed between this compound uptake and the therapeutic efficacy of nal-IRI provides a compelling rationale for its broader application. By non-invasively identifying patients who are most likely to benefit from nanomedicines, this imaging technique has the potential to improve clinical trial outcomes, reduce unnecessary toxicity, and optimize treatment strategies.

Further research is warranted to validate these findings in larger patient cohorts and to explore the correlation of this compound MRI with the delivery of other nanoliposomal drugs, such as liposomal doxorubicin. Establishing a robust and generalizable relationship between this compound uptake and nanomedicine delivery will be a critical step towards the clinical implementation of this valuable predictive tool.

References

A Comparative In Vitro Analysis of Cellular Uptake Efficiency: Ferumoxytol Versus Other Iron Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the cellular uptake efficiency of Ferumoxytol against other commonly studied iron oxide nanoparticles (IONPs). The data and methodologies presented are collated from peer-reviewed studies to assist researchers in selecting the appropriate IONP for their specific cellular labeling and therapeutic applications.

Quantitative Comparison of Cellular Uptake

The cellular uptake of IONPs is a critical parameter influencing their efficacy as MRI contrast agents and their potential for drug delivery. The following table summarizes quantitative data on the cellular uptake of this compound compared to other IONPs in various cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

NanoparticleCell LineUptake (pg Fe/cell)Incubation ConditionsReference
This compound Mesenchymal Stem Cells (MSCs)4.66 ± 0.46100 µg/mL for 24h (with Lipofectin®)[1]
Ferucarbotran Mesenchymal Stem Cells (MSCs)6.27 ± 0.6150 µg/mL for 24h[1]
This compound RAW 264.7 (Macrophage)7.5 ± 0.3Not specified[2]
This compound HEK293 (Human Embryonic Kidney)2.4 ± 0.3Not specified[2]
This compound D556 (Human Medulloblastoma)0.43 ± 0.07Not specified[2]
MPS-IONPs Human Aortic Endothelial CellsHigher than Ferucarbotran at 24h50 µg Fe/mL
Ferucarbotran Human Aortic Endothelial CellsLower than MPS-IONPs at 24h50 µg Fe/mL

Note: The efficiency of cellular uptake is highly dependent on the nanoparticle's physicochemical properties, the cell type, and the experimental conditions. For instance, this compound exhibits cell-line dependent uptake, with macrophages showing significantly higher uptake compared to kidney or brain tumor cells. In some studies, Ferucarbotran showed a significant increase in side scatter intensity, indicative of cellular uptake, while this compound did not under the same conditions, suggesting lower uptake in that specific cell type (Jurkat cells). Conversely, another study found that MPS-IONPs were more rapidly internalized than Ferucarbotran in human aortic endothelial cells.

Physicochemical Properties Influencing Cellular Uptake

The cellular internalization of IONPs is significantly influenced by their size, surface coating, and surface charge.

NanoparticleHydrodynamic Size (nm)Zeta Potential (mV)CoatingReference
This compound ~38-40Polyglucose sorbitol carboxymethyl ether
Ferucarbotran ~59-35Carboxydextran
SPION-Dex Not specified-4Dextran
MPS-IONPs 145 ± 62Not specified3-methacryloxypropyltrimethoxysilane

The larger hydrodynamic size and highly negative surface charge of this compound and Ferucarbotran can influence their interaction with the cell membrane and subsequent uptake. The coating material is also a critical determinant of cellular interaction and biocompatibility.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of cellular uptake studies. Below are summarized protocols based on the cited literature.

1. Cell Culture and Seeding:

  • Cells are cultured in appropriate media (e.g., MEM or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • For uptake experiments, cells are typically seeded in multi-well plates (e.g., 6-well, 24-well, or 96-well) and allowed to adhere and reach a certain confluency (e.g., ~70%) overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Nanoparticle Incubation:

  • A stock solution of the IONPs is prepared and diluted to the desired final concentration (e.g., 1 to 400 µg Fe/mL) in fresh cell culture medium.

  • The old medium is removed from the cells, and the medium containing the IONPs is added.

  • Incubation is carried out for a specified duration (e.g., 2, 24, 48, or 72 hours) at 37°C.

3. Post-Incubation Washing:

  • After incubation, the nanoparticle-containing medium is aspirated.

  • The cells are washed multiple times (typically three times) with phosphate-buffered saline (PBS) to remove any free, non-internalized nanoparticles.

4. Quantification of Intracellular Iron:

  • Prussian Blue Staining (Qualitative/Semi-quantitative): Cells are fixed and stained with a solution of hydrochloric acid and potassium ferrocyanide (Perl's solution), which stains intracellular iron blue. This allows for the visualization of nanoparticle uptake via microscopy.

  • Colorimetric Assays (Quantitative):

    • Cells are lysed using an appropriate buffer (e.g., iron assay buffer).

    • The cell lysate is centrifuged to remove insoluble material.

    • The iron concentration in the supernatant is determined using a colorimetric assay, such as the ferrozine-based assay, where a chelating agent forms a colored complex with iron, and the absorbance is measured.

    • The total protein content of the cell lysate is often determined (e.g., using a Bradford or BCA assay) to normalize the iron content to the amount of cellular protein.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (Quantitative): This is a highly sensitive method for quantifying the total amount of a specific element (in this case, iron) within the cells.

  • Magnetic Particle Spectroscopy (MPS): This technique specifically detects the magnetic signature of the nanoparticles, offering a way to quantify their uptake without background from endogenous iron.

5. Cytotoxicity Assays:

  • To assess the impact of nanoparticle uptake on cell health, viability assays such as MTT, WST-1, or XTT are commonly performed. These assays measure metabolic activity, which is correlated with the number of viable cells.

Signaling Pathways and Uptake Mechanisms

The primary mechanism for the cellular uptake of nanoparticles in the size range of this compound and other IONPs is endocytosis. This process can be broadly categorized into several pathways:

  • Clathrin-mediated endocytosis: This is a major route for the internalization of many nanoparticles.

  • Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis/Phagocytosis: These are processes by which larger particles are engulfed by the cell, particularly by specialized cells like macrophages.

Studies have shown that the specific endocytic pathway utilized can depend on the nanoparticle's properties and the cell type. For example, Ferucarbotran has been shown to be internalized into macrophages via the clathrin-mediated pathway. The surface coating of the IONP plays a significant role in which proteins from the surrounding biological fluid adsorb to its surface, forming a "protein corona," which can then influence which cellular receptors recognize and internalize the nanoparticle.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro comparison of IONP cellular uptake.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture Cell Culture & Seeding (e.g., 24-well plate) incubation Incubation (e.g., 24 hours at 37°C) cell_culture->incubation np_prep Nanoparticle Preparation (this compound vs Other IONPs in media) np_prep->incubation washing Washing Steps (3x PBS) (Remove free nanoparticles) incubation->washing quant Quantitative Uptake Analysis (e.g., Colorimetric Assay, ICP-MS) washing->quant visual Qualitative Uptake Analysis (e.g., Prussian Blue Staining) washing->visual cyto Cytotoxicity Assessment (e.g., MTT, WST-1 Assay) washing->cyto comparison Comparative Data Analysis quant->comparison visual->comparison cyto->comparison

Caption: Experimental workflow for comparing IONP cellular uptake.

References

A Comparative Guide to Ferumoxytol and Ferumoxides for In Vivo Cell Tracking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to non-invasively track cells in vivo is a cornerstone of modern biomedical research and is pivotal in the development of cell-based therapies. Superparamagnetic iron oxide (SPIO) nanoparticles have emerged as a leading tool for this purpose, enabling the visualization of labeled cells using magnetic resonance imaging (MRI). This guide provides a detailed comparative analysis of two prominent SPIOs: ferumoxytol, a newer, FDA-approved iron supplement, and ferumoxides, a historically significant MRI contrast agent. This objective comparison, supported by experimental data, aims to equip researchers with the knowledge to select the most suitable agent for their in vivo cell tracking studies.

Performance Comparison: this compound vs. Ferumoxides

The selection of an appropriate SPIO for cell tracking hinges on a balance of labeling efficiency, biocompatibility, and imaging efficacy. While both this compound and ferumoxides have been successfully used for cellular MRI, they exhibit key differences in their physicochemical properties and biological interactions.

Physicochemical and In Vitro Performance Data

The following tables summarize the key quantitative data comparing this compound and ferumoxides based on published studies.

PropertyThis compoundFerumoxidesReference
Core Material Magnetite (Fe3O4)Magnetite (Fe3O4)[1]
Coating CarboxymethyldextranDextran[1]
Hydrodynamic Diameter 17-31 nm120-180 nm[1]
Classification Ultrasmall SPIO (USPIO)SPIO[2]
FDA Approval Approved for iron deficiency anemiaPreviously approved for liver imaging, now withdrawn for commercial reasons[3]

Table 1: Physicochemical Properties of this compound and Ferumoxides.

ParameterThis compoundFerumoxidesReference
Labeling Concentration (with Protamine Sulfate) 500 µg Fe/mL100 µg Fe/mL
Cellular Iron Uptake (Mesenchymal Stem Cells) ~4.01 pg/cell (with Lipofectin)~4.58 pg/cell (ferucarbotran, a similar SPIO)
Cell Viability Unimpaired at optimal labeling concentrationsGenerally unimpaired, though some studies report transient effects
T2 Relaxivity (r2) 89 mM⁻¹s⁻¹ (at 1.5T)160 mM⁻¹s⁻¹ (at 0.47T)
T2 Relaxivity (r2)**HighHigh

Table 2: In Vitro Labeling and MRI Performance.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cell labeling. Below are generalized protocols for labeling cells with this compound and ferumoxides for in vivo tracking.

This compound Labeling Protocol (with Protamine Sulfate)

This protocol is adapted from studies on mesenchymal stem cells (MSCs) and other cell types.

  • Cell Preparation: Culture cells to approximately 80% confluency in appropriate growth medium.

  • Preparation of Labeling Medium:

    • For each 1x10^6 cells, prepare a solution containing 500 µg of iron from this compound in serum-free culture medium.

    • In a separate tube, prepare a solution of protamine sulfate at a concentration of 10 µg/mL in serum-free culture medium.

    • Combine the this compound and protamine sulfate solutions and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Cell Labeling:

    • Aspirate the growth medium from the cultured cells and wash once with serum-free medium.

    • Add the this compound-protamine sulfate complex solution to the cells.

    • Incubate the cells for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

  • Post-Labeling:

    • After the incubation period, add complete growth medium (containing serum) to the cells and continue to incubate overnight.

    • The following day, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated nanoparticles.

    • The labeled cells are now ready for in vivo administration.

Ferumoxides Labeling Protocol (with Protamine Sulfate)

This protocol is a generalized method based on various studies using ferumoxides for cell labeling.

  • Cell Preparation: Culture the target cells to the desired confluency in their standard growth medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of ferumoxides at a concentration of 100 µg Fe/mL in serum-free culture medium.

    • Prepare a stock solution of protamine sulfate at a concentration of 5 µg/mL in serum-free culture medium.

    • Mix the ferumoxides and protamine sulfate solutions and allow them to form complexes by incubating at room temperature for 15-20 minutes.

  • Cell Labeling:

    • Remove the growth medium from the cells and wash with serum-free medium.

    • Add the ferumoxides-protamine sulfate complex to the cells.

    • Incubate for 2-4 hours at 37°C.

  • Post-Labeling:

    • Following incubation, add complete growth medium and incubate overnight.

    • Wash the cells thoroughly with PBS to remove extracellular nanoparticles before in vivo application.

Visualization of Cellular Processes and Experimental Workflows

To aid in the understanding of the processes involved in SPIO-based cell tracking, the following diagrams have been generated using Graphviz.

G General Workflow for In Vivo Cell Tracking with SPIOs cluster_preparation Preparation cluster_labeling Labeling cluster_invivo In Vivo Application cluster_analysis Analysis cell_culture Cell Culture spio_prep SPIO-Transfection Agent Complex Formation incubation Incubation of Cells with SPIO Complex spio_prep->incubation washing Washing to Remove Unbound SPIOs incubation->washing administration Administration of Labeled Cells washing->administration mri_imaging Longitudinal MRI Scanning administration->mri_imaging image_analysis Image Analysis of Cell Migration/Fate mri_imaging->image_analysis histology Histological Validation image_analysis->histology

Caption: A generalized experimental workflow for in vivo cell tracking using SPIOs.

The cellular uptake of SPIOs is a critical step for successful labeling. The proposed mechanism often involves endocytosis, which can be enhanced by the use of transfection agents.

G Cellular Uptake and Processing of SPIOs spio SPIO Nanoparticle cell_membrane Cell Membrane spio->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome Internalization lysosome Lysosome endosome->lysosome Fusion iron_release Iron Release & Metabolism lysosome->iron_release Degradation

Caption: The process of cellular uptake and intracellular fate of SPIO nanoparticles.

Iron oxide nanoparticles can induce cellular stress, primarily through the generation of reactive oxygen species (ROS), which in turn activates specific signaling pathways.

G SPIO-Induced Oxidative Stress Signaling cluster_nucleus Nuclear Events spio This compound / Ferumoxides ros Increased ROS spio->ros nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 Oxidizes Keap1 nrf2 Nrf2 nrf2_keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocation are ARE nrf2->are Binds to gene_expression Antioxidant Gene Expression (e.g., HO-1) are->gene_expression Activates

Caption: Simplified signaling pathway of SPIO-induced oxidative stress via Nrf2.

Concluding Remarks

Both this compound and ferumoxides are effective agents for in vivo cell tracking, each with its own set of advantages and considerations. This compound, being an FDA-approved drug for anemia, offers a clear path for clinical translation. Its smaller size may lead to different biodistribution and cellular uptake kinetics compared to the larger ferumoxides particles. Ferumoxides, while historically a benchmark for cellular MRI, are no longer commercially available for clinical use, limiting their application to preclinical research.

The choice between these agents will depend on the specific requirements of the study, including the cell type, the desired duration of tracking, and the regulatory pathway for potential clinical applications. The data and protocols presented in this guide provide a foundation for making an informed decision and for the successful implementation of in vivo cell tracking experiments. Researchers should always optimize labeling conditions for their specific cell type and experimental setup to ensure maximal efficacy and minimal cytotoxicity.

References

Safety Operating Guide

Proper Disposal of Ferumoxytol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of ferumoxytol, a superparamagnetic iron oxide nanoparticle formulation, is critical for ensuring laboratory safety and environmental protection. As with all laboratory chemicals and pharmaceutical agents, a comprehensive disposal plan should be in place before work begins. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research or drug development setting.

Waste Characterization and Regulatory Compliance

This compound waste must be managed in accordance with all applicable local, state, and federal regulations.[1][2] While some safety data sheets (SDS) for the this compound drug product state it is not classified as hazardous under GHS, EU CLP, or US OSHA regulations, it is prudent to handle it as a chemical waste.[1] The active component is an iron oxide nanoparticle, and specific guidelines for nanomaterial waste should be followed.[3][4] All waste containing this compound should be properly labeled and disposed of through prescribed federal, state, and local guidelines, such as at a permitted chemical waste incinerator. Discharge into the environment, drains, or toilets must be strictly avoided.

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for disposal, appropriate personal protective equipment (PPE) must be worn to minimize exposure. Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any aerosols.

Required PPE includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed if contamination is suspected.

  • Protective Clothing: A lab coat is standard. For larger quantities or potential for splashing, fire/flame resistant and impervious clothing may be necessary.

  • Respiratory Protection: If exposure limits are exceeded or if aerosols are generated without adequate engineering controls (like a fume hood), a suitable respirator may be required.

Spill Management and Cleanup

In the event of a spill, immediate and proper cleanup is essential to prevent contamination and exposure.

  • Minor Spills: For small liquid spills, absorb the material using an inert absorbent material such as paper towels, sand, or sawdust. Wet wiping methods are preferred to prevent nanoparticles from becoming airborne.

  • Major Spills: For larger spills, cordon off the area to prevent spreading. Use an absorbent material to soak up the liquid. If a dry powder form of the nanoparticle is spilled, do not use dry sweeping. Instead, gently dampen the powder with a suitable liquid (like soapy water) to prevent aerosolization, then wipe it up. Alternatively, a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter can be used for larger spills of dry material.

All collected spill material, used absorbent, and contaminated cleaning materials (e.g., wipes, gloves) should be placed into a sealed, properly labeled container for disposal as chemical waste. The spill area should be decontaminated twice.

Collection and Disposal Procedures

Step 1: Waste Segregation Segregate this compound waste from other waste streams. This includes unused solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE. Do not mix hazardous and non-hazardous wastes.

Step 2: Waste Collection

  • Collect all liquid and solid waste contaminated with this compound in a suitable, closed, and clearly labeled container. For nanomaterial waste, it is good practice to use a sealed bag (e.g., a 2 mil plastic bag) or a well-sealed bucket.

  • The container should be stored in a designated, well-ventilated satellite accumulation area within the laboratory.

Step 3: Empty Container Disposal

  • Empty this compound containers are not considered "empty" until all waste has been removed by standard practice.

  • Containers should be triply rinsed with a suitable solvent (e.g., water).

  • Crucially, the rinsate from this cleaning process must be collected and disposed of as chemical waste.

  • Once properly rinsed, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling, depending on institutional policies.

Step 4: Final Disposal

  • Arrange for the collected and labeled waste containers to be picked up by your institution’s environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • The recommended final disposal methods are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.

Summary of this compound Disposal Parameters

ParameterGuidelineCitation
Waste Classification Non-hazardous per some SDS, but treat as chemical/nanomaterial waste.
Disposal Method Licensed chemical destruction plant or controlled incineration.
Environmental Discharge Prohibited. Do not pour down the drain or into the environment.
Required PPE Safety goggles, chemical-resistant gloves, protective clothing.
Spill Cleanup Use absorbent material; wet wiping preferred. HEPA vacuum for dry spills.
Container Disposal Triple-rinse, collect rinsate as chemical waste, then puncture and landfill/recycle.

This compound Disposal Workflow

FerumoxytolDisposal start_node Start: This compound Waste Generated ppe_node Don Appropriate PPE start_node->ppe_node Always decision_node decision_node process_node Collect in a sealed, labeled waste container. decision_node->process_node Liquid Waste or Contaminated Solids process_node_spill Spill Occurs decision_node->process_node_spill Accidental Release process_node_container Triple-rinse container decision_node->process_node_container Empty Container waste_node waste_node process_node->waste_node Store in Satellite Accumulation Area end_node Final Disposal by Licensed Vendor waste_node->end_node Arrange for EHS pickup ppe_node->decision_node Identify Waste Type process_node_spill_cleanup Clean with absorbent/ wet wipes/HEPA vac. process_node_spill->process_node_spill_cleanup process_node_rinsate Collect rinsate as chemical waste process_node_container->process_node_rinsate process_node_puncture Puncture & dispose/ recycle container process_node_container->process_node_puncture process_node_spill_cleanup->process_node Collect all cleanup materials process_node_rinsate->process_node process_node_puncture->end_node Via regular solid waste/ recycling stream

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Ferumoxytol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Ferumoxytol in a laboratory setting. By adhering to these procedural guidelines, you can ensure a safe research environment and maintain the integrity of your work. This guide is intended to be a preferred resource for laboratory safety, fostering a culture of safety and trust.

This compound, an iron oxide nanoparticle, requires careful handling to minimize exposure risks. The following sections detail the necessary personal protective equipment (PPE), experimental protocols for safe handling, and operational plans for disposal.

Quantitative Safety Data

ParameterValueSource / Recommendation
Occupational Exposure Limit (Proxy)
Iron Oxide (Fe₂O₃) Fume (as Fe)5 mg/m³ (TWA)ACGIH TLV
Iron Oxide (Fe₂O₃) Respirable Fraction5 mg/m³ (TWA)NIOSH REL
Iron Oxide (total dust)10 mg/m³ (TWA)OSHA PEL
Glove Material Suitability
Nitrile GlovesExcellent for aqueous solutions and short-term splash protection.[1]General laboratory safety guidelines recommend nitrile gloves for handling aqueous chemical solutions.[2]
Neoprene GlovesExcellent for aqueous solutions.[2]A suitable alternative to nitrile gloves.
Recommended Glove Thickness ≥ 5 mil (0.127 mm)Provides a greater barrier against potential nanoparticle penetration.[3]
Glove Change Frequency Immediately upon splash or suspected contamination.To prevent permeation and ensure continuous protection.

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. ACGIH (American Conference of Governmental Industrial Hygienists), NIOSH (National Institute for Occupational Safety and Health), OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit), REL (Recommended Exposure Limit), TLV (Threshold Limit Value).

Experimental Protocol: Safe Handling of this compound in a Research Laboratory

This protocol outlines the step-by-step procedure for safely handling this compound, from preparation to administration in a research setting. It is crucial to perform these steps in a controlled environment to minimize the risk of exposure.

1. Preparation and Work Area Setup:

  • Conduct all procedures involving this compound within a chemical fume hood or a biological safety cabinet to control potential aerosols.

  • Cover the work surface with disposable absorbent pads.

  • Ensure a spill kit is readily accessible.

  • Assemble all necessary materials: this compound vial, sterile diluent (e.g., 0.9% Sodium Chloride), sterile syringes and needles, sterile empty vial for dilution, and appropriate waste containers.

2. Personal Protective Equipment (PPE) Donning:

  • Wear a lab coat or gown to protect personal clothing.

  • Don two pairs of nitrile gloves. The outer pair should be removed and replaced immediately in case of a splash.

  • Wear safety glasses with side shields or chemical splash goggles.

  • If there is a significant risk of aerosol generation that cannot be contained by engineering controls, a NIOSH-approved respirator with a particulate filter (N95 or higher) should be used.

3. This compound Dilution (Aseptic Technique):

  • Visually inspect the this compound vial for particulate matter and discoloration before use.

  • Remove the protective cap from the this compound vial and the diluent vial.

  • Swab the rubber septa of both vials with a 70% isopropyl alcohol wipe and allow them to air dry.

  • Using a sterile syringe and needle, draw up the required volume of diluent.

  • Transfer the diluent to the sterile empty vial.

  • Using a new sterile syringe and needle, withdraw the calculated dose of this compound.

  • Slowly add the this compound to the diluent in the sterile vial to achieve the desired final concentration.

  • Gently swirl the vial to mix the solution. Do not shake, as this can cause foaming and potential aerosolization.

  • Label the vial containing the diluted Ferumoxytrol with the contents, concentration, and date of preparation.

4. Post-Handling and Decontamination:

  • Wipe down all surfaces in the work area with an appropriate decontaminating solution (e.g., 10% bleach solution followed by a rinse with water, or a laboratory-grade disinfectant).

  • Dispose of all contaminated materials, including gloves, absorbent pads, syringes, and needles, in the designated hazardous waste containers.

Operational and Disposal Plans

A clear and concise plan for the use and disposal of this compound is critical for maintaining a safe laboratory environment. The following diagrams illustrate the logical workflow for PPE selection and the step-by-step process for waste disposal.

PPE_Selection_Workflow cluster_ppe PPE Selection & Use Workflow start Start: Handling this compound task_assessment Assess Task-Specific Risks (e.g., aerosol generation, splash potential) start->task_assessment ppe_selection Select Appropriate PPE task_assessment->ppe_selection respirator Additional PPE (if risk of aerosols): - N95 Respirator or higher task_assessment->respirator High Aerosol Risk? ppe_donning Don PPE Correctly ppe_selection->ppe_donning ppe_details Minimum PPE: - Lab Coat/Gown - Double Nitrile Gloves - Safety Glasses/Goggles ppe_selection->ppe_details handling Perform this compound Handling Procedure ppe_donning->handling ppe_doffing Doff PPE Carefully handling->ppe_doffing disposal Dispose of Contaminated PPE ppe_doffing->disposal end End disposal->end

Caption: PPE Selection and Use Workflow for this compound Handling.

Ferumoxytol_Disposal_Plan cluster_disposal This compound Waste Disposal Plan start Start: Generation of this compound Waste segregation Segregate Waste at Point of Generation start->segregation sharps_container Place Needles & Syringes in Sharps Container segregation->sharps_container liquid_waste Collect Liquid Waste in a Labeled, Leak-Proof Container segregation->liquid_waste solid_waste Collect Contaminated Solids (gloves, pads) in a Labeled Bag segregation->solid_waste storage Store Waste in a Designated Hazardous Waste Accumulation Area sharps_container->storage liquid_waste->storage solid_waste->storage labeling Ensure Containers are Properly Labeled as Hazardous Waste storage->labeling pickup Arrange for Pickup by Institutional Environmental Health & Safety labeling->pickup end End: Proper Disposal pickup->end

Caption: Step-by-Step Disposal Plan for this compound Waste.

By implementing these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring personal safety and minimizing environmental impact. Always consult your institution's specific safety guidelines and procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.